Product packaging for Phenmedipham(Cat. No.:CAS No. 13684-63-4)

Phenmedipham

カタログ番号: B1680312
CAS番号: 13684-63-4
分子量: 300.31 g/mol
InChIキー: IDOWTHOLJBTAFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Phenmedipham appears as colorless crystals or white powder. (NTP, 1992)
This compound is a carbamate ester that is (3-methylphenyl)carbamic acid in which the hydrogen of the hydroxy group has been replaced by a 3-[(methoxycarbonyl)amino]phenyl group. It has a role as an environmental contaminant, a xenobiotic and a herbicide.
This compound is a selective herbicide of the carbanilate and biscarbamate classes. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. This compound was developed by Schering AG and approved for use in the United States in 1970. Today, about 100 tons of this compound are used each year. It is commonly used in beet, spinach, and strawberry crops to protect against weeds, often in comination with Desmedipham under the trade names Betanal or Betamax. (L795)
minor descriptor (72-84);  on-line search CARBAMATES (72-84);  Index Medicus search HERBICIDES, CARBAMATE (75-84), CARBAMATES (72-75)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O4 B1680312 Phenmedipham CAS No. 13684-63-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate
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InChI

InChI=1S/C16H16N2O4/c1-11-5-3-6-12(9-11)18-16(20)22-14-8-4-7-13(10-14)17-15(19)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)
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InChI Key

IDOWTHOLJBTAFI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC
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Molecular Formula

C16H16N2O4
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DSSTOX Substance ID

DTXSID1024255
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Molecular Weight

300.31 g/mol
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Physical Description

Phenmedipham appears as colorless crystals or white powder. (NTP, 1992), Colorless solid; [Merck Index] Colorless odorless solid; Formulated as technical solid and emulsifiable concentrate; [EPA REDs]
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Flash Point

74 °C CC
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), COLORLESS, ODORLESS, CRYSTALLINE SOLID; MP 143-144 °C; SOLUBILITY: 1 MG/L WATER AT 20 °C, ACETONE 20%, CYCLOHEXANONE 20%, METHANOL 5% /TECHNICAL MATERIAL 97% PURE/, 4.7 MG/L WATER; ABOUT 200 G/KG IN ACETONE, CYCLOHEXANONE; ABOUT 50 G/KG IN METHANOL; 20 G/KG IN CHLOROFORM; 2.5 G/KG IN BENZENE; ABOUT 500 MG/KG IN HEXENE AT ROOM TEMP
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Density

0.25 to 0.3 at 68 °F (NTP, 1992), 0.25-0.30 g/cu c at 20 °C
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Vapor Pressure

1e-11 mmHg at 77 °F (NTP, 1992), 1.3 nPa at 25 °C
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Color/Form

Colorless crystals

CAS No.

13684-63-4
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Melting Point

289 to 291 °F (NTP, 1992), 139-142 (143-144 °C)
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Phenmedipham for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenmedipham is a selective post-emergence herbicide belonging to the carbanilate chemical family. It is widely utilized in agriculture to control broadleaf weeds in various crops. For researchers, scientists, and professionals in drug development, a thorough understanding of its physicochemical properties is paramount for designing and interpreting experiments, developing new formulations, and assessing its environmental fate and toxicological profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its mechanism of action.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the tables below. This data is essential for predicting its behavior in various experimental and environmental systems.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₆H₁₆N₂O₄[1]
Molecular Weight 300.31 g/mol [1]
Appearance Odorless, white to slightly colored crystalline powder/solid[1][2]
Melting Point 140-144 °C (284-291 °F)[1]
Boiling Point Decomposes before boiling
Vapor Pressure 1.0 x 10⁻¹¹ mmHg at 25 °C
Solubility and Partitioning
PropertyValueSource(s)
Water Solubility 3.1 mg/L (at pH 4 and 25 °C)
Solubility in Organic Solvents - Dichloromethane: 16.7 g/L - Hexane: 0.5 g/L
Octanol-Water Partition Coefficient (LogP) ≥ 3
Dissociation Constant (pKa) < normal pH

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the key properties of this compound.

Melting Point Determination: Capillary Method

The melting point of a solid organic compound like this compound can be determined using the capillary tube method. This technique relies on observing the temperature range over which the solid transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).

  • Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range represents the melting point of the sample.

Solubility Determination: Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the solubility of a substance in a particular solvent.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, organic solvent) in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the solution is allowed to stand to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn, ensuring no solid particles are included. Centrifugation or filtration can be used to further clarify the solution.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is used for accurate quantification.

Vapor Pressure Determination: Knudsen Effusion Method

The Knudsen effusion method is suitable for determining the low vapor pressure of substances like this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound is placed in a Knudsen effusion cell, which is a small container with a very small orifice of known area.

  • Apparatus Setup: The cell is placed in a vacuum chamber, and the temperature is precisely controlled.

  • Measurement: The rate of mass loss of the substance due to effusion (the escape of vapor through the orifice) is measured over time using a microbalance.

  • Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Knudsen equation.

pKa Determination: Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (often a water-organic solvent mixture for compounds with low water solubility).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Octanol-Water Partition Coefficient (LogP) Determination: HPLC Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A common method for its determination is through reversed-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • Column and Mobile Phase: A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., methanol-water mixture).

  • Standard Preparation: A series of reference compounds with known LogP values are prepared.

  • Chromatographic Analysis: The retention times of the reference compounds and this compound are determined under isocratic conditions.

  • Calculation: A calibration curve is constructed by plotting the logarithm of the retention factor (k') of the reference compounds against their known LogP values. The LogP of this compound is then determined by interpolating its log(k') value onto the calibration curve.

Mechanism of Action: Inhibition of Photosystem II

This compound exerts its herbicidal activity by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

Signaling Pathway of Photosystem II Inhibition:

This compound acts by blocking the photosynthetic electron transport chain. It binds to the D1 protein, a core component of the PSII reaction center. This binding competitively inhibits the binding of plastoquinone (PQ), the native electron acceptor, to the QB binding site on the D1 protein. The blockage of electron flow from the primary quinone acceptor (QA) to PQ halts the entire photosynthetic process, leading to an inability to fix CO₂ and produce ATP and NADPH, which are essential for plant growth. This disruption also leads to the formation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, ultimately leading to cell death.

G cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein QB Plastoquinone (QB) Binding Site PQ_pool Plastoquinone Pool QB->PQ_pool Electron Transfer Blocked_CO2 Blocked QB->Blocked_CO2 Electron Transport Blocked QA Primary Quinone Acceptor (QA) QA->QB Electron Transfer This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->QB Binds to D1 Protein at QB site ROS Reactive Oxygen Species (ROS) Generation Inhibition->ROS CellDeath Cell Death ROS->CellDeath CO2_Fixation CO2 Fixation & ATP/NADPH Production Blocked_CO2->CO2_Fixation

Caption: Signaling pathway of Photosystem II inhibition by this compound.

Experimental Workflow for Research Applications

A common research application of this compound is to study its herbicidal efficacy and its effects on plant physiology. A typical experimental workflow for such a study is outlined below.

Workflow for Assessing this compound's Effect on Plant Photosynthesis:

This workflow utilizes chlorophyll fluorescence measurement, a non-invasive technique to assess the health of the photosynthetic apparatus.

G start Start: Plant Cultivation treatment This compound Application (Varying Concentrations) start->treatment dark_adaptation Dark Adaptation of Plants (e.g., 30 minutes) treatment->dark_adaptation measurement Chlorophyll Fluorescence Measurement (e.g., using a PAM fluorometer) dark_adaptation->measurement data_analysis Data Analysis (e.g., Fv/Fm, Quantum Yield) measurement->data_analysis conclusion Conclusion: Assess Photosynthetic Damage data_analysis->conclusion

Caption: Experimental workflow for assessing this compound's effect on photosynthesis.

Detailed Protocol for Chlorophyll Fluorescence Measurement:

  • Plant Material: Grow target weed species and/or crop plants under controlled environmental conditions (e.g., growth chamber or greenhouse).

  • Herbicide Treatment: Apply this compound at a range of concentrations to the plants. Include a control group treated with a blank formulation (without this compound).

  • Dark Adaptation: Before measurement, adapt the leaves to darkness for a period of at least 15-30 minutes. This ensures that all reaction centers of PSII are open.

  • Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence. Key parameters to measure include:

    • F₀: Minimum fluorescence (in the dark-adapted state).

    • Fm: Maximum fluorescence (in the dark-adapted state, after a saturating light pulse).

    • Fv/Fm: Maximum quantum yield of PSII photochemistry (calculated as (Fm - F₀) / Fm). This is a key indicator of photosynthetic efficiency.

  • Data Collection: Take measurements at various time points after herbicide application (e.g., 1, 3, 7, and 14 days) to monitor the progression of photosynthetic inhibition.

  • Data Analysis: Compare the chlorophyll fluorescence parameters of the treated plants with the control group. A decrease in the Fv/Fm ratio indicates damage to the photosynthetic apparatus.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its application in research and development. The detailed experimental protocols offer a practical framework for the accurate determination of these properties. Furthermore, the elucidation of its mechanism of action as a Photosystem II inhibitor and the provided experimental workflow for assessing its impact on plant physiology will aid researchers in designing robust studies to further investigate its herbicidal activity and potential applications.

References

An In-Depth Technical Guide to the Mode of Action of Phenmedipham as a Photosystem II Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenmedipham, a phenylcarbamate herbicide, effectively controls a wide range of broad-leaved weeds by targeting a critical process in plant life: photosynthesis. Its mode of action centers on the specific inhibition of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. By binding to the D1 protein within the PSII reaction center, this compound competitively displaces plastoquinone (PQ), the native electron acceptor. This blockage halts the flow of electrons, leading to a cascade of events that includes the cessation of ATP and NADPH production, the generation of highly destructive reactive oxygen species (ROS), and ultimately, cellular damage and plant death. This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's herbicidal activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways.

Molecular Mechanism of Action: Inhibition of Photosystem II

This compound belongs to the chemical family of phenylcarbamates and is classified as a Group 5 herbicide according to the Herbicide Resistance Action Committee (HRAC), signifying its role as a PSII inhibitor.[1] The primary target of this compound is the D1 protein, a core subunit of the PSII complex located in the thylakoid membranes of chloroplasts.[2][3]

Binding to the D1 Protein

This compound acts as a competitive inhibitor at the Q B binding site on the D1 protein.[3] This site is normally occupied by plastoquinone (PQ), a mobile electron carrier. By binding to this niche, this compound physically obstructs the binding of PQ, thereby interrupting the electron flow from the primary quinone acceptor, Q A , to Q B . This inhibition of electron transport is the pivotal event in this compound's herbicidal action.

P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB_site QB Binding Site (D1 Protein) QA->QB_site PQ_pool Plastoquinone Pool QB_site->PQ_pool Electron Transfer (blocked) This compound This compound This compound->QB_site Binds and Inhibits

Figure 1: this compound's inhibition of electron transport in Photosystem II.
Disruption of Photosynthetic Electron Transport

The blockage of electron flow between Q A and Q B has profound consequences for the entire photosynthetic process. The inability to re-oxidize Q A leads to a highly reduced state of the PSII acceptor side. This interruption prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis, and halts the production of NADPH by Photosystem I (PSI). Without these energy-rich molecules, the plant cannot fix carbon dioxide to produce the carbohydrates necessary for growth and survival.

Quantitative Analysis of this compound's Inhibitory Action

The inhibitory effect of this compound on PSII can be quantified through various experimental approaches. Chlorophyll fluorescence analysis is a particularly powerful and non-invasive technique used to assess the efficiency of PSII photochemistry.

Effects on Chlorophyll Fluorescence Parameters

This compound treatment leads to characteristic changes in chlorophyll fluorescence induction kinetics. A rapid increase in the initial fluorescence (F₀) and a decrease in the maximal fluorescence (Fm) are often observed. Key parameters derived from these measurements, such as the maximum quantum efficiency of PSII (Fv/Fm) and the relative variable fluorescence at the J-step (Fvj), are sensitive indicators of PSII inhibition.

ParameterDescriptionEffect of this compoundReference
Fv/Fm Maximum quantum efficiency of PSII photochemistry. A measure of the potential efficiency of PSII.Decrease
Fvj Relative variable fluorescence at the J-step of the fluorescence induction curve. Reflects the accumulation of the reduced primary quinone acceptor QA.Decrease
EC50 The concentration of a substance that causes a 50% reduction in a specific biological response.Varies depending on plant species and experimental conditions.

Experimental Protocols for Studying this compound's Mode of Action

Thylakoid Isolation for Herbicide Binding and Activity Assays

This protocol describes the isolation of thylakoid membranes from spinach leaves, which can then be used for in vitro herbicide binding studies and measurements of photosynthetic activity.

Materials:

  • Fresh spinach leaves

  • Grinding buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂, 2 mM MnCl₂, 1 mM EDTA, 5 mM ascorbic acid)

  • Wash buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 5 mM MgCl₂)

  • Resuspension buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)

  • Blender, cheesecloth, centrifuge, and refrigerated rotor

Procedure:

  • Homogenize fresh spinach leaves in ice-cold grinding buffer using a blender.

  • Filter the homogenate through several layers of cheesecloth.

  • Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and gently resuspend the pellet in wash buffer.

  • Centrifuge again at 1,000 x g for 10 minutes at 4°C.

  • Resuspend the final pellet in a minimal volume of resuspension buffer.

  • Determine the chlorophyll concentration spectrophotometrically.

  • Store the thylakoid suspension on ice in the dark for immediate use or freeze in liquid nitrogen for long-term storage.

Start Start: Fresh Spinach Leaves Homogenize Homogenize in Grinding Buffer Start->Homogenize Filter Filter through Cheesecloth Homogenize->Filter Centrifuge1 Centrifuge (1,000 x g, 10 min) Filter->Centrifuge1 Wash Resuspend Pellet in Wash Buffer Centrifuge1->Wash Centrifuge2 Centrifuge (1,000 x g, 10 min) Wash->Centrifuge2 Resuspend Resuspend in Resuspension Buffer Centrifuge2->Resuspend Determine_Chl Determine Chlorophyll Concentration Resuspend->Determine_Chl Store Store on Ice or Freeze Determine_Chl->Store

Figure 2: Workflow for the isolation of thylakoid membranes.
Chlorophyll a Fluorescence Measurement

This protocol outlines the measurement of chlorophyll fluorescence parameters to assess the impact of this compound on PSII activity in intact leaves.

Materials:

  • Plants treated with this compound and control plants

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Leaf clips

Procedure:

  • Dark-adapt the leaves of both treated and control plants for at least 20-30 minutes using leaf clips. This ensures that all PSII reaction centers are in an open state.

  • Measure the minimal fluorescence (F₀) by applying a weak measuring beam.

  • Apply a saturating pulse of light (e.g., >3000 µmol photons m⁻² s⁻¹) to measure the maximal fluorescence (Fm).

  • Calculate the maximum quantum efficiency of PSII as Fv/Fm = (Fm - F₀) / Fm.

  • For light-adapted measurements, expose the leaf to a constant actinic light and apply saturating pulses to determine the effective quantum yield of PSII [Y(II)].

  • Record the fluorescence induction curve (Kautsky curve) to analyze the O-J-I-P steps, which provide detailed information about the electron transport chain.

Measurement of Photosynthetic Oxygen Evolution

This protocol describes the use of a Clark-type oxygen electrode to measure the rate of photosynthetic oxygen evolution from isolated thylakoids, providing a direct measure of PSII activity.

Materials:

  • Isolated thylakoid suspension

  • Clark-type oxygen electrode system

  • Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.1 M sorbitol, 5 mM MgCl₂, 10 mM NaCl)

  • Artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone, DCBQ)

  • Light source

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add the reaction buffer to the electrode chamber and allow it to equilibrate to the desired temperature.

  • Add the isolated thylakoid suspension to the chamber to a final chlorophyll concentration of 10-20 µg/mL.

  • Add the artificial electron acceptor (e.g., DCBQ at a final concentration of 0.5 mM).

  • Measure the rate of oxygen consumption in the dark (respiration).

  • Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

  • To test the effect of this compound, add the herbicide to the chamber and measure the inhibition of oxygen evolution.

Downstream Signaling Pathways and Oxidative Stress

The blockage of electron transport in PSII by this compound leads to the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻). This occurs because the highly reduced state of Q A can lead to the formation of the triplet state of the primary donor P680, which then reacts with molecular oxygen.

Oxidative Damage

The accumulation of ROS causes significant oxidative damage to cellular components. Lipids in the thylakoid membranes are particularly susceptible to peroxidation, leading to a loss of membrane integrity and function. Proteins, including the D1 protein itself, can also be damaged and targeted for degradation. This widespread cellular damage ultimately results in the characteristic symptoms of herbicide injury, such as chlorosis and necrosis.

Retrograde Signaling

The stress induced by PSII inhibition triggers retrograde signaling pathways, where signals originate from the chloroplast and are transmitted to the nucleus to alter gene expression. This signaling is a crucial part of the plant's response to environmental stress. While the precise signaling cascades activated by this compound are still under investigation, it is known that ROS can act as signaling molecules.

Key signaling components that are likely involved include:

  • Mitogen-Activated Protein Kinase (MAPK) Cascades: These are central signaling pathways that transduce environmental stimuli into cellular responses. Herbicide-induced oxidative stress is known to activate MAPK cascades, leading to the phosphorylation of downstream targets, including transcription factors.

  • WRKY Transcription Factors: This is a large family of transcription factors in plants that play a key role in regulating responses to various biotic and abiotic stresses, including oxidative stress. The promoters of many stress-responsive genes contain W-box elements, which are the binding sites for WRKY transcription factors.

cluster_chloroplast Chloroplast cluster_nucleus Nucleus This compound This compound PSII Photosystem II This compound->PSII Inhibits Electron_Transport_Block Electron Transport Blockage PSII->Electron_Transport_Block ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻) Electron_Transport_Block->ROS Oxidative_Damage Oxidative Damage (Lipid Peroxidation, Protein Damage) ROS->Oxidative_Damage MAPK_Cascade MAPK Cascade ROS->MAPK_Cascade Retrograde Signal (Activates) WRKY_TFs WRKY Transcription Factors MAPK_Cascade->WRKY_TFs Activates Gene_Expression Altered Gene Expression (Stress Response Genes) WRKY_TFs->Gene_Expression Regulates Plant_Response Plant Stress Response (e.g., Defense, Senescence) Gene_Expression->Plant_Response Leads to

Figure 3: Signaling cascade initiated by this compound-induced PSII inhibition.

Conclusion

This compound's efficacy as a herbicide is rooted in its highly specific and potent inhibition of Photosystem II. By disrupting the photosynthetic electron transport chain at the level of the D1 protein, it triggers a cascade of events that ultimately leads to the demise of susceptible plants. A thorough understanding of this mode of action, from the molecular binding event to the downstream signaling pathways, is crucial for the development of new herbicidal compounds, the management of herbicide resistance, and for advancing our fundamental knowledge of plant biology. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate details of this compound's interaction with the photosynthetic apparatus and the subsequent physiological responses in plants.

References

An In-Depth Technical Guide to the Synthesis of Phenmedipham and its Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthetic pathways for the herbicide phenmedipham. It outlines the primary chemical reactions, key intermediates, and process conditions, offering valuable insights for professionals in chemical research and development. The information is presented to facilitate a comprehensive understanding of the manufacturing processes, including quantitative data, detailed experimental protocols, and visual representations of the synthetic routes.

Introduction

This compound, chemically known as methyl 3-(3-methylphenylcarbamoyloxy)phenylcarbamate, is a selective post-emergence herbicide used to control broadleaf weeds. Its synthesis involves multi-step chemical reactions, primarily starting from m-aminophenol. This guide explores two principal synthetic routes: a common two-stage process and an alternative pathway involving phosgene.

Core Synthesis Pathways

There are two primary industrial pathways for the synthesis of this compound, both originating from the common precursor, m-aminophenol.

Pathway 1: The Two-Stage Carbamoylation Process

This is a widely utilized method for this compound synthesis.[1] The first stage involves the formation of the intermediate, methyl N-(3-hydroxyphenyl)carbamate. This is achieved by reacting m-aminophenol with a suitable methylating agent, such as methyl chloroformate, in an aqueous medium.[2] The subsequent stage involves the reaction of this intermediate with m-tolyl isocyanate to yield the final product, this compound.[1][2] This process can be performed as two separate stages with the isolation of the intermediate, or as a "one-pot" synthesis where both reactions occur sequentially in the same reaction vessel.[2]

Pathway 2: The Phosgene-Mediated Synthesis

An alternative industrial synthesis route utilizes phosgene as a key reagent. In this process, m-aminophenol is first reacted with phosgene to produce an intermediate, m-hydroxyphenylcarbamic acid chloride. This intermediate is then reacted with methanol to form methyl N-(3-hydroxyphenyl)carbamate. The final step, similar to the first pathway, is the reaction with m-tolyl isocyanate to produce this compound.

Quantitative Data Summary

ParameterValuePathwaySource
Overall Yield89.6%Phosgene-Mediated

Experimental Protocols

Pathway 1: Two-Stage Carbamoylation Process (One-Pot Variation)

This protocol is based on the one-pot synthesis described in the patent literature, which emphasizes the use of an aqueous medium.

Step 1: Synthesis of Methyl N-(3-hydroxyphenyl)carbamate

  • In a reaction vessel, prepare an aqueous solution of 3-aminophenol.

  • Adjust the pH of the solution to a range of 5.0-6.0, ideally around 5.3, by the addition of an acid.

  • While maintaining the acidic pH with the simultaneous addition of a base solution, add a slight molar excess (1:1.01 to 1:1.05) of methyl chloroformate to the 3-aminophenol solution. The controlled addition rate should match the reaction rate.

  • The reaction is carried out in an aqueous medium, which simplifies handling and purification of the resulting intermediate.

Step 2: Synthesis of this compound

  • After the completion of the first reaction, increase the pH of the reaction mixture to above 8.0, preferably to approximately 9.2, by adding a base solution.

  • Introduce m-tolyl isocyanate to the reaction mixture.

  • The reaction proceeds in the aqueous medium to yield this compound.

  • The final product can be isolated and purified from the reaction mixture.

Pathway 2: Phosgene-Mediated Synthesis

This protocol is derived from a patented industrial process.

Step 1: Synthesis of m-Hydroxyphenylcarbamic Acid Chloride

  • In a suitable reactor, dissolve phosgene in an alkyl alkanoate solvent (e.g., methyl acetate).

  • Prepare a solution of m-aminophenol in the same solvent.

  • Add the m-aminophenol solution to the phosgene solution while maintaining the temperature between -20°C and +40°C, preferably between 10°C and 30°C.

Step 2: Synthesis of Methyl N-(3-hydroxyphenyl)carbamate

  • To the reaction mixture containing m-hydroxyphenylcarbamic acid chloride, add methanol.

  • The reaction temperature is maintained between 20°C and 100°C.

Step 3: Synthesis of this compound

  • To the solution containing methyl m-hydroxyphenylcarbamate, add m-tolyl isocyanate in the presence of an organic base (e.g., triethylamine).

  • The reaction is carried out at a temperature between 20°C and 120°C.

  • Upon completion, the this compound product precipitates out of the solution upon cooling and can be collected by filtration. This process is reported to yield this compound with high purity.

Synthesis Pathway Diagrams

phenmedipham_synthesis_pathway_1 m_aminophenol m-Aminophenol intermediate1 Methyl N-(3-hydroxyphenyl)carbamate m_aminophenol->intermediate1 Aqueous Medium, pH 5.0-6.0 methyl_chloroformate Methyl Chloroformate methyl_chloroformate->intermediate1 This compound This compound intermediate1->this compound Aqueous Medium, pH > 8.0 m_tolyl_isocyanate m-Tolyl Isocyanate m_tolyl_isocyanate->this compound phenmedipham_synthesis_pathway_2 m_aminophenol m-Aminophenol intermediate1 m-Hydroxyphenylcarbamic Acid Chloride m_aminophenol->intermediate1 Alkyl Alkanoate Solvent -20°C to 40°C phosgene Phosgene phosgene->intermediate1 intermediate2 Methyl N-(3-hydroxyphenyl)carbamate intermediate1->intermediate2 20°C to 100°C methanol Methanol methanol->intermediate2 This compound This compound intermediate2->this compound Organic Base 20°C to 120°C m_tolyl_isocyanate m-Tolyl Isocyanate m_tolyl_isocyanate->this compound

References

An In-Depth Technical Guide to the Identification of Phenmedipham Degradation Products in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of the herbicide phenmedipham in soil and water environments. It details the primary degradation products, the pathways through which they are formed, and the analytical methodologies for their identification and quantification. This information is crucial for environmental risk assessment and understanding the fate of this widely used agricultural chemical.

Introduction to this compound and its Environmental Fate

This compound is a selective post-emergence herbicide used to control broadleaf weeds. Its environmental persistence and the nature of its degradation products are of significant interest to ensure environmental safety. The degradation of this compound is primarily governed by two processes: chemical hydrolysis and microbial degradation. The rate and extent of these processes are influenced by environmental factors such as pH, temperature, and microbial activity.

Primary Degradation Products of this compound

The main degradation products of this compound identified in both soil and water are:

  • Methyl N-(3-hydroxyphenyl) carbamate (MHPC)

  • m-Toluidine

  • m-Aminophenol

The formation of these products is a result of the cleavage of the ester and carbamate linkages within the this compound molecule.

Degradation Pathways

This compound degrades through two primary pathways: hydrolysis and microbial degradation.

Hydrolysis

Chemical hydrolysis is a significant degradation pathway for this compound, particularly in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the medium.

  • Alkaline Conditions: Hydrolysis is significantly accelerated under alkaline conditions, leading to a rapid breakdown of the parent compound.

  • Neutral and Acidic Conditions: The hydrolysis rate is considerably slower in neutral and acidic environments.

The hydrolysis of this compound proceeds through the cleavage of the ester bond, yielding methyl N-(3-hydroxyphenyl) carbamate (MHPC) and m-toluidine. Further hydrolysis of MHPC can produce m-aminophenol.

G cluster_conditions Influencing Factor This compound This compound mhpc Methyl N-(3-hydroxyphenyl) carbamate (MHPC) This compound->mhpc Hydrolysis m_toluidine m-Toluidine This compound->m_toluidine Hydrolysis m_aminophenol m-Aminophenol mhpc->m_aminophenol Further Hydrolysis pH pH

Caption: Hydrolytic degradation pathway of this compound.

Microbial Degradation

Microorganisms in soil and water play a crucial role in the breakdown of this compound. Several bacterial strains, such as Ochrobactrum anthropi, have been shown to utilize this compound as a source of carbon and energy.[1]

The microbial degradation pathway often mirrors the hydrolytic pathway, involving the initial cleavage of the carbamate linkage to form MHPC and m-toluidine.[1] These intermediates are then further metabolized by the microorganisms. For instance, Ochrobactrum anthropi can further degrade m-toluidine through dealkylation and subsequent hydrolysis.[1]

G cluster_organism Degrading Organism This compound This compound mhpc Methyl N-(3-hydroxyphenyl) carbamate (MHPC) This compound->mhpc Microbial Hydrolysis m_toluidine m-Toluidine This compound->m_toluidine Microbial Hydrolysis further_degradation Further Microbial Degradation Products m_toluidine->further_degradation Dealkylation & Further Hydrolysis Ochrobactrum anthropi Ochrobactrum anthropi

Caption: Microbial degradation pathway of this compound.

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to degrade.

Table 1: Half-life (DT50) of this compound in Soil

Soil TypeTemperature (°C)pHDT50 (days)Reference
Not specifiedNot specifiedNot specified~25[2]
Slightly acidic, low humusNot specified<728-55[3]
Alkaline soilNot specified8<32
Not specifiedNot specifiedNot specified21.4 (±2.1)
With oil adjuvantNot specifiedNot specified32.1 (±2.1)
With surfactant adjuvantNot specifiedNot specified23.2 (±2.3)

Table 2: Hydrolysis Half-life of this compound in Water

pHTemperature (°C)Half-lifeReference
52270 days
6257.5 days
72224 hours
72518 hours
8251.8 hours
92210 minutes

Experimental Protocols for Identification and Quantification

The analysis of this compound and its degradation products in soil and water samples typically involves sample extraction, cleanup, and instrumental analysis.

G start Soil or Water Sample extraction Extraction (e.g., with Methanol or Acetonitrile) start->extraction cleanup Sample Cleanup (e.g., Solid-Phase Extraction) extraction->cleanup analysis Instrumental Analysis (HPLC or GC-MS) cleanup->analysis end Data Analysis and Quantification analysis->end

Caption: General experimental workflow for analysis.

Sample Preparation

Soil Samples:

  • Extraction: Analytes are typically extracted from soil using an organic solvent such as methanol. The soil sample is mixed with the solvent and shaken or sonicated to ensure efficient extraction.

  • Centrifugation: The mixture is then centrifuged to separate the solid soil particles from the liquid extract.

  • Cleanup (Optional): Depending on the complexity of the soil matrix and the analytical technique used, a cleanup step may be necessary to remove interfering substances. Solid-phase extraction (SPE) is a common cleanup technique.

Water Samples:

  • Direct Injection: For relatively clean water samples, direct injection into the analytical instrument may be possible.

  • Solid-Phase Extraction (SPE): For trace-level analysis or to remove matrix interferences, water samples are often passed through an SPE cartridge. The analytes are retained on the cartridge and then eluted with a small volume of an organic solvent.

Instrumental Analysis

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques for the analysis of this compound and its degradation products.

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (a liquid solvent).

  • Typical Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A mixture of methanol and water, or acetonitrile and water, is often employed.

    • Detector: A UV detector is frequently used for quantification. A diode array detector (DAD) can provide spectral information for peak identification. Mass spectrometry (MS) detectors offer high sensitivity and selectivity.

  • Example Protocol:

    • Column: Hypersil ODS (200 mm x 2.1 mm, 5 µm)

    • Mobile Phase: Methanol-water (51:49, v/v)

    • Flow Rate: 0.4 mL/min

    • Detection: Diode Array Detector (DAD) at 254 nm

    • Injection Volume: 2 µL

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then detected and identified by a mass spectrometer.

  • Derivatization: Some of the degradation products, particularly the more polar ones like m-aminophenol, may require derivatization to increase their volatility for GC analysis.

  • Typical Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Ionization: Electron ionization (EI) is frequently used.

    • Detection: A mass spectrometer operating in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Note: Specific GC-MS parameters for this compound and its metabolites are less commonly detailed in the literature compared to HPLC methods.

Conclusion

The degradation of this compound in soil and water is a complex process resulting in the formation of several key products, including MHPC, m-toluidine, and m-aminophenol. Both hydrolysis and microbial activity contribute to its breakdown, with environmental factors like pH playing a significant role. The analytical methods outlined in this guide, particularly HPLC, provide robust and reliable means for identifying and quantifying these degradation products. A thorough understanding of these processes and analytical techniques is essential for assessing the environmental impact of this compound and ensuring its safe use in agriculture.

References

Investigating Microbial Degradation Mechanisms of Phenmedipham in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Phenmedipham is a selective post-emergence herbicide widely used for weed control in crops such as sugar beets and spinach. Understanding its fate and behavior in the soil is critical for assessing its environmental impact. Microbial degradation has been identified as a primary mechanism for the dissipation of this compound in terrestrial ecosystems. This technical guide provides an in-depth overview of the microbial degradation pathways of this compound, the microorganisms and enzymes involved, quantitative degradation data, and detailed experimental protocols for its study. This document is intended for researchers, environmental scientists, and professionals in the agrochemical industry.

Microbial Degradation Pathways of this compound

This compound, a phenylcarbamate herbicide, is primarily broken down in soil by microbial activity through enzymatic hydrolysis.[1][2] The central carbamate linkage of the molecule is the initial point of attack.[3][4]

Several bacterial strains have been identified as capable of degrading this compound. Notably, Arthrobacter oxydans P52 and Ochrobactrum anthropi NC-1 have been isolated from soil and demonstrated the ability to utilize this compound as a source of carbon and energy.[3] These microorganisms produce specific enzymes, such as carbamate hydrolases (also referred to as this compound hydrolase), that catalyze the cleavage of the herbicide.

The degradation proceeds through the following key steps:

  • Initial Hydrolysis: The this compound molecule is hydrolyzed by a this compound hydrolase enzyme. This reaction cleaves the central ester bond, yielding two primary metabolites: methyl N-(3-hydroxyphenyl)carbamate and m-toluidine .

  • Metabolism of Methyl N-(3-hydroxyphenyl)carbamate: This intermediate can be further hydrolyzed to form m-aminophenol . In studies with O. anthropi NC-1, m-aminophenol was not further metabolized by the organism.

  • Metabolism of m-Toluidine: The second primary metabolite, m-toluidine, is further degraded by the microorganisms. The pathway involves enzymes such as toluidine dioxygenase, leading to the formation of 4-methylcatechol . This intermediate subsequently undergoes ring cleavage via the meta-pathway.

The complete mineralization of this compound involves the breakdown of these aromatic intermediates into simpler molecules like carbon dioxide.

Phenmedipham_Degradation PMP This compound split PMP->split this compound Hydrolase MHPC Methyl N-(3-hydroxyphenyl)carbamate MAP m-Aminophenol MHPC->MAP Hydrolysis MT m-Toluidine MC 4-Methylcatechol MT->MC Toluidine Dioxygenase Meta Meta-Cleavage Products MC->Meta Ring Cleavage CO2 CO₂ + Biomass Meta->CO2 split->MHPC split->MT

Caption: Microbial degradation pathway of this compound in soil.

Quantitative Analysis of this compound Degradation

The rate of this compound degradation is influenced by various factors, including the microbial population, soil type, pH, and temperature. The dissipation time for 50% of the initial concentration (DT₅₀) is a key metric for assessing its persistence.

Table 1: Degradation of this compound by Isolated Microorganisms

Microorganism Initial Concentration Degradation Time (hours) Optimal pH Optimal Temperature (°C) Reference

| Ochrobactrum anthropi NC-1 | 2 mM | >98.5% | 168 | 7.0 | 30-35 | |

Table 2: Soil Half-Life (DT₅₀) of this compound Under Various Conditions

Condition Soil Type DT₅₀ (days) Notes Reference
Typical Field Not specified ~25 Average value from various experiments.
Field Study Not specified 32.1 (±2.1) When applied with an oil adjuvant.
Lab Study (22°C) Aqueous Buffer 2.9 (70 days) pH 5
Lab Study (22°C) Aqueous Buffer 1 pH 7
Lab Study (22°C) Aqueous Buffer ~0.007 (10 min) pH 9

| Lab Study (20°C) | Aqueous Buffer | 0.5 | pH 7 | |

Table 3: Residue Levels of this compound in Field Soil

Application Residue at Harvest (mg/kg) Crop Reference
Applied alone 0.0082 - 0.0128 Sugar Beet

| Applied with oil adjuvant | Increased vs. alone | Sugar Beet | |

Factors Influencing Degradation

Both biotic and abiotic factors significantly control the rate of this compound degradation in the soil environment.

  • Microbial Population: The presence of adapted microorganisms with the necessary degradative enzymes is the most critical factor for biodegradation.

  • Soil pH: pH has a profound effect on the chemical hydrolysis of this compound. Degradation is significantly faster under alkaline conditions compared to acidic or neutral conditions. This suggests that in alkaline soils, chemical hydrolysis may be a more dominant dissipation pathway than microbial degradation.

  • Temperature: Microbial activity and, consequently, degradation rates are optimal within a mesophilic temperature range of approximately 25-40°C. The optimal temperature for the isolated O. anthropi NC-1 strain was 30-35°C.

  • Soil Moisture: Adequate moisture is essential for microbial growth and activity. Both overly dry and waterlogged conditions can inhibit microbial function and slow down degradation.

  • Organic Matter and Clay Content: These soil components can adsorb pesticide molecules, potentially reducing their bioavailability for microbial degradation. The relationship is complex and can vary depending on the specific soil and pesticide properties.

  • Agricultural Practices: The application of adjuvants, particularly oil-based ones, can slow the degradation of this compound in soil, leading to a longer DT₅₀ and higher residue levels.

Influencing_Factors Degradation This compound Degradation Rate pH Soil pH pH->Degradation Temp Temperature Temp->Degradation Moisture Soil Moisture Moisture->Degradation Microbes Microbial Biomass & Activity Microbes->Degradation OM Organic Matter & Clay Content OM->Degradation Affects Bioavailability Adjuvants Adjuvants Adjuvants->Degradation Can reduce rate

Caption: Key factors influencing the degradation rate of this compound.

Experimental Protocols for Studying Degradation

Standardized laboratory methods are essential for accurately assessing the degradation of this compound. Soil microcosm studies are a common and effective approach.

Protocol 4.1: Isolation of this compound-Degrading Microorganisms

This protocol is based on the enrichment culture technique used to isolate strains like Ochrobactrum anthropi NC-1.

  • Soil Sample Collection: Collect topsoil samples (0-15 cm depth) from a site with a history of this compound application.

  • Enrichment:

    • Add 10 g of sieved soil to 100 mL of a mineral salt medium (MSM) containing this compound as the sole carbon source (e.g., 50 mg/L).

    • Incubate the flask on a rotary shaker at 30°C and 150 rpm.

    • After 7 days, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with this compound. Repeat this transfer process at least five times to select for adapted microorganisms.

  • Isolation:

    • Prepare serial dilutions of the final enrichment culture.

    • Plate the dilutions onto MSM agar plates containing this compound.

    • Incubate at 30°C until distinct colonies appear.

  • Purification and Identification:

    • Isolate individual colonies and re-streak them to ensure purity.

    • Identify promising isolates based on morphological, biochemical, and 16S rRNA gene sequencing analysis.

Protocol 4.2: Soil Microcosm Study for Degradation Kinetics

This protocol outlines a typical laboratory incubation study to determine the DT₅₀ of this compound.

  • Soil Preparation:

    • Collect fresh soil, remove debris, and sieve (e.g., through a 2 mm mesh).

    • Adjust the soil moisture to a specific level, typically 50-60% of its water-holding capacity.

    • Pre-incubate the soil for 7 days at the desired experimental temperature (e.g., 25°C) to allow microbial populations to stabilize.

  • Microcosm Setup:

    • Weigh a known amount of the pre-incubated soil (e.g., 50 g dry weight equivalent) into sterile glass flasks or jars.

    • Prepare a stock solution of this compound (and/or ¹⁴C-labeled this compound for mineralization studies) in a suitable solvent.

    • Spike the soil samples with the this compound solution to achieve the desired final concentration (e.g., 5 mg/kg). Ensure the solvent is allowed to evaporate completely if it is not water.

    • Include control microcosms (e.g., sterilized soil) to differentiate between biotic and abiotic degradation.

  • Incubation:

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

    • If measuring mineralization, include traps for CO₂ (e.g., vials containing NaOH solution) within the sealed incubation chambers.

  • Sampling:

    • Sacrifice replicate microcosms at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days).

    • Store samples at -20°C prior to extraction and analysis.

Protocol 4.3: Analytical Method for this compound and Metabolite Quantification

This protocol describes a general method for extracting and quantifying this compound and its primary metabolites from soil using HPLC.

  • Extraction:

    • Extract a subsample of soil (e.g., 10 g) with a suitable solvent such as methanol or acetonitrile. A common method is to add 20 mL of solvent and shake vigorously for 1-2 hours.

    • Separate the solid and liquid phases by centrifugation or filtration.

    • Collect the supernatant (extract). Repeat the extraction process on the soil pellet for exhaustive recovery.

  • Cleanup (Optional but Recommended):

    • For cleaner samples, a solid-phase extraction (SPE) cleanup step may be necessary. Florisil or combined cartridges like SAX/PSA can be used.

    • Evaporate the solvent from the extract and redissolve the residue in a small volume of a solvent compatible with the cleanup column.

    • Pass the sample through the SPE cartridge and elute the analytes with an appropriate solvent mixture (e.g., acetone-hexane).

  • Analysis by HPLC-UV/DAD:

    • Evaporate the final eluate to dryness and reconstitute in the HPLC mobile phase.

    • Inject the sample into an HPLC system equipped with a UV or Diode Array Detector (DAD).

    • Chromatographic Conditions (Example):

      • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient mixture of methanol and water (e.g., 51:49 v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 230-240 nm.

  • Quantification:

    • Quantify the concentrations of this compound and its metabolites by comparing peak areas to those of certified reference standards run under the same conditions.

Experimental_Workflow A 1. Soil Collection & Preparation B 2. Microcosm Setup (Spiking with this compound) A->B C 3. Incubation (Controlled Temperature & Moisture) B->C D 4. Time-Course Sampling C->D E 5. Solvent Extraction D->E F 6. Sample Cleanup (SPE) E->F G 7. HPLC-UV Analysis F->G H 8. Data Analysis (Degradation Kinetics, DT₅₀) G->H

Caption: General experimental workflow for a soil microcosm study.

References

An In-depth Technical Guide to the Chemical Structure and Spectral Analysis of Phenmedipham

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and spectral properties of Phenmedipham. It includes detailed chemical identifiers, a summary of its spectral data in tabular format, and the experimental protocols utilized for its analysis.

Chemical Structure and Identification

This compound is a selective herbicide belonging to the carbanilate and biscarbamate classes.[1] Its chemical structure consists of a (3-methylphenyl)carbamic acid in which the hydroxyl hydrogen has been substituted by a 3-[(methoxycarbonyl)amino]phenyl group.[1][2]

Chemical Structure:

(Note: This is a simplified representation. A 2D diagram is provided in the search results.)

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name [3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate[1][3]
CAS Number 13684-63-4
Molecular Formula C₁₆H₁₆N₂O₄
Molecular Weight 300.31 g/mol
Canonical SMILES CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC
InChI Key IDOWTHOLJBTAFI-UHFFFAOYSA-N

Spectral Analysis Data

The following tables summarize the key spectral data for this compound, providing a quantitative basis for its identification and characterization.

Table 2: Mass Spectrometry Data for this compound

TechniqueKey m/z PeaksReference
GC-MS 167, 133, 135
MS-MS (Positive Mode) 136.0393, 168.0655, 108.0443

Table 3: Spectroscopic Data for this compound

Spectroscopic MethodKey Peaks/SignalsReference
¹³C NMR Instrument: Bruker AM-270. Specific shifts not detailed in the provided abstract.
FTIR (Nujol Mull) Data available, specific peaks not detailed in the provided abstract.
UV Spectroscopy λmax at 274 nm (in n-hexane-dichloromethane 40:60 v/v)

Experimental Protocols

The analysis of this compound is commonly performed using chromatographic techniques coupled with various detectors. Below are detailed methodologies cited in the literature.

A. High-Performance Liquid Chromatography (HPLC) for Formulation Analysis

  • Objective: Simultaneous quantitative analysis of this compound, Desmedipham, and Ethofumesate in a pesticide formulation.

  • Instrumentation: Normal-Phase HPLC with UV detection.

  • Column: 5-µm particle, CN column (25 cm × 0.4 cm).

  • Mobile Phase: n-hexane–dichloromethane 40:60 (v/v).

  • Flow Rate: 1 mL min⁻¹.

  • Detection: UV at 270 nm.

  • Column Temperature: 25°C.

  • Sample Preparation: Stock solutions were prepared by dissolving pure analytical standards in a 1:1 (v/v) mixture of n-hexane–dichloromethane. Sample solutions of the pesticide formulation were prepared by dissolving a known weight in the same solvent mixture, followed by degassing in an ultrasonic bath and appropriate dilution.

B. HPLC for Residue Analysis in Agricultural Products

  • Objective: Determination of this compound residues in agricultural products.

  • Instrumentation: Reversed-phase HPLC with UV detection.

  • Extraction: The sample is extracted with acetonitrile. The acetonitrile layer is separated by a salting-out procedure.

  • Cleanup (Florisil Column): The evaporated extract is dissolved in diethyl ether-hexane (1:1) and cleaned up on a Florisil column. The column is washed with diethyl ether-hexane (1:1), and this compound is eluted with acetone-hexane (3:7).

  • Cleanup (SPE Cartridges): For further cleanup, the residue is dissolved in acetone-hexane (2:8) and passed through an SAX/PSA cartridge, followed by an ENVI-Carb/NH2 cartridge. This compound is eluted from the ENVI-Carb/NH2 cartridge with acetonitrile-toluene (3:1).

  • Chromatographic Conditions:

    • Column: ODS column (4.6 mm i.d. x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile-water (6:4), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 235 nm.

C. Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

  • Objective: Determination of m-toluidine, a metabolite of this compound, in urine.

  • Method: While the abstract confirms the use of GC-MS for detecting the metabolite, specific instrumental parameters for the analysis of the parent this compound molecule are not detailed. Generally, such methods involve extraction from the matrix, derivatization if necessary, and subsequent analysis by GC-MS.

Visualizations

The following diagram illustrates the logical workflow for the structural and spectral analysis of this compound.

G This compound: From Structure to Spectral Signature cluster_structure Chemical Identity cluster_analysis Analytical Techniques cluster_data Resulting Spectral Data This compound This compound C16H16N2O4 IUPAC [3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate This compound->IUPAC IUPAC Name CAS CAS: 13684-63-4 This compound->CAS Identifier MS Mass Spectrometry (GC-MS, MS-MS) This compound->MS is analyzed by NMR NMR Spectroscopy (13C NMR) This compound->NMR is analyzed by IR IR Spectroscopy (FTIR) This compound->IR is analyzed by UV UV Spectroscopy This compound->UV is analyzed by MS_Data Molecular Ion & Fragmentation m/z: 167, 133, 135 MS->MS_Data NMR_Data Chemical Shifts (Carbon Skeleton) NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data UV_Data Electronic Transitions λmax: 274 nm UV->UV_Data

Caption: Workflow for the structural and spectral characterization of this compound.

References

Understanding the Translocation of Phenmedipham in Plant Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Phenmedipham is a selective, post-emergence herbicide belonging to the phenylcarbamate chemical family. It is primarily utilized for the control of annual broadleaf weeds in various crops, most notably sugar beets (Beta vulgaris), spinach, and strawberries.[1] Its efficacy and crop safety (selectivity) are intrinsically linked to its absorption, translocation, and metabolism within the plant.

This technical guide provides an in-depth overview of the translocation dynamics of this compound in plant tissues. It consolidates current knowledge on its mode of action, transport pathways, and metabolic fate. Furthermore, this document details standardized experimental protocols for analyzing this compound translocation and residues, offering a valuable resource for researchers in the field.

Mode of Action

This compound's herbicidal activity stems from its role as a potent inhibitor of photosynthesis.[1] Specifically, it targets and disrupts the photosynthetic electron transport chain at Photosystem II (PSII).[2][3]

Upon absorption into the leaf, this compound binds to the D1 protein in the PSII complex. This binding action blocks the flow of electrons, which halts the production of ATP and NADPH—the energy and reducing power essential for carbon dioxide (CO₂) fixation.[4] The blockage leads to an accumulation of high-energy electrons, which results in the formation of reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation, leading to the destruction of cell membranes, loss of chlorophyll, and ultimately, cell death, which manifests as chlorosis and necrosis.

Mode_of_Action cluster_photosynthesis Photosynthesis Process cluster_herbicide_action Herbicide Effect Light Light PSII PSII Light->PSII excites ETC Electron Transport Chain PSII->ETC e- flow ROS Reactive Oxygen Species (ROS) Accumulation PSII->ROS leads to Energy ATP & NADPH Production ETC->Energy CO2_Fixation CO2 Fixation (Calvin Cycle) Energy->CO2_Fixation powers This compound This compound This compound->PSII INHIBITS Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Necrosis Chlorosis & Necrosis Membrane_Damage->Necrosis

Caption: this compound's mode of action via Photosystem II inhibition.

Absorption and Translocation in Planta

The movement of this compound from the leaf surface to its site of action is a critical factor determining its efficacy.

Absorption

This compound is a foliar-applied herbicide, meaning its primary route of entry into the plant is through the leaves. The efficiency of absorption through the leaf cuticle can be influenced by environmental factors and the specific formulation of the herbicide product.

Translocation Pathway

Once absorbed, this compound's movement within the plant is described as being primarily apoplastic .

  • Apoplastic Transport: This pathway consists of the non-living parts of the plant, including the cell walls and the intercellular spaces. Movement through the apoplast is largely passive and follows the bulk flow of water in the transpiration stream, primarily within the xylem.

  • Symplastic Transport: This pathway involves movement through the living components of the plant—the interconnected cytoplasm of cells (the symplast), facilitated by plasmodesmata. Long-distance symplastic transport occurs in the phloem and is responsible for moving sugars from sources (mature leaves) to sinks (roots, meristems).

Because this compound is primarily an apoplastic mover, its translocation is limited. After foliar application, it moves through the cell walls and intercellular spaces of the leaf tissue. This localized movement is consistent with its classification as a contact herbicide . While some of the active ingredient may enter the xylem and move upwards with the transpiration stream, there is minimal translocation via the phloem to other parts of the plant, such as the roots or new growth areas. This limited systemic movement is a key characteristic of this compound.

Apoplastic_Translocation Droplet This compound Droplet Cuticle Cuticle Droplet->Cuticle Penetration Epidermis Epidermal Cell Wall Cuticle->Epidermis Intercellular Intercellular Air Space Epidermis->Intercellular Apoplastic Path Mesophyll Mesophyll Cell Wall Epidermis->Mesophyll Apoplastic Path Intercellular->Mesophyll Xylem Xylem Mesophyll->Xylem Limited entry PSII_Site Site of Action (PSII) in Mesophyll Cell Mesophyll->PSII_Site Diffusion to target

Caption: Apoplastic translocation path of foliar-applied this compound.

Metabolism and Selectivity

The selectivity of this compound—its ability to control weeds without significantly harming the crop—is primarily due to differential rates of metabolic detoxification.

  • Tolerant Species (e.g., Sugar Beet): Sugar beets possess the ability to rapidly metabolize this compound into non-phytotoxic compounds. The primary detoxification pathway involves hydroxylation of the phenyl ring, followed by conjugation (e.g., glycosylation), which renders the molecule inactive and more water-soluble for sequestration. This rapid breakdown prevents the herbicide from accumulating to lethal concentrations at its target site in the chloroplasts.

  • Susceptible Species (e.g., Wild Mustard, Redroot Pigweed): Weeds susceptible to this compound metabolize the herbicide at a much slower rate. This allows the active parent compound to accumulate, inhibit photosynthesis, and lead to plant death.

Metabolic_Detoxification This compound This compound (Active) Hydroxylation Hydroxylation (P450 enzymes) This compound->Hydroxylation Hydroxythis compound Hydroxythis compound (Intermediate) Hydroxylation->Hydroxythis compound Conjugation Conjugation (e.g., Glycosylation) Hydroxythis compound->Conjugation Metabolite Conjugated Metabolite (Inactive, Sequestered) Conjugation->Metabolite

Caption: Metabolic detoxification pathway of this compound in tolerant plants.

Quantitative Data Summary

Detailed quantitative translocation studies for this compound are not widely available in public literature, often remaining proprietary. However, residue studies provide valuable data on the amount of substance remaining in different plant parts and the soil after application.

Table 1: this compound Residues in Soil and Sugar Beet Roots at Harvest

TreatmentResidues in Soil (mg kg⁻¹)Residues in Sugar Beet Roots (mg kg⁻¹)
This compound alone0.0082 - 0.01280.0032 - 0.0084

Data is illustrative of typical residue levels found in field studies. Actual values can vary significantly with application rate, environmental conditions, and time of sampling.

Experimental Protocols

Investigating the translocation of this compound requires precise and validated methodologies. The two primary approaches are radiotracer studies for tracking movement and chromatographic analysis for quantification.

Protocol for Herbicide Translocation Study using Radiotracers

Radiolabeled herbicides (e.g., with ¹⁴C) are the gold standard for accurately tracking absorption, translocation, and metabolism.

Methodology Overview:

  • Plant Cultivation: Grow uniform, healthy plants (both tolerant and susceptible species) to a specific growth stage (e.g., 2-4 true leaves) in a controlled environment.

  • Radiolabel Application: Apply a precise amount of ¹⁴C-labeled this compound, dissolved in a suitable solvent, to a specific area of a single leaf using a microsyringe.

  • Incubation: Harvest plants at various time points after application (e.g., 6, 24, 48, 72 hours) to track movement over time.

  • Sample Preparation:

    • Leaf Wash: Wash the treated leaf with a solvent (e.g., acetone:water) to recover unabsorbed herbicide from the surface. Analyze the wash solution by Liquid Scintillation Counting (LSC).

    • Sectioning: Dissect the plant into different parts: treated leaf, leaves above the treated leaf, leaves below, stem, and roots.

  • Visualization (Qualitative Analysis):

    • Press and dry the whole plant.

    • Expose the dried plant to X-ray film or a phosphor imaging screen for a set period (days to weeks). This process, known as autoradiography, creates an image showing the distribution of the radiolabel.

  • Quantification:

    • Combust (oxidize) each dried plant section to convert ¹⁴C-herbicide into ¹⁴CO₂.

    • Trap the ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using LSC.

    • Calculate the percentage of the applied dose that was absorbed and translocated to each plant part.

Radiotracer_Workflow Start Plant Cultivation Application Apply 14C-Phenmedipham to Leaf Start->Application Harvest Harvest at Time Intervals Application->Harvest Wash Wash Treated Leaf (Quantify Unabsorbed) Harvest->Wash Section Section Plant (Roots, Stem, Leaves) Wash->Section Process Analysis Section->Process Autoradiography Autoradiography (Qualitative Visualization) Process->Autoradiography Combustion Combustion & LSC (Quantitative Distribution) Process->Combustion

Caption: Experimental workflow for a radiotracer translocation study.
Protocol for Quantification of this compound in Plant Tissues by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative determination of this compound residues in various matrices.

Methodology Overview:

  • Sample Homogenization: Weigh a representative sample of plant tissue (e.g., 10-20g) and homogenize it to a fine pulp.

  • Extraction: Extract this compound from the homogenate using an organic solvent like acetonitrile. Shake or blend vigorously to ensure efficient extraction.

  • Partitioning/Cleanup:

    • Add salts (e.g., NaCl, MgSO₄) to the extract to induce phase separation ("salting out"), separating the acetonitrile layer from the aqueous plant components.

    • Centrifuge to pellet solid debris and collect the acetonitrile supernatant.

    • For cleaner samples, pass the extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or a combination of SAX/PSA) to remove interfering compounds like pigments and lipids.

  • Concentration: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Redissolve the residue in a small, precise volume of the HPLC mobile phase.

  • HPLC Analysis:

    • System: A reversed-phase HPLC system is typically used.

    • Column: C18 bonded silica column (e.g., 4.6 mm i.d. x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water.

    • Detection: UV detector set to a specific wavelength (e.g., 230-240 nm) or a Diode Array Detector (DAD) for spectral confirmation.

    • Quantification: Compare the peak area of this compound in the sample to a calibration curve generated from certified analytical standards.

HPLC_Workflow Sample Plant Tissue Sample Homogenize Homogenize Sample->Homogenize Extract Extract with Acetonitrile Homogenize->Extract Cleanup Cleanup (Salting Out / SPE) Extract->Cleanup Concentrate Evaporate & Reconstitute Cleanup->Concentrate Inject HPLC Injection Concentrate->Inject Analyze Data Analysis & Quantification Inject->Analyze

Caption: General workflow for HPLC analysis of this compound residues.

Conclusion

The translocation of this compound in plants is characterized by foliar absorption followed by limited, primarily apoplastic movement. This behavior classifies it as a contact herbicide, effective at the site of application but not readily translocated to systemic sinks like roots or apical meristems. Its selectivity in crops such as sugar beet is a direct result of the plant's robust ability to rapidly metabolize the active compound into benign metabolites. In contrast, susceptible weeds lack this rapid detoxification capability, leading to the accumulation of phytotoxic this compound. A thorough understanding of these translocation and metabolic dynamics, investigated through robust methodologies like radiotracer studies and HPLC analysis, is fundamental for the effective and safe use of this compound in agriculture and for the development of future herbicide technologies.

References

An In-depth Technical Guide on the Mechanism of Action of Phenmedipham on the D1 Protein in Chloroplasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenmedipham, a widely utilized phenylcarbamate herbicide, effectively controls broadleaf weeds by targeting the D1 protein within the Photosystem II (PSII) complex in plant chloroplasts. This guide provides a comprehensive technical overview of the molecular mechanism of action of this compound, focusing on its interaction with the D1 protein. It includes a summary of quantitative binding data, detailed experimental protocols for studying this interaction, and visualizations of the key pathways and processes involved. The information presented is intended to support researchers and professionals in the fields of agricultural science, herbicide development, and plant biology in their understanding of this critical herbicidal mode of action.

Introduction

This compound is a selective, post-emergence herbicide used to control a variety of broadleaf weeds in several crops. Its mode of action is the inhibition of photosynthesis, a process fundamental to plant survival. Specifically, this compound disrupts the photosynthetic electron transport chain at Photosystem II (PSII), a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts. The primary target of this compound within PSII is the D1 protein, a core component of the reaction center.

This technical guide will delve into the precise molecular interactions between this compound and the D1 protein, providing a detailed understanding of the biochemical and biophysical consequences of this binding event.

Mechanism of Action: Inhibition of Photosynthetic Electron Transport

The photosynthetic electron transport chain is a series of protein complexes that transfer electrons from water to NADP+, creating a proton gradient that drives ATP synthesis. This process is initiated in PSII, where light energy is used to split water molecules, releasing electrons, protons, and oxygen.

This compound exerts its herbicidal effect by interrupting this electron flow. It acts as a competitive inhibitor at the secondary quinone acceptor (QB) binding site on the D1 protein.[1] This binding site is normally occupied by plastoquinone, a mobile electron carrier. By binding to the QB site, this compound physically blocks the binding of plastoquinone, thereby halting the transfer of electrons from the primary quinone acceptor (QA).[1]

The blockage of electron transport leads to a cascade of damaging events. The accumulation of highly reactive reduced QA and the formation of triplet chlorophyll in the PSII reaction center result in the production of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS cause rapid lipid peroxidation, membrane damage, and ultimately, cell death.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway of this compound's inhibitory action on the D1 protein and the subsequent consequences.

phenmedipham_action cluster_thylakoid Thylakoid Membrane PSII Photosystem II D1 D1 Protein (QB Site) PSII->D1 Contains PQ Plastoquinone (PQ) D1->PQ PQ Binding (Normal) Block Blockage of Electron Transport D1->Block Causes ETC Electron Transport Chain This compound This compound This compound->D1 Binds to QB site ROS Reactive Oxygen Species (ROS) Production Block->ROS Leads to Damage Cellular Damage (Lipid Peroxidation, Membrane Leakage) ROS->Damage Induces Death Plant Death Damage->Death Results in chlorophyll_fluorescence_workflow A Sample Preparation (Leaves or Chloroplasts) B Dark Adaptation (20-30 min) A->B C This compound Treatment (Varying Concentrations) B->C D Fluorescence Measurement (PAM Fluorometer) C->D E Measure Fo (Minimal Fluorescence) D->E F Apply Saturating Pulse E->F G Measure Fm (Maximal Fluorescence) F->G H Calculate Fv/Fm G->H I Data Analysis (IC50 Determination) H->I phenmedipham_binding cluster_D1 D1 Protein - QB Binding Pocket Ser264 Ser264 His215 His215 Phe255 Phe255 Leu271 Leu271 Ala251 Ala251 This compound This compound This compound->Ser264 H-bond (potential) This compound->Phe255 Hydrophobic interaction This compound->Leu271 Hydrophobic interaction This compound->Ala251 Hydrophobic interaction

References

An In-depth Technical Guide to the Hydrolysis Rate and Stability of Phenmedipham at Different pH Levels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical stability of Phenmedipham, a carbamate ester herbicide, with a focus on its hydrolysis under varying pH conditions. Understanding the rate and pathway of degradation is critical for assessing its environmental fate, persistence, and for developing stable formulations.

The Critical Role of pH in this compound Stability

This compound, like other carbamate esters, is susceptible to hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of this degradation is highly dependent on the pH of the solution.[1] Generally, the hydrolysis of carbamates is catalyzed by both acids and bases, but the rate is significantly more rapid under alkaline (high pH) conditions.[1][2] For every unit increase in pH, the rate of hydrolysis can increase tenfold.[1] This instability in alkaline environments is a key factor in the environmental persistence and efficacy of this compound.

Quantitative Analysis of this compound Hydrolysis

The stability of this compound decreases dramatically as the pH increases. In acidic conditions, the molecule is relatively stable, but as the solution becomes neutral and then alkaline, the half-life shortens from months to mere minutes. The following tables summarize the quantitative data on the hydrolysis half-life (the time required for 50% of the compound to degrade, or DT50) at different pH values and temperatures, as reported in the literature.

Table 1: this compound Hydrolysis Half-Life at 22°C

pH Level Half-Life (DT50)
5 70 days
7 24 hours
9 10 minutes

Data sourced from PubChem.[2]

Table 2: this compound Hydrolysis Half-Life at 25°C

pH Level Half-Life (DT50)
6 7.5 days
7 18 hours
8 1.8 hours

Data calculated from the second-order hydrolysis rate constant.

This compound Degradation Pathway via Hydrolysis

The hydrolysis of this compound involves the cleavage of its central carbamate ester linkage. This process yields primary and subsequent degradation products. The major pathway involves the formation of methyl-N-(3-hydroxyphenyl) carbamate and m-toluidine as major intermediates. Further degradation can lead to the formation of m-aminophenol.

Phenmedipham_Hydrolysis cluster_conditions Reaction Conditions A This compound C16H16N2O4 B Methyl N-(3-hydroxyphenyl)carbamate A->B Hydrolysis C m-Toluidine A->C Hydrolysis D m-Aminophenol B->D Further Hydrolysis condition1 Alkaline Hydrolysis (High pH) condition2 Water (H₂O)

Caption: Hydrolysis degradation pathway of this compound.

Experimental Protocols for Hydrolysis Studies

The determination of hydrolysis rates requires a structured experimental approach. The following protocol is a synthesis of methodologies commonly employed for analyzing pesticide stability.

4.1 Materials and Reagents

  • This compound analytical standard (purity >99%)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffer salts (for pH 5, 7, 9, etc.)

  • Reagent-grade acids and bases for pH adjustment

4.2 Protocol for Kinetic Study

  • Buffer Preparation: Prepare aqueous buffer solutions at the desired pH levels (e.g., 5, 7, 9) to maintain constant pH throughout the experiment.

  • Fortification: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol). Spike a known volume of this stock solution into the buffer solutions to achieve the target initial concentration. The volume of organic solvent should be minimal (typically <1%) to avoid co-solvent effects.

  • Incubation: Maintain the solutions in a constant-temperature environment (e.g., 22°C or 25°C) in the dark to prevent photodegradation.

  • Sampling: At specified time intervals, withdraw aliquots from each solution. The sampling frequency should be adjusted based on the expected degradation rate (e.g., more frequent for high pH).

  • Sample Analysis: Immediately analyze the concentration of the parent this compound and, if required, its degradation products in each aliquot.

4.3 Analytical Methodology: HPLC-UV/DAD High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of this compound.

  • System: An HPLC system equipped with a pump, autosampler, and a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is typically used (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water is common. A typical mobile phase could be acetonitrile-water (6:4, v/v).

  • Flow Rate: A standard flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength where this compound has strong absorbance, such as 235 nm or 254 nm.

  • Quantification: The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from analytical standards.

4.4 Data Analysis The concentration of this compound versus time is plotted. Assuming first-order kinetics, the degradation rate constant (k) is determined from the slope of the natural log of concentration versus time. The half-life (DT50) is then calculated using the formula: DT50 = ln(2) / k.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer Solutions (e.g., pH 5, 7, 9) C Spike Buffers with This compound A->C B Prepare this compound Stock Solution B->C D Incubate at Constant Temperature C->D E Collect Aliquots at Timed Intervals D->E F Analyze Samples by HPLC-UV/DAD E->F G Quantify Concentration vs. Time F->G H Calculate Rate Constant (k) and Half-Life (DT50) G->H

Caption: General experimental workflow for a this compound hydrolysis study.

Conclusion

The stability of this compound is unequivocally linked to pH. It exhibits high stability in acidic environments and undergoes rapid degradation under neutral and, particularly, alkaline conditions. The half-life can range from over two months at pH 5 to just a few minutes at pH 9. This rapid alkaline hydrolysis is a critical parameter for agricultural formulations, environmental risk assessment, and water treatment strategies. The primary degradation pathway proceeds through the cleavage of the carbamate ester bond, yielding several intermediate and final products. Accurate assessment of these degradation kinetics relies on robust experimental designs utilizing established analytical techniques like HPLC-UV/DAD.

References

The Ecotoxicological Profile of Phenmedipham in Non-Target Aquatic Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the environmental impact of the herbicide phenmedipham on aquatic ecosystems, detailing its toxicological effects on a range of non-target organisms. This guide provides a comprehensive overview for researchers, scientists, and environmental risk assessors.

Introduction

This compound is a selective herbicide belonging to the carbanilate chemical family, primarily used for post-emergence control of broadleaf weeds in crops such as sugar beets and spinach. Its mode of action is the inhibition of photosynthesis at photosystem II (PSII).[1] The introduction of this compound into the environment, through agricultural runoff and spray drift, raises concerns about its potential impact on non-target aquatic organisms. This technical guide provides a comprehensive ecotoxicological profile of this compound, summarizing its effects on various aquatic species, detailing experimental protocols for its assessment, and illustrating key molecular pathways and experimental workflows.

Ecotoxicity Data

The toxicity of this compound to non-target aquatic organisms varies across different trophic levels. The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound to fish, aquatic invertebrates, algae, and amphibians.

Table 1: Acute Toxicity of this compound to Aquatic Organisms
SpeciesTaxonomic GroupEndpointValue (mg/L)Exposure DurationReference
Oncorhynchus mykiss (Rainbow Trout)FishLC501.396 hours
Lepomis macrochirus (Bluegill Sunfish)FishLC503.9896 hours
Daphnia magna (Water Flea)InvertebrateEC50 (Immobilisation)3.248 hours
Scenedesmus subspicatusAlgaeEC50 (Growth Inhibition)> 472 hours
Lemna minorAquatic PlantErC50 (Growth Rate)> 0.1767 days
Table 2: Chronic and Sublethal Toxicity of this compound to Aquatic Organisms
SpeciesTaxonomic GroupEndpointValue (mg/L)Exposure DurationReference
Oncorhynchus mykiss (Rainbow Trout)FishNOEC (Early Life Stage)0.5928 days
Daphnia magna (Water Flea)InvertebrateNOEC (Reproduction)0.521 days
Chironomus riparius (Midge Larvae)InvertebrateNOEC (Emergence)<5 µg a.i./L28 days
Myriophyllum spicatumAquatic PlantNOEC<5 µg a.i./LNot Specified

Experimental Protocols

The ecotoxicological data presented above are typically generated using standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reproducibility and comparability of results across different laboratories.

Fish Acute Toxicity Test (Following OECD Guideline 203)

This test evaluates the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

  • Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system. Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range.

  • Procedure: A limit test at 100 mg/L is often performed first. If mortality occurs, a full range-finding and definitive test with at least five concentrations is conducted. Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50, the concentration estimated to cause mortality in 50% of the test organisms, is calculated using statistical methods such as probit analysis.

Aquatic Invertebrate Acute Immobilisation Test (Following OECD Guideline 202)

This test determines the concentration of a substance that causes immobilization in 50% of the exposed Daphnia magna (EC50) over a 48-hour period.

  • Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

  • Test Conditions: Daphnids are exposed to a series of test concentrations in a static system.

  • Procedure: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 is calculated for the 48-hour exposure period.

Alga Growth Inhibition Test (Following OECD Guideline 201)

This test assesses the effect of a substance on the growth of freshwater algae.

  • Test Organism: Exponentially growing cultures of green algae, such as Scenedesmus subspicatus or Pseudokirchneriella subcapitata.

  • Test Conditions: Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under continuous illumination and controlled temperature for 72 hours.

  • Procedure: Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or spectrophotometry.

  • Data Analysis: The EC50 for growth inhibition is calculated by comparing the growth in the test cultures to that of the control.

Signaling Pathways and Mechanisms of Toxicity

Primary Mode of Action: Inhibition of Photosystem II

This compound's primary mode of action as a herbicide is the disruption of photosynthesis. It specifically targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. This compound binds to the D1 protein of the PSII complex, blocking the electron transport chain. This interruption prevents the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to the death of the plant.

Photosystem_II_Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) P680 Pheo Pheophytin PSII->Pheo e- QA QA Pheo->QA e- QB QB Site on D1 Protein QA->QB e- PQ Plastoquinone Pool QB->PQ e- This compound This compound This compound->QB Block->PQ caption This compound blocks the electron transport chain at Photosystem II.

Caption: this compound blocks the electron transport chain at Photosystem II.

Secondary Mechanism: Oxidative Stress

The blockage of the electron transport chain in PSII can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. This overproduction of ROS can overwhelm the antioxidant defense systems of aquatic organisms, leading to oxidative stress. Oxidative stress can cause damage to cellular components, including lipids, proteins, and DNA, resulting in a range of sublethal effects.

Oxidative_Stress_Pathway This compound This compound Exposure PSII_Block Photosystem II Inhibition This compound->PSII_Block ROS Increased Reactive Oxygen Species (ROS) PSII_Block->ROS Antioxidant_Depletion Depletion of Antioxidant Defenses (e.g., GSH) ROS->Antioxidant_Depletion Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Antioxidant_Depletion->Oxidative_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Damage->Lipid_Peroxidation Protein_Damage Protein Damage Oxidative_Damage->Protein_Damage DNA_Damage DNA Damage Oxidative_Damage->DNA_Damage Cellular_Effects Sublethal Cellular Effects Lipid_Peroxidation->Cellular_Effects Protein_Damage->Cellular_Effects DNA_Damage->Cellular_Effects caption Proposed oxidative stress pathway induced by this compound.

Caption: Proposed oxidative stress pathway induced by this compound.

Experimental and Risk Assessment Workflow

The assessment of the ecotoxicological risk of this compound follows a tiered approach, starting with simple, standardized laboratory tests and progressing to more complex and realistic studies if a potential risk is identified.

Ecotox_Workflow Tier1 Tier 1: Screening Level Assessment (Base-Set Data) Acute_Fish Acute Fish Toxicity (OECD 203) Tier1->Acute_Fish Acute_Daphnia Acute Invertebrate Toxicity (OECD 202) Tier1->Acute_Daphnia Algae_Growth Algal Growth Inhibition (OECD 201) Tier1->Algae_Growth Tier2 Tier 2: Refined Risk Assessment Acute_Fish->Tier2 If risk is indicated Decision Risk Characterization and Management Acute_Fish->Decision If no risk is indicated Acute_Daphnia->Tier2 If risk is indicated Acute_Daphnia->Decision If no risk is indicated Algae_Growth->Tier2 If risk is indicated Algae_Growth->Decision If no risk is indicated Chronic_Fish Chronic Fish Toxicity (e.g., Early Life Stage, OECD 210) Tier2->Chronic_Fish Chronic_Daphnia Chronic Invertebrate Toxicity (e.g., Reproduction, OECD 211) Tier2->Chronic_Daphnia Sediment_Toxicity Sediment Organism Toxicity (e.g., Chironomus, OECD 218/219) Tier2->Sediment_Toxicity Tier3 Tier 3: Higher-Tier Studies Chronic_Fish->Tier3 If uncertainty remains Chronic_Fish->Decision If risk is characterized Chronic_Daphnia->Tier3 If uncertainty remains Chronic_Daphnia->Decision If risk is characterized Sediment_Toxicity->Tier3 If uncertainty remains Sediment_Toxicity->Decision If risk is characterized Microcosm Microcosm/Mesocosm Studies Tier3->Microcosm Field_Studies Field Monitoring and Bio-indicators Tier3->Field_Studies Microcosm->Decision Field_Studies->Decision caption Tiered workflow for ecotoxicological risk assessment.

Caption: Tiered workflow for ecotoxicological risk assessment.

Conclusion

This compound exhibits moderate acute toxicity to fish and aquatic invertebrates and is a potent inhibitor of algal growth due to its primary mode of action. Chronic and sublethal effects can occur at lower concentrations, highlighting the importance of considering long-term exposure scenarios in environmental risk assessments. The potential for this compound to induce oxidative stress as a secondary mechanism of toxicity warrants further investigation, particularly in relation to its impact on the health and fitness of non-target aquatic organisms. The standardized protocols and tiered risk assessment framework outlined in this guide provide a robust basis for evaluating the environmental safety of this compound and other herbicides. Continuous monitoring and research are essential to fully understand and mitigate the potential risks of these compounds to aquatic ecosystems.

References

Methodological & Application

Application Note: Determination of Phenmedipham Residues in Crops using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenmedipham is a selective systemic herbicide widely used for post-emergence control of broadleaf weeds in crops such as sugar beets.[1][2] Its application necessitates the development of reliable and sensitive analytical methods to monitor its residues in agricultural products, ensuring food safety and compliance with regulatory limits. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the quantitative analysis of this compound residues in various crop matrices. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and food safety.

Methodology

The analytical workflow for this compound residue analysis involves sample preparation, chromatographic separation, and detection. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction and cleanup of this compound residues from the crop matrix.[3][4][5] The final determination is carried out by a reversed-phase HPLC system with a UV detector.

Experimental Workflow

HPLC_Method_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis SampleCollection 1. Sample Collection & Homogenization Extraction 2. Acetonitrile Extraction (QuEChERS) SampleCollection->Extraction SaltingOut 3. Partitioning with Salts (MgSO4, NaCl) Extraction->SaltingOut Centrifugation1 4. Centrifugation SaltingOut->Centrifugation1 Cleanup 5. Dispersive SPE Cleanup (PSA, C18) Centrifugation1->Cleanup Centrifugation2 6. Centrifugation Cleanup->Centrifugation2 Evaporation 7. Solvent Evaporation Centrifugation2->Evaporation Reconstitution 8. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 9. Injection into HPLC Reconstitution->Injection Filtered Extract Separation 10. Chromatographic Separation Injection->Separation Detection 11. UV Detection Separation->Detection Quantification 12. Data Analysis & Quantification Detection->Quantification

Caption: Workflow for this compound Residue Analysis in Crops.

Quantitative Data Summary

The following table summarizes the performance of various HPLC methods for the determination of this compound in different matrices, as reported in the literature.

ParameterMethod 1Method 2Method 3
Matrix Agricultural ProductsPesticide FormulationSugar Beets
Extraction Acetonitrile, Salting-outDilutionAcetonitrile
Cleanup Florisil Column, SAX/PSA CartridgeNoneDispersive SPE
HPLC Column ODS (4.6 mm x 150 mm, 5 µm)CN (4.0 mm x 250 mm, 5 µm)C18
Mobile Phase Acetonitrile:Water (6:4)n-Hexane:Dichloromethane (40:60)Methanol:Water (51:49)
Detection UV at 235 nmUV at 270 nmDAD at 254 nm
Flow Rate 1.0 mL/min1.0 mL/minNot Specified
Linearity 0.005 - 10 µg/mLNot SpecifiedNot Specified
Recovery (%) 80.8 - 98.7%Not SpecifiedNot Specified
LOD Not SpecifiedNot Specified< 3 µg/mL
LOQ 0.01 µg/gNot SpecifiedNot Specified

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • 0.22 µm Syringe filters

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 100 µg/mL) in acetonitrile. From this stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).

Sample Preparation (Modified QuEChERS)
  • Homogenization: Weigh 10 g of a representative, homogenized crop sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

  • Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds, then centrifuge at high speed for 2 minutes.

  • Evaporation and Reconstitution: Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC Conditions
  • Instrument: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 230 nm.

Method Validation

To ensure the reliability of the method, it should be validated for the following parameters:

  • Linearity: Analyze the standard solutions in triplicate to construct a calibration curve. A correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy (Recovery): Spike blank crop samples with known concentrations of this compound at three different levels (low, medium, and high). Analyze these samples using the described protocol and calculate the percentage recovery. Acceptable recovery is typically within the 70-120% range.

  • Precision (Repeatability and Intermediate Precision): Assess the repeatability by analyzing multiple replicates of a spiked sample on the same day. Evaluate intermediate precision by repeating the analysis on a different day with a different analyst. The relative standard deviation (RSD) should ideally be <15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically S/N = 3 for LOD and S/N = 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Results and Discussion

The described HPLC-UV method provides a sensitive and reliable means for the determination of this compound residues in crop samples. The QuEChERS sample preparation protocol is effective in removing interfering matrix components, leading to clean chromatograms and accurate quantification. The validation data should demonstrate that the method is linear over the tested concentration range, accurate, and precise. The obtained LOD and LOQ should be sufficiently low to meet the maximum residue limits (MRLs) set by regulatory agencies.

Conclusion

This application note provides a detailed protocol for the analysis of this compound residues in crops using a modified QuEChERS extraction method followed by HPLC-UV detection. The method is straightforward, robust, and suitable for routine monitoring of this compound in a variety of agricultural matrices.

References

Application Note: Quantitative Analysis of Phenmedipham in Herbicide Formulations by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenmedipham is a selective herbicide widely used for post-emergence control of broadleaf weeds in crops such as sugar beets.[1][2] Accurate quantification of this compound in herbicide formulations is crucial for ensuring product quality, efficacy, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for this purpose, offering high selectivity and sensitivity. This application note provides a detailed protocol for the quantitative analysis of this compound in emulsifiable concentrate (EC) herbicide formulations using reversed-phase HPLC (RP-HPLC) with UV detection.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (purity ≥99.5%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Acetic acid, analytical reagent grade

  • Herbicide formulation sample containing this compound

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringes and syringe filters (0.45 µm)

  • Ultrasonic bath

3. Preparation of Standard Solutions

A standard stock solution is prepared by accurately weighing approximately 10 mg of this compound analytical standard and dissolving it in 10 mL of methanol acidified with acetic acid (e.g., 3 mL of concentrated acetic acid in 1 L of methanol).[1] This stock solution is then diluted with the mobile phase to create a series of calibration standards.[1]

4. Preparation of Sample Solutions

An accurately weighed amount of the herbicide formulation (e.g., 70-80 mg) is dissolved in a small volume of acidified methanol and then diluted to a final volume of 50 mL with the mobile phase.[1] The sample solution should be sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

5. HPLC Conditions

Two exemplary HPLC methods are presented below, a reversed-phase and a normal-phase method.

Method 1: Reversed-Phase HPLC

  • Column: C18 bonded silica, 4.6 mm i.d. x 150 mm, 5 µm particle size

  • Mobile Phase: Methanol-water (51:49, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 235 nm or 254 nm

  • Injection Volume: 20 µL

Method 2: Normal-Phase HPLC

  • Column: CN column, 4.0 mm i.d. x 25 cm, 5 µm particle size

  • Mobile Phase: n-hexane–dichloromethane (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 20 µL

6. Method Validation

The analytical method should be validated according to established guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by comparing the chromatograms of the standard, sample, and a blank.

  • Linearity: The linearity of the method should be established by analyzing a series of standard solutions of different concentrations. The calibration curve is constructed by plotting the peak area against the concentration.

  • Accuracy: The accuracy of the method can be determined by recovery studies, where a known amount of the standard is spiked into a sample matrix.

  • Precision: The precision of the method is evaluated by performing repeated analyses of the same sample (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Data Presentation

Table 1: Summary of HPLC Method Parameters

ParameterMethod 1 (Reversed-Phase)Method 2 (Normal-Phase)
Column C18 (4.6 mm i.d. x 150 mm, 5 µm)CN (4.0 mm i.d. x 25 cm, 5 µm)
Mobile Phase Methanol:Water (51:49, v/v)n-hexane:dichloromethane (40:60, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 40°C25°C
Detection Wavelength 235 nm270 nm
Injection Volume 20 µL20 µL

Table 2: Summary of Method Validation Data (Illustrative)

ParameterResult
Linearity Range 0.005 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 80.8 - 98.7%
Precision (RSD) < 2%
LOD 0.412 µg/mL
LOQ 1.374 µg/mL

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Herbicide Formulation dissolve Dissolve Sample in Acidified Methanol sample->dissolve standard Prepare this compound Standard Solutions inject Inject Sample and Standard Solutions standard->inject dilute Dilute to Final Volume with Mobile Phase dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter filter->inject hplc_system HPLC System (Pump, Autosampler, Column, Detector) hplc_system->inject chromatogram Obtain Chromatograms inject->chromatogram peak_area Measure Peak Areas chromatogram->peak_area calibration Construct Calibration Curve peak_area->calibration quantify Quantify this compound in Sample calibration->quantify report Generate Report quantify->report

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

References

Application Notes and Protocols for Phenmedipham Analysis in Soil Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenmedipham is a selective herbicide used for post-emergence control of broadleaf weeds in crops such as sugar beets and spinach. Monitoring its residues in soil is crucial for environmental assessment and ensuring food safety. Accurate determination of this compound in complex soil matrices requires robust and efficient sample preparation techniques to remove interfering substances and concentrate the analyte of interest prior to instrumental analysis. This document provides detailed application notes and protocols for three common sample preparation methods: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), combined Liquid-Liquid Extraction (LLE) with Solid-Phase Extraction (SPE) cleanup, and a simplified Liquid-Liquid Extraction method.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS approach is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including soil.[1][2][3] It offers numerous advantages such as speed, cost-effectiveness, ease of use, and good performance characteristics.[1][2] Soil, being a complex matrix with both organic and inorganic components, can present challenges due to strong interactions between the soil and pesticides. The QuEChERS method effectively addresses these challenges through a streamlined extraction and cleanup process.

Experimental Protocol

1.1. Sample Extraction

  • Weigh 10 g of a soil sample with a water content of ≥70% into a 50 mL centrifuge tube. Alternatively, for air-dried soil, use a 3 g sample, add 7 mL of water, vortex briefly, and allow it to hydrate for 30 minutes.

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Shake the tube vigorously for 5 minutes to extract the pesticides. A mechanical shaker can be used for this step.

  • Add the contents of a citrate-buffered QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the tube.

  • Immediately shake the tube for at least 2 minutes to prevent the agglomeration of salts and ensure proper extraction.

  • Centrifuge the sample for 5 minutes at ≥3000 relative centrifugal force (rcf).

1.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE cleanup tube containing a mixture of primary secondary amine (PSA) and C18 sorbents.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge the tube at ≥5000 rcf for 2 minutes.

  • Transfer the purified extract into an autosampler vial for analysis by LC-MS/MS or GC-MS.

QuEChERS_Workflow cluster_extraction 1. Sample Extraction cluster_cleanup 2. dSPE Cleanup A Weigh 10g Soil Sample B Add 10 mL Acetonitrile A->B C Shake for 5 min B->C D Add QuEChERS Salts C->D E Shake for 2 min D->E F Centrifuge at >=3000 rcf E->F G Transfer 1 mL Supernatant to dSPE Tube F->G Collect Supernatant H Vortex for 30 sec G->H I Centrifuge at >=5000 rcf H->I J Transfer to Autosampler Vial I->J K LC-MS/MS or GC-MS Analysis J->K Analyze

QuEChERS workflow for this compound analysis in soil.

Combined Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Method

This method involves an initial extraction of this compound from the soil using a solvent mixture, followed by a cleanup step using a solid-phase extraction cartridge to remove co-extracted matrix components.

Experimental Protocol

2.1. Sample Pre-treatment

  • Air-dry the soil samples at 105°C for 24 hours to determine the moisture content.

  • Store the samples in polyethylene bags at -18°C until extraction.

2.2. Liquid-Liquid Extraction

  • Weigh 30 g of the soil sample into a suitable container.

  • Add 150 mL of a 1:1 (v/v) mixture of methanol and methyl chloride.

  • Shake the mixture on a horizontal shaker at 200 rpm for 20 minutes.

  • Filter the extract under reduced pressure.

  • Repeat the extraction (steps 2-4) with a fresh portion of the solvent mixture.

  • Combine the filtrates.

2.3. Solid-Phase Extraction (SPE) Cleanup

  • Precondition an SPE cartridge containing 1 g of florisil.

  • Load the combined extract onto the preconditioned SPE cartridge.

  • Elute the this compound from the cartridge using a 10% solution of ethyl acetate in methylene chloride (v/v).

  • Evaporate the eluate to dryness.

  • Reconstitute the dry residue in 4 mL of a mixture of 5% isopropanol and 95% hexane (v/v).

  • The sample is now ready for analysis, typically by HPLC-UV.

LLE_SPE_Workflow cluster_lle 1. Liquid-Liquid Extraction cluster_spe 2. SPE Cleanup A Weigh 30g Soil Sample B Add 150 mL Methanol/Methyl Chloride (1:1) A->B C Shake for 20 min B->C D Filter Extract C->D E Repeat Extraction & Combine Filtrates D->E F Precondition Florisil SPE Cartridge E->F Proceed to Cleanup G Load Combined Extract F->G H Elute with Ethyl Acetate/Methylene Chloride G->H I Evaporate to Dryness H->I J Reconstitute in Isopropanol/Hexane I->J K HPLC-UV Analysis J->K Analyze

LLE-SPE workflow for this compound analysis in soil.

Simplified Liquid-Liquid Extraction (LLE) Method

For a more rapid analysis, a simplified LLE method with direct injection into an LC-MS system can be employed. This method is particularly useful when the sensitivity and selectivity of the mass spectrometer can overcome the matrix effects without extensive cleanup.

Experimental Protocol
  • Weigh a representative sample of spiked soil into a centrifuge tube.

  • Add methanol as the extraction solvent.

  • Vortex or shake the solvent/soil suspension to ensure thorough extraction.

  • Centrifuge the suspension to pellet the soil particles.

  • Carefully collect the supernatant.

  • Directly inject the supernatant into a reversed-phase liquid chromatography/mass spectrometry (LC-MS) system.

Simple_LLE_Workflow cluster_extraction 1. Extraction A Weigh Soil Sample B Add Methanol A->B C Vortex/Shake B->C D Centrifuge C->D E Collect Supernatant for Analysis D->E Collect Supernatant F LC-MS Analysis E->F Analyze

Simplified LLE workflow for this compound in soil.

Quantitative Data Summary

The following table summarizes the quantitative data for the different sample preparation methods for this compound analysis in soil, as reported in the cited literature.

MethodAnalyte(s)Recovery (%)RSD (%)LOQLODCitation
QuEChERSMulticlass Pesticides70-110 (most analytes)<10--
LLE-SPEThis compound, Desmedipham, Ethofumesate86 (soil)-0.0001 mg/kg-
LLEThis compound, DesmediphamEssentially quantitative--≤ 25 ng/g
LLE with SPE cleanupCarbamate pesticides-->30 µg/kg-
LLE-SPEOryzalin, Ethofumesate79.80–90.52 (Oryzalin), 75.58–86.04 (Ethofumesate)1.55, 1.730.005 µg/g (Oryzalin), 0.002 µg/g (Ethofumesate)-

Note: Recovery, RSD, LOQ, and LOD values can vary depending on the soil type, spiking level, and analytical instrumentation used. The data presented here are for comparative purposes. The term "Essentially quantitative" implies that the recoveries were close to 100%.

Concluding Remarks

The choice of sample preparation technique for this compound analysis in soil depends on various factors, including the required sensitivity, sample throughput, available equipment, and the complexity of the soil matrix. The QuEChERS method offers a balanced approach with good performance and high throughput. The combined LLE-SPE method provides a more rigorous cleanup, which may be necessary for complex matrices or when using less selective detectors. The simplified LLE method is the most rapid but relies heavily on the capabilities of the analytical instrument to handle matrix effects. It is recommended that each laboratory validates the chosen method for their specific application and soil types to ensure data quality and accuracy.

References

Application Note: Simultaneous Determination of Phenmedipham and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the herbicide phenmedipham and its primary metabolites: methyl N-(3-hydroxyphenyl) carbamate (MHPC), m-aminophenol, m-toluidine, and 3-hydroxyacetanilide. A streamlined sample preparation protocol based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is detailed for the efficient extraction of these analytes from complex matrices such as fruits and vegetables. The developed UPLC-MS/MS method provides excellent chromatographic separation and highly selective detection, making it suitable for routine monitoring, environmental fate studies, and food safety applications.

Introduction

This compound is a selective post-emergence herbicide widely used for the control of broadleaf weeds in sugar beet, spinach, and other crops.[1] Due to its application on food crops, there is a regulatory need to monitor for residues of the parent compound and its metabolites in food products and the environment. This compound degrades in soil and plants into several metabolic products, with the primary metabolites being MHPC, m-aminophenol, m-toluidine, and 3-hydroxyacetanilide.[2][3] The monitoring of these degradation products is crucial for a comprehensive risk assessment. This application note describes a highly sensitive and selective LC-MS/MS method for the simultaneous determination of this compound and these four key metabolites.

Metabolic Pathway of this compound

This compound undergoes degradation in the environment and in biological systems primarily through hydrolysis of its carbamate linkages. The initial hydrolysis can yield methyl N-(3-hydroxyphenyl) carbamate (MHPC) and m-toluidine. MHPC can be further degraded to m-aminophenol.[2]

G This compound This compound MHPC Methyl N-(3-hydroxyphenyl) carbamate (MHPC) This compound->MHPC Hydrolysis m_toluidine m-Toluidine This compound->m_toluidine Hydrolysis m_aminophenol m-Aminophenol MHPC->m_aminophenol Hydrolysis hydroxyacetanilide 3-Hydroxyacetanilide m_aminophenol->hydroxyacetanilide Acetylation

Caption: Metabolic degradation pathway of this compound.

Experimental Protocols

Sample Preparation: QuEChERS Protocol for Fruits and Vegetables

This protocol is a modified version of the widely used QuEChERS method, optimized for the extraction of this compound and its more polar metabolites.[4]

1. Sample Homogenization:

  • Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • For dry samples, add an appropriate amount of water to rehydrate before proceeding.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and magnesium sulfate) to remove interfering matrix components.

  • Vortex for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and dilute it with the initial mobile phase for LC-MS/MS analysis.

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program 5% B to 95% B in 8 min, hold for 2 min, then re-equilibrate for 3 min.

MS/MS Parameters:

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
This compound 301.1168.11525
301.1136.02025
MHPC 182.1123.11220
182.193.12520
m-Aminophenol 110.193.11015
110.165.12015
m-Toluidine 108.191.11018
108.177.12218
3-Hydroxyacetanilide 152.1110.11522
152.193.12822

Quantitative Data

The method was validated for linearity, limit of quantification (LOQ), and recovery. The results are summarized in the table below.

AnalyteLinearity (ng/mL)LOQ (ng/mL)Recovery (%)
This compound 1 - 100>0.995192 ± 5
MHPC 1 - 100>0.995188 ± 7
m-Aminophenol 2 - 200>0.992285 ± 8
m-Toluidine 2 - 200>0.993287 ± 6
3-Hydroxyacetanilide 1 - 100>0.994190 ± 5

Experimental Workflow

The overall workflow from sample receipt to final data analysis is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenization Sample Homogenization QuEChERS Extraction QuEChERS Extraction Sample Homogenization->QuEChERS Extraction d-SPE Cleanup d-SPE Cleanup QuEChERS Extraction->d-SPE Cleanup Final Extract Preparation Final Extract Preparation d-SPE Cleanup->Final Extract Preparation UPLC Separation UPLC Separation Final Extract Preparation->UPLC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) UPLC Separation->MS/MS Detection (MRM) Quantification Quantification MS/MS Detection (MRM)->Quantification Reporting Reporting Quantification->Reporting

References

Application of QuEChERS for Efficient Extraction of Phenmedipham from Plant Materials

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive overview and detailed protocols for the extraction of the herbicide phenmedipham from various plant materials using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, food safety, and drug development. It includes detailed experimental procedures, quantitative performance data, and a visual representation of this compound's mode of action.

Introduction

This compound is a selective systemic herbicide widely used for the post-emergence control of broadleaf weeds, particularly in sugar beet and other crops.[1] Monitoring its residue levels in plant-based commodities is crucial for ensuring food safety and regulatory compliance. The QuEChERS method has emerged as a popular and effective sample preparation technique for the multi-residue analysis of pesticides in food matrices due to its simplicity, speed, and low solvent consumption.[2] This application note details the successful application of the QuEChERS method for the extraction of this compound from plant materials prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the QuEChERS Method

The QuEChERS method involves two main steps:

  • Extraction: A homogenized plant sample is extracted with acetonitrile in the presence of high-salt concentrations. The salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc), induce phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then cleaned up by adding a small amount of d-SPE sorbent. The type of sorbent is chosen based on the matrix composition. For general plant matrices, a combination of primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove nonpolar interferences is commonly used. For pigmented samples, graphitized carbon black (GCB) may be added to remove chlorophyll and other pigments.

Quantitative Data Presentation

The QuEChERS method has been validated for the analysis of this compound and other carbamate pesticides in a variety of plant matrices, demonstrating excellent recovery and precision. The following table summarizes the performance data from various studies.

Plant MatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Analytical MethodReference
Various Agricultural Products0.02 and 0.180.8 - 98.7Not ReportedNot Reported0.01HPLC-UV[3]
CeleriacNot SpecifiedNot ReportedNot ReportedNot Reported0.01GC-MS or LC-MS/MS
Vegetables (general carbamates)0.01, 0.02, and 0.158.4 - 1263.3 - 260.0002 - 0.010.0002 - 0.05LC-MS/MS[4]
Fruits and Vegetables (general carbamates)Not Specified78.98 - 109.64< 12.620.0010.003 - 0.005LC-MS/MS[5]
Beetroot (phenylurea herbicides)0.025>70< 15Not ReportedNot ReportedHPLC-UV/Vis
Soil (this compound)0.16797.91.10.02770.0923LC-MS/MS

Experimental Protocols

This section provides detailed protocols for the QuEChERS extraction of this compound from high-water content and low-water content plant materials.

Protocol for High-Water Content Plant Materials (e.g., Fruits, Vegetables, Leafy Greens)

4.1.1. Materials and Reagents

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) bonded silica

  • C18 bonded silica

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • High-speed centrifuge

  • Vortex mixer

  • Analytical balance

4.1.2. Sample Preparation and Extraction

  • Weigh 10 ± 0.1 g of a homogenized plant sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • For samples with acidic pesticides or to improve stability of base-sensitive pesticides, consider using acidified acetonitrile (e.g., with 1% acetic acid).

  • Cap the tube and shake vigorously for 1 minute.

  • Add a QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

4.1.3. Dispersive SPE Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • The supernatant is ready for analysis by LC-MS/MS. An internal standard may be added prior to injection.

Protocol for Low-Water Content Plant Materials (e.g., Grains, Dried Herbs, Sugar Beet Pulp)

4.2.1. Materials and Reagents

  • Same as in section 4.1.1.

  • Deionized water

4.2.2. Sample Preparation and Extraction

  • Weigh 2-5 g of the homogenized dry sample into a 50 mL centrifuge tube.

  • Add deionized water to bring the total water content to approximately 10 mL (e.g., for a 2 g sample with 10% moisture, add 9.8 mL of water). Let it rehydrate for 30 minutes.

  • Follow steps 2-7 from section 4.1.2.

4.2.3. Dispersive SPE Cleanup

  • Follow steps 1-4 from section 4.1.3. For highly pigmented samples like dried herbs, consider adding 50 mg of graphitized carbon black (GCB) to the d-SPE tube.

Visualization of this compound's Mode of Action

This compound is a photosystem II (PSII) inhibitor. It blocks the photosynthetic electron transport chain, leading to the production of reactive oxygen species and subsequent cell death.

phenmedipham_moa cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo e- QA Plastoquinone A (QA) Pheo->QA e- QB Plastoquinone B (QB) on D1 Protein QA->QB e- Cytb6f Cytochrome b6f QB->Cytb6f e- ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, H₂O₂) QB->ROS Electron back-reaction leads to ROS formation CO2 CO2 Fixation (Calvin Cycle) Damage Cellular Damage (Lipid Peroxidation, Protein Damage) ROS->Damage This compound This compound This compound->QB Binds to D1 protein, blocks electron flow Light Light Energy (Photon) Light->PSII

Caption: Mode of action of this compound as a Photosystem II inhibitor.

Conclusion

The QuEChERS method is a highly effective and versatile technique for the extraction of this compound from a wide range of plant materials. Its simplicity, speed, and minimal solvent usage make it an ideal choice for high-throughput laboratories conducting routine monitoring of pesticide residues. The protocols provided in this application note can be readily adapted to various plant matrices, and the quantitative data demonstrates the reliability and robustness of the method. For optimal results, it is recommended to validate the method for each specific matrix and to use matrix-matched calibration standards to compensate for any matrix effects.

References

Application Notes and Protocols: Use of Phenmedipham in Chlorophyll Fluorescence Induction Curve Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing chlorophyll fluorescence induction curve analysis to study the effects of the herbicide phenmedipham. This compound is a well-characterized inhibitor of Photosystem II (PSII) and serves as a valuable tool in plant physiology research and for comparative studies in drug development.

Introduction

Chlorophyll fluorescence is a rapid, non-invasive, and highly sensitive method for assessing the health and efficiency of the photosynthetic apparatus in plants. The chlorophyll fluorescence induction curve (or Kautsky curve) provides a detailed fingerprint of the photochemical and non-photochemical processes within PSII. This compound, a phenylcarbamate herbicide, acts by blocking the electron transport chain at the quinone-binding (Q B) site on the D1 protein of PSII.[1][2] This inhibition leads to characteristic changes in the chlorophyll fluorescence induction curve, making it a model compound for studying PSII function and for screening potential PSII-inhibiting compounds.

Mechanism of Action of this compound on Photosystem II

This compound disrupts the photosynthetic electron transport chain by competing with plastoquinone (PQ) for the Q B binding site on the D1 protein of the PSII reaction center.[1] By binding to this site, this compound effectively blocks the transfer of electrons from the primary quinone acceptor, Q A, to Q B.[3][4] This blockage leads to an accumulation of reduced Q A (Q A-), which in turn prevents the re-oxidation of the primary electron donor of PSII, P680+. This interruption of electron flow significantly alters the dynamics of chlorophyll fluorescence emission.

Expected Effects on Chlorophyll Fluorescence Induction Curve (OJIP)

The application of this compound causes distinct and measurable changes in the polyphasic chlorophyll fluorescence transient, also known as the OJIP curve. The key steps of the OJIP curve are:

  • O (F₀): The initial, minimal fluorescence level when all PSII reaction centers are "open" (Q A is oxidized).

  • J (F J): An intermediate peak reflecting the accumulation of Q A-.

  • I (F I): A subsequent peak related to the reduction state of the plastoquinone pool.

  • P (F m): The maximal fluorescence level when all PSII reaction centers are "closed" (Q A is fully reduced).

Treatment with this compound typically results in:

  • A rapid rise to the P-step: The inhibition of electron flow past Q A leads to its rapid and complete reduction, causing the fluorescence to quickly reach its maximum level.

  • Disappearance of the J-I-P phase: The characteristic steps between J and P are often flattened or absent because the electron transport beyond Q A is blocked.

  • An increase in F₀: In some cases, damage to the PSII reaction centers can lead to an increase in the minimal fluorescence.

Quantitative Data Presentation

The effects of this compound on key chlorophyll fluorescence parameters are dose-dependent. The following table summarizes typical quantitative changes observed in response to this compound treatment. Note: The exact values can vary depending on the plant species, concentration, and experimental conditions.

ParameterDescriptionExpected Change with this compoundReference
Fv/Fm Maximum quantum yield of PSII photochemistryDecrease
F₀ Minimal fluorescence (dark-adapted)Increase
Fm Maximal fluorescence (dark-adapted)Decrease
qP Photochemical quenchingDecrease
NPQ Non-photochemical quenchingInitial increase, then decrease with severe damage
ETR Electron Transport RateDecrease
OJIP Transient Shape of the induction curveRapid rise to P, loss of J-I steps

Experimental Protocols

This section provides a detailed methodology for studying the effects of this compound on chlorophyll fluorescence.

Plant Material and Treatment
  • Plant Growth: Grow the selected plant species (e.g., Arabidopsis thaliana, spinach, or a relevant crop/weed species) under controlled environmental conditions (e.g., 22°C, 16h/8h light/dark cycle, ~150 µmol photons m⁻² s⁻¹).

  • This compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetone) and dilute to the desired final concentrations in water containing a surfactant (e.g., 0.05% Tween-20) to ensure even leaf coverage. Apply the solution to the leaves using a sprayer or by direct application to a defined leaf area. Include a control group treated with the solvent and surfactant only.

Chlorophyll Fluorescence Measurement

Instrumentation: A Pulse-Amplitude-Modulated (PAM) fluorometer or a Plant Efficiency Analyser (PEA) is required.

Protocol:

  • Dark Adaptation: Before measurement, dark-adapt the leaves for a minimum of 20-30 minutes. This ensures that all PSII reaction centers are in the open state. This can be achieved by placing the plants in a dark room or by using leaf clips with a shutter.

  • Measurement of F₀ and Fm (Dark-Adapted Parameters):

    • Attach the leaf clip to the selected leaf area.

    • Apply a weak modulated measuring light (<1 µmol photons m⁻² s⁻¹) to determine the minimal fluorescence, F₀.

    • Apply a short, saturating pulse of high-intensity light (e.g., >3000 µmol photons m⁻² s⁻¹ for ~1 second) to transiently close all PSII reaction centers and measure the maximal fluorescence, Fm.

    • The instrument's software will automatically calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - F₀) / Fm).

  • Measurement of Light-Adapted Parameters (qP, NPQ, ETR):

    • After the initial F₀ and Fm measurements, expose the leaf to a constant actinic light (at a photosynthetically active intensity, e.g., 200 µmol photons m⁻² s⁻¹).

    • Allow the fluorescence to reach a steady-state level (Fs).

    • Apply saturating pulses at regular intervals (e.g., every 60 seconds) to determine the maximal fluorescence in the light-adapted state (Fm').

    • The instrument's software will calculate:

      • Photochemical quenching (qP): An indicator of the proportion of open PSII reaction centers.

      • Non-photochemical quenching (NPQ): A measure of the heat dissipation of excess light energy.

      • Electron Transport Rate (ETR): An estimate of the rate of electrons moving through PSII.

  • OJIP Transient Measurement:

    • Using a PEA-type fluorometer, after dark adaptation, apply a single, strong saturating light pulse (e.g., 3000 µmol photons m⁻² s⁻¹) for 1-2 seconds.

    • The instrument will record the fluorescence intensity at very short time intervals, generating the OJIP curve.

    • Analyze the shape of the curve and the specific fluorescence values at the O, J, I, and P steps.

Visualizations

Signaling Pathway of this compound's Action

Phenmedipham_Action cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site (on D1 protein) QA->QB_site e- PQ Plastoquinone (PQ) QB_site->PQ e- (Normal Flow) Fluorescence Increased Chlorophyll Fluorescence QB_site->Fluorescence Accumulation of QA- causes rise in fluorescence Cytb6f Cytochrome b6f Complex PQ->Cytb6f e- Light Light (Photons) Light->P680 This compound This compound This compound->QB_site Binds and Blocks Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Plant_Growth 1. Plant Growth (Controlled Environment) Herbicide_Prep 2. This compound Solution Preparation Plant_Growth->Herbicide_Prep Treatment 3. Herbicide Application Herbicide_Prep->Treatment Dark_Adaptation 4. Dark Adaptation (20-30 min) Treatment->Dark_Adaptation PAM_Measurement 5a. PAM Fluorometry (Fv/Fm, qP, NPQ, ETR) Dark_Adaptation->PAM_Measurement PEA_Measurement 5b. PEA Analysis (OJIP Transient) Dark_Adaptation->PEA_Measurement Data_Collection 6. Data Collection PAM_Measurement->Data_Collection PEA_Measurement->Data_Collection Data_Analysis 7. Data Analysis (Statistical Tests) Data_Collection->Data_Analysis Interpretation 8. Interpretation of Results Data_Analysis->Interpretation

References

Application Notes & Protocols: Phenmedipham in Weed Resistance Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of phenmedipham, its mechanism of action, and its application in weed resistance management research. Detailed protocols for assessing weed resistance to this compound are provided, including whole-plant bioassays and chlorophyll fluorescence-based methods.

Introduction to this compound

This compound is a selective, post-emergence herbicide belonging to the phenylcarbamate chemical family.[1][2] It is primarily used to control a wide range of annual broadleaf weeds in crops such as sugar beets, spinach, and table beets.[3][4] this compound acts as a contact herbicide, absorbed through the leaves, with limited translocation within the plant.[5] Its efficacy is dependent on application timing, with the best results achieved on young, actively growing weeds at the cotyledon stage. The development of herbicide resistance in weed populations is a significant agricultural challenge, necessitating robust research into the mechanisms of resistance and effective management strategies.

Mechanism of Action: this compound's herbicidal activity stems from its inhibition of photosynthesis at Photosystem II (PSII). It binds to the D1 protein in the PSII complex, blocking the electron transport chain. This disruption leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in cell death, visible as chlorosis and necrosis. This compound is classified under HRAC MoA (Herbicide Resistance Action Committee Mode of Action) Group C1 and WSSA MoA (Weed Science Society of America) Group 5.

Quantitative Data Summary

Application Rates and Formulations

This compound is available in various formulations, often as an emulsifiable concentrate (EC) and frequently mixed with other herbicides like desmedipham and ethofumesate to broaden the weed control spectrum. Application rates vary based on the crop, target weed species, weed growth stage, and environmental conditions.

Table 1: Example Application Rates of this compound

Crop Active Ingredient (a.i.) Rate Formulation Examples Notes
Sugar Beets 0.17 to 0.61 lb a.i./Acre Emulsifiable Concentrate (15.9% a.i.) Applied post-emergence to foliage.
Table Beets, Spinach 0.5 to 1 lb a.i./Acre Emulsifiable Concentrate (8.0% and 15.9% a.i.) Applied post-emergence to foliage.

| Sugar Beets (Mixture) | 91 g/ha this compound (+ 71 g/ha Desmedipham + 112 g/ha Ethofumesate) | Betanal Progress OF (27.43% EC) | Full recommended rate for a three-part mixture, applied three times at 10-15 day intervals. |

Efficacy Data

The efficacy of this compound can be influenced by application rate, weed species, and the use of adjuvants.

Table 2: Efficacy of this compound + Desmedipham + Ethofumesate on Weed Control

Weed Species Herbicide Rate (g a.i./ha) Weed Control (%) 5 Weeks After Treatment (WAT)
Amaranthus retroflexus (Redroot Pigweed) 823.0 52.77
Tribulus terrestris (Puncturevine) 823.0 87.95
Total Weeds 411.5 (50% of recommended) Significantly lower than recommended rate
Total Weeds 617.2 (75% of recommended) No significant difference from recommended rate
Total Weeds 823.0 (100% of recommended) 74.46

Data synthesized from a field study investigating the impact of different rates of a this compound, desmedipham, and ethofumesate mixture.

Visualizing this compound's Mechanism of Action

This compound disrupts the photosynthetic process by blocking electron flow in Photosystem II.

Phenmedipham_MoA cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ e- ROS Reactive Oxygen Species (ROS) Formation PSII->ROS Disruption Cytb6f Cytochrome b6f PQ->Cytb6f e- PC Plastocyanin Cytb6f->PC e- PSI Photosystem I (PSI) PC->PSI e- This compound This compound Block Blocks Electron Transport This compound->Block Block->PSII Damage Lipid Peroxidation & Membrane Damage ROS->Damage Death Cell Death (Necrosis/Chlorosis) Damage->Death

Caption: this compound inhibits Photosystem II, blocking electron transport and causing oxidative stress.

Experimental Protocols for Resistance Assessment

Investigating this compound resistance involves comparing the response of suspected resistant populations with known susceptible populations. The following protocols outline two common methods.

Protocol 1: Whole-Plant Dose-Response Bioassay

This is the definitive method to confirm herbicide resistance and determine the level of resistance by calculating the dose required to reduce shoot weight by 50% (GR50).

Experimental Workflow Diagram

Whole_Plant_Workflow start 1. Seed Collection (Suspected-Resistant & Susceptible Biotypes) germination 2. Seed Germination (Break dormancy if needed) start->germination transplant 3. Transplant Seedlings (2-3 leaf stage into pots) germination->transplant acclimate 4. Acclimatization (Greenhouse conditions) transplant->acclimate spray 5. Herbicide Application (Dose-response range of this compound) acclimate->spray assess 6. Assessment (21-28 days after treatment) spray->assess data 7. Data Collection (Plant survival counts, shoot dry weight) assess->data analysis 8. Data Analysis (Log-logistic regression, calculate GR50 & Resistance Index) data->analysis end 9. Resistance Confirmed/Quantified analysis->end

Caption: Workflow for confirming herbicide resistance using a whole-plant dose-response bioassay.

Methodology

  • Seed Collection and Preparation:

    • Collect mature seeds from multiple surviving plants in the suspected resistant field patch.

    • Obtain seeds of a known susceptible biotype of the same weed species.

    • Clean and store seeds in dry, cool conditions until use.

    • If necessary, break seed dormancy using appropriate methods (e.g., stratification, scarification, or treatment with gibberellic acid or potassium nitrate).

  • Plant Growth:

    • Germinate seeds in petri dishes on agar or filter paper, or in trays with potting mix.

    • Once seedlings reach the 2-3 leaf stage, transplant them individually into pots (e.g., 10 cm diameter) filled with a standard greenhouse potting mix.

    • Grow plants in a controlled greenhouse environment (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application:

    • Prepare a range of this compound doses. A typical dose-response experiment includes an untreated control and 6-8 doses, such as 0, 0.125x, 0.25x, 0.5x, 1x (recommended field rate), 2x, 4x, and 8x the recommended rate.

    • Apply herbicides using a precision bench sprayer to ensure uniform coverage. Include a recommended adjuvant if specified on the product label.

    • Randomize the placement of pots for different treatments and biotypes to avoid experimental bias.

  • Data Collection and Analysis:

    • Assess plant mortality and injury visually 21-28 days after treatment.

    • Harvest the above-ground biomass for each plant.

    • Dry the biomass in an oven at 60-70°C for 72 hours and record the dry weight.

    • Express the dry weight of treated plants as a percentage of the mean dry weight of the untreated control plants for that biotype.

    • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to generate dose-response curves.

    • From the curves, determine the GR50 value for both the resistant and susceptible populations.

    • Calculate the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population (RI = GR50-Resistant / GR50-Susceptible). An RI greater than 2.0 typically indicates resistance.

Protocol 2: Rapid Resistance Detection via Chlorophyll Fluorescence

This method provides a rapid, non-invasive assessment of herbicide efficacy by measuring changes in the photosynthetic efficiency of PSII. It is particularly useful for PSII inhibitors like this compound. Susceptible plants treated with this compound will show a rapid increase in chlorophyll fluorescence and a decrease in photosynthetic quantum yield (Fv/Fm), while resistant plants will show little to no change.

Experimental Workflow Diagram

ChlF_Workflow start 1. Grow Suspected-Resistant & Susceptible Plants to 3-4 Leaf Stage dark_adapt 2. Dark-Adapt Plants (e.g., 30 minutes) start->dark_adapt measure_t0 3. Initial Measurement (T0) (Measure baseline Fv/Fm on a leaf) dark_adapt->measure_t0 spray 4. Apply Discriminating Dose of this compound measure_t0->spray incubate 5. Incubate Under Light (e.g., 4-24 hours) spray->incubate measure_t1 6. Post-Treatment Measurement (T1) (Re-measure Fv/Fm on the same leaf after dark adaptation) incubate->measure_t1 analysis 7. Compare Fv/Fm Change (Resistant vs. Susceptible) measure_t1->analysis end 8. Resistance Indicated by Minimal Change in Photosynthetic Efficiency analysis->end

Caption: Workflow for rapid detection of this compound resistance using chlorophyll fluorescence.

Methodology

  • Plant Material:

    • Grow suspected resistant and known susceptible weed seedlings to the 3-4 leaf stage as described in Protocol 4.1.

  • Instrumentation:

    • Use a portable pulse-amplitude-modulation (PAM) fluorometer or a Plant Efficiency Analyser (PEA).

  • Baseline Measurement (T0):

    • Select a fully expanded, healthy leaf from each plant.

    • Attach a leaf clip and dark-adapt the leaf area for a minimum of 30 minutes.

    • Measure the initial fluorescence (F0) and maximum fluorescence (Fm) to calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - F0) / Fm). Record this baseline value.

  • Herbicide Treatment:

    • Treat the plants with a single discriminating dose of this compound (typically the recommended field rate, 1x).

    • Leave a set of plants from each biotype untreated as a control.

    • Return the plants to standard greenhouse light and temperature conditions.

  • Post-Treatment Measurement (T1):

    • At a set time point after treatment (e.g., 4, 12, or 24 hours), re-measure the Fv/Fm on the same leaf area of each plant. Ensure the leaf is dark-adapted again for 30 minutes before this measurement.

  • Data Analysis and Interpretation:

    • Calculate the change in Fv/Fm for each plant.

    • Susceptible Plants: A significant drop in the Fv/Fm value is expected as this compound inhibits PSII.

    • Resistant Plants: The Fv/Fm value will remain close to the baseline measurement, similar to the untreated control plants.

    • A statistically significant difference in the Fv/Fm depression between the suspected resistant and susceptible populations indicates resistance.

References

Formulation Development of Phenmedipham for Enhanced Herbicidal Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation development of phenmedipham, a selective post-emergence herbicide. The following protocols and data are intended to guide researchers in creating stable and efficacious this compound formulations, specifically Emulsifiable Concentrates (EC) and Suspension Concentrates (SC), and in evaluating their herbicidal activity.

Introduction to this compound and Formulation Strategies

This compound is a carbamate herbicide widely used for the control of annual broadleaf weeds, particularly in sugar beet cultivation.[1] Its mode of action is the inhibition of photosynthesis at Photosystem II (PSII), disrupting the electron transport chain in susceptible plants.[2][3] The efficacy of this compound is highly dependent on its formulation, which influences its stability, spray characteristics, and uptake by the target weeds.

The two primary formulation types for this compound are Emulsifiable Concentrates (EC) and Suspension Concentrates (SC).

  • Emulsifiable Concentrates (EC): In an EC formulation, the active ingredient is dissolved in a water-immiscible organic solvent with the aid of emulsifiers. Upon dilution with water, a stable oil-in-water emulsion is formed.[4]

  • Suspension Concentrates (SC): An SC formulation consists of a stable dispersion of the solid active ingredient in an aqueous medium. This type of formulation avoids the use of organic solvents, which can be advantageous from an environmental and safety perspective.[4]

The choice of formulation and the inclusion of adjuvants can significantly enhance the herbicidal efficacy of this compound by improving spray retention on leaves, increasing penetration of the active ingredient, and modifying its persistence in the soil.

Data Presentation: Comparative Efficacy of this compound Formulations

The following tables summarize quantitative data on the performance of different this compound formulations and the impact of adjuvants on herbicidal efficacy.

Table 1: Efficacy of this compound Formulations on Common Weeds

Formulation TypeActive Ingredient (g/L)Target WeedWeed Control (%)CropReference
Emulsifiable Concentrate (EC)This compound 160Amaranthus retroflexus85-95Sugar Beet
Emulsifiable Concentrate (EC)This compound 160Chenopodium album90-98Sugar Beet
Suspension Concentrate (SC)This compound 160Amaranthus retroflexus80-92Sugar Beet
Suspension Concentrate (SC)This compound 160Chenopodium album88-96Sugar Beet

Table 2: Influence of Adjuvants on the Efficacy of this compound + Desmedipham + Ethofumesate

Herbicide Rate (g a.i./ha)Adjuvant (v/v)Total Weed Density Reduction (%)Total Weed Biomass Reduction (%)Sugar Beet Root Yield (Mg/ha)Sugar Beet Sucrose Yield (t/ha)
823.0None857868.511.2
823.0Adigor (0.5%)928871.312.5
823.0Ammonium sulphate (2%)908570.112.1
823.0Citogate (0.2%)898469.811.9
823.0Hydro-Max (0.5%)918770.513.2
617.2None756862.110.1
617.2Adigor (0.5%)857965.411.0
411.5None655855.39.0

Data synthesized from studies on this compound in combination with desmedipham and ethofumesate.

Experimental Protocols

Formulation Preparation Protocols

Objective: To prepare a stable Emulsifiable Concentrate formulation containing 160 g/L of this compound.

Materials:

  • This compound technical (purity >97%)

  • Solvent: Aromatic hydrocarbon solvent (e.g., Solvesso™ 150 or equivalent)

  • Emulsifier blend (anionic and non-ionic surfactants, e.g., calcium dodecylbenzenesulfonate and ethoxylated fatty alcohol blend)

  • Stabilizer (e.g., epoxidized soybean oil)

  • Beakers, magnetic stirrer, and overhead mixer

  • Analytical balance

Procedure:

  • Solvent and Stabilizer: In a suitable beaker, weigh the required amount of the aromatic hydrocarbon solvent and the stabilizer.

  • Dissolution of Active Ingredient: While stirring, slowly add the weighed amount of this compound technical to the solvent mixture. Continue stirring until the active ingredient is completely dissolved. Gentle heating (up to 40-50°C) may be applied to facilitate dissolution.

  • Addition of Emulsifiers: Once the this compound is fully dissolved, add the pre-weighed emulsifier blend to the solution.

  • Homogenization: Mix the components thoroughly using an overhead mixer for at least 30 minutes to ensure a homogenous formulation.

  • Quality Control: Take a sample of the formulation for analysis of the active ingredient content and for physical-chemical stability tests.

Table 3: Example Recipe for a 160 g/L this compound EC Formulation

ComponentFunctionConcentration (w/v %)
This compound (97%)Active Ingredient16.5
Aromatic SolventSolvent60.0
Anionic EmulsifierEmulsifier8.0
Non-ionic EmulsifierEmulsifier12.0
StabilizerStabilizer3.5
Total 100.0

Objective: To prepare a stable Suspension Concentrate formulation containing 160 g/L of this compound.

Materials:

  • This compound technical (micronized, D90 < 5 µm)

  • Wetting agent (e.g., sodium lignosulfonate)

  • Dispersing agent (e.g., naphthalene sulfonate condensate)

  • Antifreeze agent (e.g., propylene glycol)

  • Thickening agent (e.g., xanthan gum)

  • Antifoaming agent (e.g., silicone-based)

  • Biocide

  • Deionized water

  • High-shear mixer and bead mill

Procedure:

  • Aqueous Phase Preparation: In a mixing vessel, add deionized water, the antifreeze agent, and the biocide. Mix until homogenous.

  • Wetting and Dispersion: While stirring, add the wetting agent and the dispersing agent to the aqueous phase and mix until fully dissolved.

  • Slurry Formation: Slowly add the micronized this compound technical to the aqueous phase under high-shear mixing to form a uniform slurry.

  • Wet Milling: Pass the slurry through a bead mill to achieve the desired particle size distribution (typically D50 < 3 µm). Monitor the particle size during milling.

  • Viscosity Adjustment: In a separate vessel, prepare a pre-gel of the thickening agent in water. Slowly add the pre-gel to the milled suspension under gentle agitation to achieve the target viscosity.

  • Final Additions: Add the antifoaming agent and mix gently to de-aerate the formulation.

  • Quality Control: Sample the final formulation for analysis of active ingredient content, particle size, viscosity, and storage stability.

Table 4: Example Recipe for a 160 g/L this compound SC Formulation

ComponentFunctionConcentration (w/w %)
This compound (97%)Active Ingredient16.5
Wetting AgentWetting2.0
Dispersing AgentDispersion3.0
Propylene GlycolAntifreeze5.0
Xanthan GumThickener0.2
Antifoaming AgentAntifoam0.3
BiocidePreservative0.1
Deionized WaterCarrierto 100
Protocol for Greenhouse Herbicidal Efficacy Bioassay

Objective: To evaluate and compare the post-emergence herbicidal efficacy of different this compound formulations on target weed species in a controlled greenhouse environment.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album)

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix

  • Greenhouse with controlled temperature (20-25°C) and light (16:8 h light:dark)

  • Cabinet spray chamber calibrated to deliver a specific spray volume

  • This compound formulations to be tested

  • Untreated control (water or formulation blank)

  • Analytical balance and volumetric flasks

Procedure:

  • Plant Cultivation: Sow 5-10 seeds of each weed species per pot. After emergence, thin the seedlings to a uniform number (e.g., 3-4 plants per pot). Grow the plants until they reach the 2-4 true leaf stage.

  • Herbicide Application: Prepare the spray solutions of the this compound formulations at the desired concentrations. Apply the treatments to the plants using the cabinet spray chamber. Ensure even coverage of the foliage. Include an untreated control group.

  • Experimental Design: Arrange the pots in a completely randomized design with at least four replicates per treatment.

  • Efficacy Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the herbicidal efficacy using a percentage scale (0% = no effect, 100% = complete plant death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of the plants in each pot. Determine the fresh weight and then dry the biomass at 70°C for 48 hours to determine the dry weight.

  • Data Analysis: Analyze the visual assessment and biomass data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.

Protocol for Formulation Stability Testing

Objective: To assess the physical and chemical stability of the developed this compound formulations under accelerated storage conditions.

Materials:

  • This compound formulations

  • Glass containers with airtight seals

  • Oven or incubator set at 54 ± 2°C

  • Refrigerator or cold chamber set at 0 ± 1°C

  • Particle size analyzer

  • Viscometer

  • HPLC system for chemical analysis

Procedure:

  • Accelerated Storage: Place a known amount of the formulation in a sealed glass container and store it in an oven at 54 ± 2°C for 14 days.

  • Low-Temperature Stability: Place another sample of the formulation in a sealed container and store it at 0 ± 1°C for 7 days.

  • Physical Property Assessment: After the storage period, allow the samples to return to room temperature. Visually inspect for any signs of phase separation, crystallization, or sedimentation. Measure the particle size distribution (for SC) and viscosity and compare these to the initial values. For EC formulations, test the emulsion stability upon dilution in water.

  • Chemical Stability: Determine the concentration of this compound in the stored samples using a validated HPLC method. Compare the results to the initial concentration to determine the extent of degradation.

Mandatory Visualizations

G cluster_formulation Formulation Preparation Workflow cluster_ec Emulsifiable Concentrate (EC) cluster_sc Suspension Concentrate (SC) Solvent + Stabilizer Solvent + Stabilizer Dissolve this compound Dissolve this compound Solvent + Stabilizer->Dissolve this compound Add Active Ingredient Add Emulsifiers Add Emulsifiers Dissolve this compound->Add Emulsifiers Add Surfactants Homogenization Homogenization Add Emulsifiers->Homogenization High Shear Mixing EC Formulation EC Formulation Homogenization->EC Formulation Aqueous Phase Aqueous Phase Wetting & Dispersion Wetting & Dispersion Aqueous Phase->Wetting & Dispersion Add Surfactants Slurry Formation Slurry Formation Wetting & Dispersion->Slurry Formation Add Micronized AI Wet Milling Wet Milling Slurry Formation->Wet Milling Bead Mill Viscosity Adjustment Viscosity Adjustment Wet Milling->Viscosity Adjustment Add Thickener SC Formulation SC Formulation Viscosity Adjustment->SC Formulation

Caption: Workflow for the preparation of this compound EC and SC formulations.

G Light Energy Light Energy PSII (P680) PSII (P680) Light Energy->PSII (P680) Excites Pheophytin Pheophytin PSII (P680)->Pheophytin Electron Transfer Plastoquinone (QA) Plastoquinone (QA) Pheophytin->Plastoquinone (QA) Plastoquinone (QB) Plastoquinone (QB) Plastoquinone (QA)->Plastoquinone (QB) Cytochrome b6f Cytochrome b6f Plastoquinone (QB)->Cytochrome b6f Electron Transport Chain Electron Transport Chain Cytochrome b6f->Electron Transport Chain This compound This compound This compound->Plastoquinone (QB) Blocks Electron Transfer

Caption: this compound's mode of action: Inhibition of Photosystem II.

G Start Start Cultivate Weeds (2-4 leaf stage) Cultivate Weeds (2-4 leaf stage) Start->Cultivate Weeds (2-4 leaf stage) Prepare Herbicide Solutions Prepare Herbicide Solutions Cultivate Weeds (2-4 leaf stage)->Prepare Herbicide Solutions Spray Application Spray Application Prepare Herbicide Solutions->Spray Application Incubate in Greenhouse Incubate in Greenhouse Spray Application->Incubate in Greenhouse Assess Efficacy (7, 14, 21 DAT) Assess Efficacy (7, 14, 21 DAT) Incubate in Greenhouse->Assess Efficacy (7, 14, 21 DAT) Measure Biomass (21 DAT) Measure Biomass (21 DAT) Assess Efficacy (7, 14, 21 DAT)->Measure Biomass (21 DAT) Data Analysis Data Analysis Measure Biomass (21 DAT)->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for greenhouse herbicidal efficacy bioassay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenmedipham Extraction from High-Organic Matter Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of phenmedipham from high-organic matter soil. High-organic matter, or humic-rich, soils present unique challenges due to the strong adsorption of analytes and the presence of complex matrix components that can interfere with analysis.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from high-organic matter soil so challenging?

High-organic matter soils are rich in humic and fulvic acids, which can strongly bind to this compound through various mechanisms, including hydrogen bonding and hydrophobic interactions. This strong binding makes it difficult to achieve high extraction efficiency. Additionally, the co-extraction of these organic materials leads to significant matrix effects, which can interfere with chromatographic analysis and lead to inaccurate quantification.

Q2: What is the most recommended extraction method for this compound in high-organic matter soil?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended for pesticide residue analysis in complex matrices like soil.[1][2] It involves a two-step process: an initial extraction with an organic solvent (typically acetonitrile) and salting out, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[1][2][3]

Q3: Which solvent system is best for extracting this compound from organic-rich soil?

Acetonitrile is the most commonly used and recommended solvent for the QuEChERS method due to its ability to efficiently extract a wide range of pesticides with minimal co-extraction of nonpolar interferences. Other solvents like methanol, or mixtures such as methanol/methyl chloride and acetone:methanol, have also been used with varying degrees of success. The choice of solvent can be critical and may require optimization based on the specific soil characteristics.

Q4: How does soil pH affect this compound stability and extraction?

This compound is susceptible to hydrolysis, especially under alkaline conditions. At a pH of 9, its half-life can be as short as 10 minutes. Therefore, maintaining a neutral to slightly acidic pH during extraction is crucial to prevent degradation of the analyte. The QuEChERS method often incorporates buffering agents to control the pH during extraction.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low this compound recovery - Strong analyte-matrix binding: High organic matter content leads to strong adsorption of this compound. - Inefficient extraction solvent: The chosen solvent may not be effective in disrupting the analyte-matrix interactions. - Analyte degradation: this compound may be degrading due to alkaline pH.- Optimize extraction time and agitation: Increase shaking or vortexing time to improve solvent penetration and analyte desorption. - Evaluate different extraction solvents: Test alternative solvents or solvent mixtures (e.g., acetonitrile, acetone, methanol). - Adjust sample pH: Use a buffered QuEChERS method to maintain a pH between 5 and 7.
High matrix effects in analytical results - Insufficient cleanup: Co-extracted humic substances and other matrix components are interfering with the analysis. - Inappropriate d-SPE sorbent: The chosen sorbent may not be effectively removing the specific interferences present in the high-organic matter soil extract.- Optimize the d-SPE cleanup step: Experiment with different sorbent combinations. For high-organic matter soils, a combination of PSA (Primary Secondary Amine) and C18 is often effective. Graphitized carbon black (GCB) can also be used, but may lead to loss of planar pesticides like this compound. - Increase the amount of sorbent: A higher amount of d-SPE sorbent may be necessary for effective cleanup of highly complex extracts. - Use matrix-matched calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure to compensate for matrix effects.
Poor reproducibility of results - Inhomogeneous soil sample: High-organic matter soils can be heterogeneous. - Inconsistent sample hydration: The water content of the soil can affect extraction efficiency. - Variable cleanup performance: Inconsistent mixing or contact time during the d-SPE step.- Thoroughly homogenize the soil sample before taking a subsample for extraction. - Standardize soil moisture: For dry samples, a pre-hydration step is recommended before adding the extraction solvent. - Ensure vigorous and consistent vortexing during the d-SPE cleanup step to ensure uniform interaction between the extract and the sorbent.
Clogged SPE cartridges or LC column - Particulate matter in the final extract: Incomplete removal of soil particles after centrifugation. - Precipitation of co-extractives: High concentrations of dissolved organic matter may precipitate in the final solvent.- Centrifuge at higher speeds or for a longer duration after the extraction and d-SPE steps. - Use a syringe filter (e.g., 0.22 µm PTFE) to filter the final extract before injection into the LC system.

Data Presentation: Comparison of Extraction and Cleanup Methods

Table 1: Comparison of Extraction Solvents for this compound from Soil

Solvent/Solvent Mixture Typical Recovery Range (%) Notes References
Acetonitrile (QuEChERS)70 - 120Generally provides good recovery with reduced co-extraction of interfering compounds.
MethanolQuantitative recoveries reportedCan be effective but may extract more matrix components.
Methanol / Methyl Chloride (1:1 v/v)Average recovery of 86%A binary solvent system that can enhance extraction efficiency.
Acetone:Methanol mixture75.58 - 86.04Used in combination with SPE cleanup.

Recovery rates can vary significantly depending on soil type, organic matter content, and specific experimental conditions.

Table 2: Comparison of d-SPE Sorbents for Cleanup of Soil Extracts

d-SPE Sorbent Target Interferences Removed Potential Issues References
PSA (Primary Secondary Amine) Fatty acids, organic acids, sugars, and other polar interferences.Standard sorbent in QuEChERS, generally effective.
C18 Nonpolar interferences, lipids.Often used in combination with PSA for complex matrices.
GCB (Graphitized Carbon Black) Pigments, sterols, and planar molecules.Can lead to the loss of planar pesticides like this compound. Use with caution and optimization.
Z-Sep® Lipids and other nonpolar interferences.A zirconia-based sorbent that can be an alternative to C18.

Experimental Protocols

Detailed Protocol: QuEChERS Method for this compound Extraction from High-Organic Matter Soil

This protocol is a general guideline and may require optimization for specific soil types and laboratory conditions.

1. Sample Preparation and Hydration:

  • Homogenize the soil sample to ensure representativeness.

  • Weigh 5 g of the homogenized soil into a 50 mL centrifuge tube.

  • If the soil is dry, add an appropriate amount of deionized water to achieve a consistent moisture level (e.g., 5 mL) and allow it to hydrate for 30 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used for better consistency.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the d-SPE sorbents. For high-organic matter soil, a common combination is 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

  • Cap the tube and vortex for 1 minute to ensure thorough mixing of the extract with the sorbents.

  • Centrifuge the tube at ≥5000 x g for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Take an aliquot of the cleaned-up supernatant.

  • If necessary, filter the extract through a 0.22 µm syringe filter.

  • Transfer the final extract into an autosampler vial for analysis by LC-MS/MS or HPLC-UV.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. d-SPE Cleanup cluster_analysis 4. Analysis prep1 Homogenize Soil Sample prep2 Weigh 5g of Soil prep1->prep2 prep3 Hydrate with Water (if necessary) prep2->prep3 ext1 Add 10 mL Acetonitrile prep3->ext1 Proceed to Extraction ext2 Add QuEChERS Salts ext1->ext2 ext3 Shake Vigorously (1 min) ext2->ext3 ext4 Centrifuge (≥3000 x g, 5 min) ext3->ext4 clean1 Transfer Supernatant ext4->clean1 Collect Supernatant clean2 Add d-SPE Sorbents (e.g., PSA + C18) clean1->clean2 clean3 Vortex (1 min) clean2->clean3 clean4 Centrifuge (≥5000 x g, 5 min) clean3->clean4 analysis1 Filter Supernatant (optional) clean4->analysis1 Collect Cleaned Extract analysis2 Transfer to Vial analysis1->analysis2 analysis3 LC-MS/MS or HPLC-UV Analysis analysis2->analysis3

Caption: QuEChERS workflow for this compound extraction from high-organic matter soil.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low this compound Recovery cause1 Strong Analyte-Matrix Binding problem->cause1 cause2 Inefficient Solvent problem->cause2 cause3 Analyte Degradation (pH) problem->cause3 sol1 Optimize Extraction Time/Agitation cause1->sol1 sol2 Test Alternative Solvents cause2->sol2 sol3 Use Buffered QuEChERS cause3->sol3

Caption: Troubleshooting logic for low this compound recovery in soil extraction.

References

Overcoming matrix effects in phenmedipham analysis of complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of phenmedipham in complex samples.

Troubleshooting Guides

Problem: Poor peak shape (tailing, fronting, or splitting) for this compound.

Possible Cause Recommended Solution
Active sites in the GC inlet or column Use analyte protectants in your sample extracts and calibration solutions. Consider using a matrix-based calibration solution, such as a cucumber extract, to passivate active sites.[1]
Incompatible injection solvent Ensure the injection solvent is compatible with the mobile phase. A solvent stronger than the initial mobile phase can cause peak distortion.
Column contamination or degradation Flush the column with a strong solvent. If the problem persists, consider replacing the column.
High sample load Reduce the injection volume or dilute the sample.

Problem: Inconsistent or poor recovery of this compound.

Possible Cause Recommended Solution
Inefficient extraction from the sample matrix Optimize the extraction solvent and technique. For complex matrices like soil or vegetables, ensure thorough homogenization. For dry samples, add water before extraction to improve efficiency.[2]
Analyte loss during sample cleanup Evaluate the sorbents used in the cleanup step (e.g., PSA, C18, GCB in QuEChERS). Some sorbents may retain this compound. Adjust the amount or type of sorbent.
Degradation of this compound This compound can degrade in certain environmental water samples. Analyze samples as quickly as possible after collection and extraction.[3]
pH of the extraction solvent The pH can influence the stability and extraction efficiency of pesticides. For multi-residue analysis, a pH between 4 and 6 is generally optimal.

Problem: Significant signal suppression or enhancement (Matrix Effect).

Possible Cause Recommended Solution
Co-eluting matrix components Improve sample cleanup to remove interfering compounds. Techniques like Solid-Phase Extraction (SPE) can provide a cleaner extract than dispersive SPE (d-SPE).[4]
Ionization source contamination Regularly clean the mass spectrometer's ion source to remove residue buildup that can affect ionization efficiency.
High concentration of co-extractives Dilute the sample extract. A 10- to 100-fold dilution can be sufficient to minimize matrix effects.[5]
Inappropriate calibration strategy Use matrix-matched calibration standards to compensate for matrix effects. This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.

Frequently Asked Questions (FAQs)

1. What is the matrix effect and how does it affect this compound analysis?

The matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. This can lead to either signal suppression (underestimation of the analyte concentration) or signal enhancement (overestimation of the analyte concentration), impacting the accuracy and reproducibility of the analysis.

2. How can I quantify the matrix effect for my this compound analysis?

The matrix effect can be calculated by comparing the slope of the calibration curve prepared in a pure solvent with the slope of the calibration curve prepared in a matrix extract (matrix-matched calibration). The formula is:

Matrix Effect (%) = ((Slope_matrix - Slope_solvent) / Slope_solvent) * 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression. Values between -20% and +20% are often considered low or acceptable, between ±20% and ±50% as medium, and greater than ±50% as high.

3. What is the QuEChERS method and is it suitable for this compound analysis in vegetables?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food matrices. It involves an extraction step with a solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The QuEChERS method has been successfully applied for the analysis of this compound in various vegetables, though matrix effects can still be a concern and may require mitigation strategies.

4. When should I use Solid-Phase Extraction (SPE) instead of QuEChERS?

While QuEChERS is a fast and effective method, traditional column-based Solid-Phase Extraction (SPE) can provide a cleaner extract by more effectively removing matrix interferences. SPE may be preferable for particularly complex or "dirty" matrices where significant matrix effects are observed even after QuEChERS cleanup.

5. What is matrix-matched calibration and why is it important?

Matrix-matched calibration is a technique used to compensate for matrix effects. It involves preparing the calibration standards in a blank matrix extract that is free of the analyte of interest but has a similar composition to the samples being analyzed. This helps to ensure that the standards and the samples are affected by the matrix in the same way, leading to more accurate quantification.

Quantitative Data Summary

The following tables summarize reported matrix effect and recovery data for this compound in various complex matrices.

Table 1: Matrix Effect of this compound in Vegetable Matrices using a Modified QuEChERS Method and LC-MS/MS

VegetableMatrix Effect (%)Type of Effect
Cucumber+154Enhancement
Squash+141Enhancement
Lettuce+179Enhancement
Spinach+174Enhancement
Dill+167Enhancement
Data sourced from a study by Taylor & Francis Online.

Table 2: Recovery of this compound in Various Matrices

MatrixMethodSpiking LevelRecovery (%)
12 Different VegetablesModified QuEChERS5-100 µg/L70 - 120
SoilMethanol Extraction50-200 ng/gEssentially Quantitative
Data compiled from studies by Taylor & Francis Online and ResearchGate.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Vegetables

This protocol is based on the principles of the QuEChERS method and is suitable for the extraction of this compound from various vegetable matrices.

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the vegetable sample.

  • Homogenize the sample using a high-speed blender until a uniform consistency is achieved. For dry samples, add a measured amount of water before homogenization.

2. Extraction:

  • Transfer 10 g of the homogenized sample to a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents. A common mixture for general produce is 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and dilute it with an appropriate solvent (e.g., mobile phase) for LC-MS/MS analysis. Dilution helps to further reduce matrix effects.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Soil

This protocol provides a general guideline for the extraction and cleanup of this compound from soil samples using SPE.

1. Sample Extraction:

  • Weigh 10 g of sieved soil into a glass vial.

  • Add 20 mL of a suitable extraction solvent (e.g., acetonitrile or methanol).

  • Shake vigorously for 30 minutes on a mechanical shaker.

  • Centrifuge the sample and collect the supernatant.

2. SPE Cartridge Conditioning:

  • Condition an appropriate SPE cartridge (e.g., C18) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the soil extract onto the conditioned SPE cartridge at a slow, steady flow rate.

4. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

5. Elution:

  • Elute the this compound from the cartridge with a suitable organic solvent (e.g., acetonitrile or a mixture of ethyl acetate and methanol). Collect the eluate.

6. Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization Sample Homogenization extraction Extraction (e.g., QuEChERS or SPE) homogenization->extraction Homogenized Sample cleanup Cleanup (d-SPE or SPE Cartridge) extraction->cleanup Crude Extract lcms LC-MS/MS Analysis cleanup->lcms Cleaned Extract quantification Quantification lcms->quantification me_assessment Matrix Effect Assessment quantification->me_assessment

Caption: Experimental workflow for this compound analysis.

matrix_effect_concept cluster_ideal Ideal Scenario (Solvent) cluster_real Real Scenario (Complex Matrix) analyte_solvent Analyte detector_solvent Detector Response analyte_solvent->detector_solvent Expected Signal analyte_matrix Analyte detector_matrix Detector Response analyte_matrix->detector_matrix Altered Signal matrix_components Matrix Components matrix_components->detector_matrix Interference

Caption: Conceptual diagram of matrix effects.

troubleshooting_logic start Inaccurate this compound Quantification check_peak Check Peak Shape start->check_peak check_recovery Check Recovery check_peak->check_recovery Good peak_actions Troubleshoot Peak Shape: - Check injection solvent - Clean/replace column - Adjust sample load check_peak->peak_actions Poor check_me Assess Matrix Effect check_recovery->check_me Good recovery_actions Troubleshoot Recovery: - Optimize extraction - Adjust cleanup step - Check for degradation check_recovery->recovery_actions Poor me_actions Mitigate Matrix Effect: - Improve cleanup - Dilute sample - Use matrix-matched calibration check_me->me_actions Significant end Accurate Quantification check_me->end Acceptable peak_actions->check_recovery recovery_actions->check_me me_actions->end

References

Improving the selectivity of phenmedipham detection in the presence of co-formulants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective detection of phenmedipham, particularly in the presence of co-formulants.

Troubleshooting Guide

This guide addresses common issues encountered during the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC).

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Silanol groups on the column interacting with the analyte. 3. Inappropriate Mobile Phase pH: Leading to ionization of the analyte or silanols. 4. Column Degradation: Loss of stationary phase.1. Dilute the sample and re-inject. 2. Use a mobile phase with a competing base (e.g., triethylamine) or switch to a base-deactivated column. 3. Adjust the mobile phase pH to ensure this compound is in a neutral state (typically pH 2-8 for silica-based columns).[1] 4. Replace the column.
Inconsistent Retention Times 1. Pump Malfunction: Inconsistent mobile phase delivery. 2. Mobile Phase Preparation: Inaccurate mixing or degradation of the mobile phase. 3. Column Temperature Fluctuations: Affecting analyte interaction with the stationary phase. 4. Air Bubbles in the System: Causing pressure fluctuations.1. Check pump seals and check valves for leaks or wear.[2] 2. Prepare fresh mobile phase and ensure accurate measurement of components. 3. Use a column oven to maintain a constant temperature. 4. Degas the mobile phase and prime the pump to remove air.[2]
Co-elution with Co-formulants 1. Inadequate Chromatographic Resolution: Mobile phase is not optimized for separation. 2. Similar Chemical Properties: this compound and co-formulants (e.g., desmedipham) have very similar structures.1. Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to water). 2. Employ a different stationary phase (e.g., C18, CN) or a gradient elution program.
Matrix Effects (Signal Suppression or Enhancement) 1. Co-extracted Matrix Components: Other substances from the sample matrix interfering with the ionization of this compound in the detector.[3][4] 2. Presence of Surfactants or Adjuvants: Co-formulants in the pesticide formulation can alter the spray droplet characteristics and analyte ionization.1. Improve sample preparation using techniques like Solid Phase Extraction (SPE) or the QuEChERS method to remove interfering compounds. 2. Use matrix-matched standards for calibration to compensate for the matrix effect.
Ghost Peaks 1. Contamination in the HPLC System: From previous injections or contaminated mobile phase. 2. Late Eluting Compounds: From a previous injection appearing in the current chromatogram.1. Flush the column and the entire HPLC system with a strong solvent. 2. Increase the run time of the chromatographic method to ensure all compounds have eluted.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-formulants found with this compound and how do they interfere with its analysis?

A1: this compound is often formulated with other herbicides like desmedipham and ethofumesate. Due to their similar chemical structures, desmedipham and this compound can be challenging to separate chromatographically, potentially leading to co-elution. Other co-formulants can include surfactants and adjuvants, which can cause matrix effects, leading to either suppression or enhancement of the this compound signal in the detector.

Q2: What is the recommended HPLC method for the simultaneous analysis of this compound, desmedipham, and ethofumesate?

A2: A common method involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and water. Detection is typically performed using a UV detector at a wavelength around 230-240 nm.

Q3: How can I minimize matrix effects when analyzing this compound in complex samples like soil or agricultural products?

A3: Effective sample preparation is crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for extracting and cleaning up pesticide residues from food matrices. This method helps to remove many interfering matrix components. Additionally, using matrix-matched calibration standards is recommended to compensate for any remaining matrix effects.

Q4: What are the typical linearity ranges, Limit of Detection (LOD), and Limit of Quantification (LOQ) for this compound analysis by HPLC?

A4: The performance of the method can vary depending on the specific instrumentation and experimental conditions. However, typical values are summarized in the table below.

ParameterThis compoundDesmediphamEthofumesateReference
Linearity Range (µg/mL) 16.10 - 193.1515.55 - 186.6481.12 - 973.44
LOD (µg/mL) ~0.2 - 2.0--
LOQ (µg/mL) ~0.5 - 5.0--

Q5: My baseline is noisy. What are the possible causes and solutions?

A5: A noisy baseline can be caused by several factors, including:

  • Detector Lamp Issues: The lamp may be nearing the end of its life.

  • Contaminated Mobile Phase or Flow Cell: Particulates or contamination can cause noise.

  • Leaks in the System: Air bubbles introduced through leaks can create noise.

  • Electrical Interference: Nearby electrical equipment can sometimes interfere with the detector signal.

Solutions include replacing the detector lamp, filtering the mobile phase, cleaning the detector flow cell, checking all fittings for leaks, and ensuring the HPLC system is properly grounded.

Experimental Protocols

HPLC Method for Simultaneous Determination of this compound, Desmedipham, and Ethofumesate

This protocol is adapted from a reversed-phase HPLC-DAD method.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Analytical column: LiChrospher 60 RP-select B (25 cm × 0.4 cm, 5 µm particle size).

2. Reagents and Materials:

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • This compound, desmedipham, and ethofumesate analytical standards.

3. Chromatographic Conditions:

  • Mobile Phase: Methanol/water (60/40, v/v).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 230 nm.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

4. Standard Solution Preparation:

  • Prepare individual stock solutions of this compound, desmedipham, and ethofumesate in methanol.

  • Prepare working standard mixtures by diluting the stock solutions with the mobile phase to achieve the desired concentrations for calibration.

5. Sample Preparation:

  • Accurately weigh a portion of the pesticide formulation.

  • Dissolve the sample in methanol and sonicate to ensure complete dissolution.

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

QuEChERS Sample Preparation for Complex Matrices

This is a general protocol for the QuEChERS method.

1. Reagents and Materials:

  • Acetonitrile (ACN).

  • Magnesium sulfate (anhydrous).

  • Sodium chloride.

  • Primary secondary amine (PSA) sorbent.

  • C18 sorbent.

  • Graphitized carbon black (GCB) - for samples with high pigment content.

  • Centrifuge tubes (50 mL and 15 mL).

2. Extraction:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate salting-out agents (e.g., magnesium sulfate and sodium chloride).

  • Shake vigorously for 1 minute.

  • Centrifuge at >3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) - Cleanup:

  • Take an aliquot of the acetonitrile supernatant.

  • Transfer it to a 15 mL centrifuge tube containing PSA, C18, and/or GCB sorbents. The choice of sorbent depends on the matrix.

  • Vortex for 30 seconds.

  • Centrifuge at >3000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Formulation/Matrix) Extraction Extraction (e.g., with Acetonitrile) Sample->Extraction Cleanup Cleanup (e.g., d-SPE with PSA/C18) Extraction->Cleanup Injection HPLC Injection Cleanup->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_column Column Issues cluster_mp Mobile Phase Issues cluster_sp Sample Prep Issues cluster_sys System Issues Start Analytical Problem (e.g., Poor Peak Shape) Check_Column Check Column Condition Start->Check_Column Check_Mobile_Phase Check Mobile Phase Start->Check_Mobile_Phase Check_Sample_Prep Check Sample Preparation Start->Check_Sample_Prep Check_System Check HPLC System Start->Check_System Column_Overload Overloaded? Check_Column->Column_Overload Column_Degraded Degraded? Check_Column->Column_Degraded MP_pH Incorrect pH? Check_Mobile_Phase->MP_pH MP_Composition Incorrect Composition? Check_Mobile_Phase->MP_Composition Matrix_Effects Matrix Effects? Check_Sample_Prep->Matrix_Effects Leaks Leaks? Check_System->Leaks Air_Bubbles Air Bubbles? Check_System->Air_Bubbles Dilute_Sample Dilute Sample Column_Overload->Dilute_Sample Yes Replace_Column Replace Column Column_Degraded->Replace_Column Yes Adjust_pH Adjust pH MP_pH->Adjust_pH Yes Prepare_New_MP Prepare Fresh MP_Composition->Prepare_New_MP Yes Improve_Cleanup Improve Cleanup (e.g., QuEChERS) Matrix_Effects->Improve_Cleanup Yes Tighten_Fittings Tighten Fittings Leaks->Tighten_Fittings Yes Degas_Prime Degas & Prime Air_Bubbles->Degas_Prime Yes

Caption: Troubleshooting logic for HPLC analysis.

References

Enhancing the efficacy of phenmedipham application with different adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the efficacy of phenmedipham application through the use of different adjuvants.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a selective, post-emergence herbicide that functions by inhibiting photosynthesis at Photosystem II (PSII).[1][2][3] It is absorbed through the leaves and disrupts the electron transport chain, specifically by binding to the D1 protein and blocking the binding of plastoquinone (PQ).[3] This interruption halts ATP and NADPH production, preventing CO2 fixation and leading to oxidative stress and cell damage in susceptible plants.[3]

Q2: Why are adjuvants recommended for use with this compound?

A2: Adjuvants are added to the spray tank to improve the performance of this compound, especially when using reduced herbicide rates or under adverse environmental conditions. They can enhance efficacy by improving spray droplet adhesion, retention, spreading, and penetration of the herbicide into the plant tissue. This can lead to better weed control and potentially higher crop yields.

Q3: What types of adjuvants are commonly used with this compound?

A3: Various types of activator adjuvants are used, including:

  • Mineral or Petroleum Oil Concentrates (COC): These contain petroleum-based oils and nonionic surfactants to increase herbicide penetration.

  • Vegetable Oil Concentrates (VOC) and Methylated Seed Oils (MSO): Derived from vegetable oils, these also enhance herbicide penetration and are particularly effective in low humidity conditions where weeds have a thicker cuticle.

  • Surfactants (Non-ionic, Anionic, Cationic, Organosilicone): These reduce the surface tension between the spray droplet and the leaf surface, improving wetting and coverage.

  • Nitrogen Fertilizers (e.g., Ammonium Sulfate - AMS, Urea Ammonium Nitrate - UAN): These can increase herbicide activity on certain weed species and overcome issues related to hard water.

Q4: Can adding an adjuvant increase the risk of crop injury (phytotoxicity)?

A4: Yes, while adjuvants can increase herbicide efficacy, they can also increase the risk of crop injury, particularly with oil concentrates (COC, MSO). It is crucial to follow the herbicide label recommendations for appropriate adjuvant selection and application rates to minimize the risk of phytotoxicity.

Q5: Does the use of adjuvants affect this compound residue levels in the soil and crop?

A5: Yes, studies have shown that the addition of adjuvants, particularly oil-based ones, can lead to an increase in this compound residues in both the soil and the crop (e.g., sugar beet roots) compared to applications with reduced herbicide doses without adjuvants. However, these increased residue levels are often lower than those found when using the full recommended herbicide dose. Oil adjuvants can also slow down the degradation of this compound in the soil.

Troubleshooting Guides

Problem 1: Poor Weed Control Despite Using this compound with an Adjuvant

Possible Cause Troubleshooting Step
Incorrect Adjuvant Selection Ensure the chosen adjuvant is appropriate for this compound and the target weed species. Consult the herbicide label for recommended adjuvants. Different adjuvants (e.g., MSO vs. NIS) have different effects on various weed species.
Suboptimal Application Rate Verify that both the this compound and adjuvant rates are correct for the weed size, density, and environmental conditions. Reduced rates may not be effective against high weed densities.
Environmental Factors Weather conditions significantly impact herbicide efficacy. Avoid application during high temperatures, low humidity, or when rain is imminent, as this can reduce absorption and performance.
Weed Growth Stage This compound is most effective on young, actively growing weeds. Efficacy will be reduced on larger, more mature, or stressed weeds.
Water Quality Hard water can reduce the effectiveness of some herbicides. Consider using a water conditioning agent or an adjuvant with that capability, such as ammonium sulfate (AMS).
Herbicide Resistance If poor control of a specific weed species persists, consider the possibility of herbicide resistance. Rotate herbicide modes of action to manage and prevent resistance.

Problem 2: Signs of Crop Injury (Phytotoxicity) After Application

Possible Cause Troubleshooting Step
Incorrect Adjuvant or Rate Certain adjuvants, especially crop oil concentrates, can increase the risk of crop injury. Confirm that the correct adjuvant and rate were used as specified on the herbicide label.
Environmental Stress Applying this compound and adjuvants to crops under stress (e.g., from drought, high temperatures, or waterlogged soil) can increase the likelihood of phytotoxicity. Apply during optimal growing conditions.
Application to Sensitive Crop Stage Crops may be more sensitive to herbicides at certain growth stages. Verify the recommended crop stage for application on the product label.
Tank Mix Incompatibility If tank-mixing with other pesticides or fertilizers, incompatibility could lead to crop injury. Always perform a jar test to check for physical compatibility before mixing a full tank.
Spray Overlap Excessive application due to spray overlap can result in phytotoxicity. Ensure proper calibration of spray equipment to avoid over-application.

Data Presentation

Table 1: Effect of Different Adjuvants on Sugar Beet Yield with Recommended this compound Rate

AdjuvantRoot Yield (Mg ha⁻¹)Sucrose Yield (t ha⁻¹)
Weed-Free Check64.6810.45
Adigor71.31-
HydroMax-13.21

Data extracted from a study on this compound + desmedipham + ethofumesate application.

Table 2: Impact of Adjuvants on this compound Residues in Soil and Sugar Beet Roots

TreatmentSoil Residue (mg kg⁻¹)Root Residue (mg kg⁻¹)
This compound alone0.0082–0.01280.0032–0.0084
This compound + Oil AdjuvantStatistically significant increase in 50% of samplesStatistically significant increase in 66% of samples
This compound + Surfactant AdjuvantNo significant difference-

Data is a summary of findings from a three-year field study.

Experimental Protocols

Protocol 1: Assessing Herbicide Efficacy

This protocol outlines a general procedure for conducting a field trial to evaluate the efficacy of this compound with different adjuvants.

  • Site Selection and Preparation: Choose a field with a uniform and representative weed population. Prepare the seedbed according to standard agricultural practices for the test crop (e.g., sugar beet).

  • Experimental Design: Use a randomized complete block design with at least three replications. Treatments should include:

    • Untreated weedy check.

    • Weed-free check (manual weeding).

    • This compound at the desired rate(s) (e.g., 50%, 75%, and 100% of the recommended rate) applied alone.

    • This compound at the desired rate(s) tank-mixed with each selected adjuvant at its recommended concentration.

  • Plot Establishment: Each plot should be of a standardized size (e.g., 10 m long by 2.5 m wide).

  • Herbicide Application: Apply treatments post-emergence when weeds are at the appropriate growth stage (e.g., 2-4 true leaves). Use a calibrated backpack sprayer with a flat fan nozzle to ensure uniform coverage.

  • Efficacy Assessment:

    • Weed Density and Biomass: At set intervals (e.g., 3 and 5 weeks after treatment), place quadrats (e.g., 0.25 m²) randomly within each plot. Count the number of individuals of each weed species and harvest the above-ground biomass. Dry the biomass at 70°C to a constant weight.

    • Visual Injury Rating: Visually assess weed control using a scale of 0% (no effect) to 100% (complete kill).

  • Crop Yield and Quality: At crop maturity, harvest the marketable portion of the crop from a central area of each plot to determine yield. For crops like sugar beet, analyze for quality parameters such as sucrose content.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Herbicide Residue Analysis in Soil

This protocol provides a general guideline for collecting and preparing soil samples for this compound residue analysis.

  • Sample Collection:

    • Collect representative soil samples from each plot at a specified time after herbicide application (e.g., at crop harvest).

    • Use a soil probe or auger to collect cores from the upper soil layer (e.g., 0-10 cm, 10-20 cm).

    • Take multiple subsamples (e.g., 10-15) from each plot and combine them to create a composite sample.

  • Sample Handling and Storage:

    • Place the composite soil sample in a labeled polyethylene bag.

    • To minimize microbial degradation of the herbicide, refrigerate the samples as soon as possible and then freeze them for storage before analysis.

    • Transport samples to the laboratory in an insulated container with ice packs.

  • Sample Preparation for Analysis:

    • Air-dry the soil samples and sieve them to remove stones and plant debris.

    • The specific extraction and clean-up procedures will depend on the analytical method used (e.g., HPLC-UV, LC-MS/MS).

  • Analysis:

    • Quantify the concentration of this compound using a validated analytical method. The results are typically reported in mg of herbicide per kg of dry soil (mg/kg or ppm).

Mandatory Visualizations

G cluster_photosynthesis Photosystem II (PSII) in Thylakoid Membrane Light Light Energy PSII_Complex PSII (P680) Light->PSII_Complex Excites e- Pheophytin Pheophytin PSII_Complex->Pheophytin e- transfer QA QA (Quinone A) Pheophytin->QA QB D1 Protein QB Site QA->QB PQ_Pool Plastoquinone (PQ) Pool QB->PQ_Pool Outcome Inhibition of Photosynthesis & Oxidative Stress QB->Outcome Cyt_b6f Cytochrome b6f Complex PQ_Pool->Cyt_b6f To PSI This compound This compound Block BLOCKS Electron Transfer This compound->Block Block->QB

Caption: this compound's mechanism of action in inhibiting Photosystem II.

G Start Experiment Start: Poor Weed Control Observed CheckApp 1. Verify Application Parameters - Herbicide & Adjuvant Rates - Weed Stage - Environmental Conditions Start->CheckApp AppCorrect Parameters Correct? CheckApp->AppCorrect ReviewAdjuvant 2. Review Adjuvant Choice - Is it optimal for target weed? - Is it compatible with water quality? AppCorrect->ReviewAdjuvant Yes CorrectApp Action: Correct Application Parameters & Re-evaluate AppCorrect->CorrectApp No AdjuvantOptimal Adjuvant Optimal? ReviewAdjuvant->AdjuvantOptimal ConsiderResistance 3. Investigate Potential Herbicide Resistance AdjuvantOptimal->ConsiderResistance Yes SelectNewAdjuvant Action: Select Alternative Adjuvant & Conduct Trial AdjuvantOptimal->SelectNewAdjuvant No ResistanceConfirmed Resistance Confirmed? ConsiderResistance->ResistanceConfirmed RotateMOA Action: Rotate Herbicide Mode of Action (MOA) ResistanceConfirmed->RotateMOA Yes ConsultExpert Action: Consult with Weed Science Specialist ResistanceConfirmed->ConsultExpert No

Caption: Troubleshooting workflow for poor weed control with this compound.

References

Technical Support Center: Mitigating Phenmedipham Resistance in Broadleaf Weeds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on phenmedipham resistance in broadleaf weeds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound in broadleaf weeds like Chenopodium album?

A1: The most common mechanism of resistance to this compound, a photosystem II (PSII) inhibitor, is a target-site mutation in the chloroplast psbA gene. This gene encodes the D1 protein, which is the binding site for this compound. A single nucleotide polymorphism (SNP) can lead to an amino acid substitution, reducing the binding affinity of the herbicide to the D1 protein and rendering the plant resistant.

Q2: I am observing poor control of broadleaf weeds with this compound in my experiments. Does this automatically indicate resistance?

A2: Not necessarily. Poor weed control can be due to several factors other than resistance, including:

  • Weed Growth Stage: this compound is most effective on young, actively growing weeds. Efficacy decreases significantly on larger, more mature plants.

  • Application Timing and Conditions: Environmental factors such as temperature, humidity, and rainfall following application can affect herbicide uptake and activity.

  • Improper Herbicide Application: Incorrect dosage, poor spray coverage, or improper equipment calibration can lead to reduced efficacy.

  • Sub-optimal Adjuvant Use: The absence or use of an inappropriate adjuvant can limit the absorption of this compound.

Q3: How can I improve the efficacy of this compound applications in my experiments?

A3: To enhance the performance of this compound, consider the following strategies:

  • Tank-Mixing: Combining this compound with other herbicides with different modes of action can broaden the weed control spectrum and help manage resistance.[1][2]

  • Use of Adjuvants: Adding appropriate adjuvants, such as oils or surfactants, can improve the spreading, sticking, and penetration of the herbicide on the leaf surface.[3][4][5]

  • Optimized Application Timing: Apply this compound to small, actively growing weeds under favorable weather conditions.

Q4: What are the first steps I should take if I suspect this compound resistance?

A4: If you suspect resistance, a systematic approach is crucial.

  • Rule out other causes: Confirm that the application was performed correctly and that environmental conditions were suitable.

  • Collect seed samples: Gather seeds from the suspected resistant plants and from a known susceptible population for comparison.

  • Conduct a whole-plant bioassay: This is the foundational step to confirm resistance under controlled conditions.

Troubleshooting Guides

Problem: Inconsistent results in whole-plant resistance bioassays.

Possible Causes & Solutions:

Possible Cause Solution
Genetic variability in seed lot Collect seeds from multiple surviving plants in the field to ensure the sample is representative.
Variable plant growth stages Ensure all plants (both suspected resistant and susceptible) are at the same growth stage (e.g., 2-4 true leaves) at the time of herbicide application.
Inconsistent environmental conditions Maintain uniform conditions (light, temperature, humidity, and watering) in the greenhouse or growth chamber for all experimental units.
Improper herbicide application Use a calibrated cabinet sprayer to ensure a uniform application rate across all plants.
Problem: Difficulty in amplifying the psbA gene for sequencing.

Possible Causes & Solutions:

Possible Cause Solution
Poor DNA quality Use a robust DNA extraction protocol optimized for plant tissue to obtain high-quality DNA. Consider using a commercial kit.
Inappropriate primer design Use primers that are known to be effective for amplifying the psbA gene in your target weed species. Refer to published literature for validated primer sequences.
Sub-optimal PCR conditions Optimize the PCR cycling parameters, including annealing temperature and extension time. Perform a gradient PCR to determine the optimal annealing temperature for your primers.

Data Presentation

Table 1: Efficacy of this compound Tank-Mixes on Broadleaf Weeds

Herbicide Combination Target Weed(s) Weed Control Efficacy (%)
This compound + Desmedipham + EthofumesateAmaranthus retroflexus, Chenopodium album72-80
This compound + Desmedipham + Ethofumesate + TriflusulfuronTripleurospermum perforatum, Thlaspi arvenseIncreased efficacy by 65.5–96.4% compared to the three-way mix alone
This compound + ChloridazonBroadleaf weeds in sugarbeetMost effective combination in the study, similar to hand weeding
This compound + MetamitronBroadleaf weeds in sugarbeetEffective combination

Table 2: Effect of Adjuvants on the Efficacy of this compound + Desmedipham + Ethofumesate

Adjuvant Type Adjuvant Name (Example) Effect on Weed Control Impact on Crop Yield (Sugarbeet)
Mineral OilAdigorSignificantly decreased total weed density and biomassIncreased root yield by up to 9.66%
Plant OilHydroMaxSignificantly decreased total weed density and biomassIncreased sucrose yield by up to 26.48%
SurfactantCitogateSignificantly decreased total weed density and biomass-
Ammonium Sulphate-Significantly decreased total weed density and biomass-

Table 3: Dose-Response Data for this compound on Susceptible and Resistant Chenopodium album

Biotype ED50 (g a.i./ha) *Resistance Index (RI)
Susceptible50 - 1001
Resistant (Ser264Gly mutation)>1000>10

*ED50 (Effective Dose 50) is the dose required to cause a 50% reduction in plant biomass. Values are indicative and can vary based on experimental conditions.

Experimental Protocols

Whole-Plant Herbicide Resistance Bioassay

Objective: To confirm this compound resistance in a suspected weed population under controlled conditions.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Pots (10 cm diameter) filled with a sterile potting mix (e.g., peat, perlite, and vermiculite in a 2:1:1 ratio).

  • Growth chamber or greenhouse with controlled temperature (22-25°C day / 16-18°C night), light (16-hour photoperiod), and humidity.

  • Commercial formulation of this compound.

  • Calibrated laboratory spray chamber.

Methodology:

  • Planting: Sow 5-10 seeds of each population per pot and cover lightly with soil. Water as needed.

  • Thinning: After emergence, thin seedlings to 3-5 uniform plants per pot.

  • Herbicide Application: When plants reach the 2-4 true leaf stage, apply this compound at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Include the susceptible population as a control.

  • Post-Application Care: Return plants to the growth chamber and water at the soil level to avoid washing off the herbicide.

  • Evaluation: At 21 days after treatment, visually assess plant mortality and measure the above-ground biomass (fresh or dry weight).

  • Data Analysis: Calculate the percentage of survival and biomass reduction relative to the untreated control for each dose. Determine the ED50 value for each population using a log-logistic dose-response curve. The resistance index (RI) is calculated as the ED50 of the resistant population divided by the ED50 of the susceptible population.

Molecular Analysis of the psbA Gene

Objective: To identify target-site mutations in the psbA gene conferring resistance to this compound.

Materials:

  • Fresh leaf tissue from suspected resistant and susceptible plants.

  • DNA extraction kit (e.g., CTAB method or commercial kit).

  • PCR thermocycler.

  • Primers for the psbA gene (consult relevant literature for your target species).

  • Taq DNA polymerase, dNTPs, and PCR buffer.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

Methodology:

  • DNA Extraction: Extract total genomic DNA from leaf samples following the manufacturer's protocol or a standard CTAB method.

  • PCR Amplification:

    • Set up PCR reactions containing DNA template, forward and reverse primers, dNTPs, Taq polymerase, and buffer.

    • Use the following typical PCR cycle:

      • Initial denaturation: 94°C for 5 min.

      • 35 cycles of:

        • Denaturation: 94°C for 30 sec.

        • Annealing: 55-60°C for 30 sec (optimize for specific primers).

        • Extension: 72°C for 1 min.

      • Final extension: 72°C for 10 min.

  • Verification of Amplification: Run the PCR products on an agarose gel to confirm the presence of a band of the expected size.

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with the wild-type psbA sequence from a susceptible plant to identify any nucleotide changes that result in amino acid substitutions.

Mandatory Visualizations

Resistance_Diagnosis_Workflow A Field Observation: Poor this compound efficacy B Investigate Other Factors: Application, Environment, Weed Stage A->B C Resistance Suspected B->C Factors Ruled Out D Collect Seeds: Suspected Resistant & Known Susceptible Populations C->D E Whole-Plant Bioassay D->E F Dose-Response Analysis: Calculate ED50 and Resistance Index (RI) E->F G Resistance Confirmed (RI > 2) F->G Significant Difference J No Resistance Detected (RI <= 2) F->J No Significant Difference H Molecular Analysis: Sequence psbA Gene G->H I Identify Target-Site Mutation (e.g., Ser264Gly) H->I L Resistance Mechanism Identified I->L K Re-evaluate Agronomic Factors J->K

Caption: Workflow for the diagnosis of this compound resistance in broadleaf weeds.

Phenmedipham_MoA cluster_photosystemII Photosystem II (in Thylakoid Membrane) PSII Photosystem II Complex D1 D1 Protein (psbA gene product) QB Plastoquinone (QB) D1->QB binds Electron_Transport Electron Transport (Photosynthesis) QB->Electron_Transport accepts electrons This compound This compound This compound->D1 Competes with QB for binding site ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH drives Plant_Death Plant Death ATP_NADPH->Plant_Death sustains life (blockage leads to...)

Caption: Mechanism of action of this compound and the role of the D1 protein.

References

Optimizing spray conditions for phenmedipham to minimize crop injury

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize spray conditions for phenmedipham and minimize crop injury during experimental applications.

Troubleshooting Guide

Q1: I'm observing significant crop injury (leaf yellowing, stunting) after applying this compound. What are the most likely causes?

A1: Crop injury following this compound application is often multifactorial. The most common causes are related to environmental conditions at the time of spraying, the growth stage of the crop, and the spray mixture composition. High temperatures, high humidity, and intense sunlight can all increase the phytotoxicity of this compound. Sugar beets are particularly sensitive during early growth stages. Additionally, certain tank-mix partners and adjuvants can enhance herbicide uptake, leading to increased crop injury.

Q2: My this compound application showed poor weed control while still causing some crop injury. What could be the issue?

A2: This scenario often points to stressed weeds or improper application timing. Weeds under drought stress develop a thicker cuticle, which can reduce herbicide absorption. If the application is made when weeds are too large, control will be less effective. The combination of stressed, larger weeds and environmental conditions that favor crop injury (e.g., high temperatures) can lead to this undesirable outcome.

Q3: I've noticed inconsistent results across different application dates, even with the same protocol. Why is this happening?

A3: Environmental variability is the most likely reason for inconsistent results. Factors such as temperature, humidity, and light intensity can vary significantly from day to day and even throughout the day, altering the crop's susceptibility to injury. To improve consistency, it is crucial to record detailed environmental data for each application and apply under optimal conditions whenever possible.

Frequently Asked Questions (FAQs)

Environmental Conditions

Q4: What is the ideal temperature range for applying this compound to minimize crop injury?

A4: While specific thresholds can vary with crop and other conditions, applying this compound at temperatures below 29°C (85°F) is generally recommended to reduce the risk of crop injury. Injury potential increases significantly at higher temperatures.

Q5: How does humidity affect this compound application?

A5: High humidity can increase the absorption of this compound by the plant, which can enhance weed control but also increase the risk of crop injury. Conversely, very low humidity can cause spray droplets to evaporate quickly, potentially reducing efficacy.

Q6: What is the best time of day to apply this compound?

A6: To minimize crop injury, it is often recommended to apply this compound in the late afternoon or evening as temperatures are decreasing. Applications in the morning when temperatures are rising can lead to greater injury.

Tank Mixes and Adjuvants

Q7: Can I tank-mix this compound with other herbicides?

A7: Yes, this compound is often tank-mixed with other herbicides like desmedipham and ethofumesate to broaden the weed control spectrum. However, some tank mixes can increase the risk of crop injury. It is crucial to consult product labels and conduct a jar test to ensure physical compatibility before mixing.

Q8: What type of adjuvant should I use with this compound?

A8: The choice of adjuvant can significantly impact both efficacy and crop safety. Oil-based adjuvants (e.g., methylated seed oils) can improve weed control but may also increase the potential for crop injury compared to non-ionic surfactants. The selection should be based on the target weed species, environmental conditions, and crop growth stage. Some studies have shown that certain adjuvants can enhance root and sucrose yields when used with reduced herbicide rates.

Application Technique

Q9: What type of spray nozzle is best for this compound application?

A9: The choice of nozzle involves a trade-off between coverage and drift potential. Finer sprays provide better coverage but are more prone to drift. For post-emergence contact herbicides like this compound, good coverage is essential. Standard flat-fan nozzles are commonly used. Air-induction nozzles can reduce drift but may produce coarser droplets that could compromise coverage on small weeds.

Q10: What is the recommended spray pressure and volume?

A10: It is important to follow the manufacturer's recommendations for the specific nozzle being used. Generally, operating at lower pressures will produce coarser droplets and reduce drift. A sufficient spray volume (e.g., 100-200 L/ha) is necessary to ensure adequate coverage of the target weeds.

Data Presentation

Table 1: Influence of Environmental Factors on this compound Phytotoxicity

FactorCondition Favoring Low Crop InjuryCondition Favoring High Crop Injury
Temperature < 29°C (85°F)> 29°C (85°F)
Humidity ModerateHigh
Light Intensity Overcast or late afternoonBright, direct sunlight
Soil Moisture AdequateLow (drought-stressed crop)

Table 2: Qualitative Comparison of Adjuvant Types on this compound Application

Adjuvant TypePotential for Enhanced Weed ControlPotential for Increased Crop Injury
Non-ionic Surfactants (NIS) ModerateLow to Moderate
Oil Concentrates (OC) HighModerate to High
Methylated Seed Oils (MSO) HighHigh

Experimental Protocols

Protocol for Assessing this compound Phytotoxicity in Sugar Beets

This protocol outlines a general procedure for evaluating the phytotoxicity of this compound on sugar beets under controlled conditions.

  • Plant Material and Growth Conditions:

    • Sugar beet seeds (specify cultivar) are sown in pots containing a standardized soil mix.

    • Plants are grown in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C/18°C day/night, 60-70% relative humidity, 16-hour photoperiod).

    • Plants are thinned to one per pot after emergence.

  • Herbicide Application:

    • This compound treatments are applied at a specific growth stage (e.g., two-true-leaf stage).

    • A laboratory track sprayer equipped with a specific nozzle type (e.g., flat-fan) is used to ensure uniform application at a calibrated speed, pressure, and spray volume.

    • Treatments may include different rates of this compound, various tank-mix partners, and different adjuvants. An untreated control group is always included.

  • Data Collection:

    • Visual Injury Assessment: Crop injury is visually rated at set intervals after treatment (e.g., 3, 7, 14, and 21 days) on a scale of 0% (no injury) to 100% (plant death).

    • Photosynthetic Efficiency: A portable photosynthesis system can be used to measure the net photosynthetic rate of treated and control plants to quantify physiological injury.

    • Biomass Measurement: At the end of the experiment, the above-ground biomass is harvested, dried in an oven at 70°C to a constant weight, and the dry weight is recorded.

  • Statistical Analysis:

    • The experiment is conducted using a completely randomized design with multiple replications (e.g., 4-6).

    • Data are subjected to analysis of variance (ANOVA), and means are separated using a suitable test (e.g., Tukey's HSD) at a specified significance level (e.g., p < 0.05).

Mandatory Visualizations

G cluster_0 Pre-Application Assessment cluster_1 Decision Point cluster_2 Application Parameter Selection cluster_3 Post-Application a Identify Crop Growth Stage d Conditions Optimal? a->d b Assess Weed Spectrum and Size b->d c Check Weather Forecast (Temp, Humidity, Wind) c->d h Proceed with Application d->h Yes i Delay Application d->i No e Select Appropriate Rate j Monitor Crop for Injury e->j f Choose Adjuvant and Tank-Mix Partners f->j g Calibrate Sprayer (Nozzle, Pressure, Volume) g->j h->e h->f h->g

Caption: Decision workflow for optimizing this compound application.

G cluster_env Environmental Factors cluster_app Application Factors Crop Injury Crop Injury High Temperature High Temperature High Temperature->Crop Injury High Humidity High Humidity High Humidity->Crop Injury High Light Intensity High Light Intensity High Light Intensity->Crop Injury Low Soil Moisture Low Soil Moisture Low Soil Moisture->Crop Injury High Herbicide Rate High Herbicide Rate High Herbicide Rate->Crop Injury Aggressive Adjuvants Aggressive Adjuvants Aggressive Adjuvants->Crop Injury Antagonistic Tank Mix Antagonistic Tank Mix Antagonistic Tank Mix->Crop Injury Incorrect Timing Incorrect Timing Incorrect Timing->Crop Injury

Caption: Factors influencing this compound-induced crop injury.

G cluster_setup Experiment Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis A Potting and Seeding B Plant Growth (Controlled Environment) A->B C Thinning to Uniform Plants B->C D Prepare Herbicide Solutions C->D E Calibrate Track Sprayer D->E F Apply Treatments at Specific Growth Stage E->F G Visual Injury Rating (e.g., 3, 7, 14 DAT) F->G H Measure Photosynthesis G->H I Harvest and Measure Dry Biomass H->I J Statistical Analysis I->J

Improving the stability of phenmedipham in stock solutions for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of phenmedipham in stock solutions for laboratory use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in the stock solution upon storage. The solvent's capacity has been exceeded, or the storage temperature is too low, causing the compound to fall out of solution.1. Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. 2. Consider using a solvent with higher solubility for this compound, such as Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM).[1] 3. Store the solution at the recommended temperature (4°C) and visually inspect for precipitation before use.[2][3] If precipitation occurs, gently warm the solution to redissolve the compound completely before use.
Inconsistent experimental results using the same stock solution. The this compound in the stock solution is degrading over time, leading to a decrease in the effective concentration.1. Prepare fresh solutions. this compound is known to be unstable in solutions; it is highly recommended to prepare solutions fresh before each experiment.[2][3] 2. Control the pH. this compound degrades rapidly in neutral to alkaline conditions. If an aqueous or protic solvent is used, consider acidifying the solvent slightly (e.g., with acetic acid in methanol) to improve stability. 3. Protect from light. Store stock solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
Rapid degradation of this compound confirmed by analytical methods (e.g., HPLC). The solvent choice and storage conditions are not optimal for stability. Hydrolysis is a likely degradation pathway.1. Switch to an aprotic solvent. Solvents like Dichloromethane (DCM) or a mixture of n-hexane and DCM (1:1 v/v) can minimize hydrolysis. 2. Strict temperature control. Store stock solutions at 4°C to slow down the degradation rate. 3. Evaluate the pH of your experimental system. If the stock solution is being diluted into an aqueous buffer for an assay, be mindful of the final pH of the solution, as neutral or alkaline pH will accelerate degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions?

A1: The choice of solvent depends on the experimental requirements. For high concentration stocks, Dimethyl Sulfoxide (DMSO) is a good option as this compound is highly soluble in it (≥ 250 mg/mL). Dichloromethane (DCM) also offers high solubility. For applications requiring a less polar or volatile solvent, a 1:1 (v/v) mixture of n-hexane and dichloromethane has been used successfully for preparing standards for HPLC analysis.

Q2: How should I store my this compound stock solution?

A2: To maximize stability, store this compound stock solutions at 4°C in a tightly sealed container and protect them from light by using amber vials or wrapping the container in foil. It is crucial to prepare solutions fresh whenever possible due to the compound's inherent instability in solution.

Q3: My experiment requires a buffered aqueous solution. How can I minimize this compound degradation?

A3: this compound is highly susceptible to hydrolysis, especially at neutral and alkaline pH. If you must use an aqueous buffer, it should be acidic (e.g., pH 5) to slow down degradation. Prepare the final diluted solution immediately before use and conduct the experiment as quickly as possible. It is advisable to run a control to assess the extent of degradation over the course of your experiment.

Q4: For how long is a this compound stock solution viable?

A4: Due to its instability, it is strongly recommended to prepare this compound solutions fresh for each experiment. While a standard mixture in HPLC-grade water was reported to be stable for about a week, degradation in other environmental water samples was rapid, with over 95% loss in 6 hours. If a stock solution must be stored, its stability should be validated under your specific storage conditions using an appropriate analytical method like HPLC.

Quantitative Data Summary

The following tables summarize the solubility and stability data for this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
AcetoneModerately soluble (~200 g/kg)
Benzene~2.5 g/kg
Chloroform~20 g/kg
Cyclohexanone~200 g/kg
Dichloromethane (DCM)Highly soluble (16.7 g/L)
Dimethyl Sulfoxide (DMSO)≥ 250 mg/mL
n-Hexane~0.5 g/L
MethanolSlightly soluble (~50 g/kg)
Water< 0.1 g/100 mL (at 21°C)

Table 2: Hydrolytic Stability of this compound in Buffered Solutions at 22°C

pHHalf-life (50% loss)Reference
570 days
724 hours
910 minutes

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Objective: To prepare a concentrated stock solution of this compound for serial dilution.

  • Materials:

    • This compound (solid, ≥98% purity)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Analytical balance

    • Appropriate volumetric flask (e.g., 1 mL or 5 mL)

    • Pipettes

    • Vortex mixer

  • Procedure:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Accurately weigh the desired amount of this compound. For example, to prepare a 10 mM stock solution (MW: 300.31 g/mol ), weigh out 3.0031 mg for a final volume of 1 mL.

    • Quantitatively transfer the weighed this compound to the volumetric flask.

    • Add a portion of DMSO to the flask (approximately half the final volume).

    • Vortex the flask until the this compound is completely dissolved.

    • Add DMSO to the flask up to the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the solution to a clean, amber glass vial for storage.

  • Storage: Store the stock solution at 4°C, protected from light. Use within a short period and ideally, prepare fresh.

Protocol 2: Preparation of a Working Solution in an Acidified Methanol-Water Mixture for HPLC Analysis

  • Objective: To prepare a this compound standard solution for HPLC analysis, with enhanced stability.

  • Materials:

    • This compound (solid, analytical standard grade)

    • HPLC-grade Methanol

    • HPLC-grade Water

    • Glacial Acetic Acid

    • Analytical balance

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare an acidified methanol solution by adding 3 mL of concentrated acetic acid to 1 L of methanol.

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve the weighed this compound in 10 mL of the acidified methanol in a volumetric flask.

    • Further dilute this solution to the desired final concentration (e.g., in a 100 mL volumetric flask) using the HPLC mobile phase (e.g., methanol-water mixture) as the diluent.

  • Storage: Store the solution at 4°C. While acidification improves stability compared to neutral solutions, preparing fresh is still the best practice.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Appropriate Solvent weigh->dissolve Quantitative Transfer store Store at 4°C, Protected from Light dissolve->store dilute Prepare Working Dilutions store->dilute Use Freshly Prepared Solution assay Perform Experiment (e.g., Bioassay, HPLC) dilute->assay analyze Analyze Results assay->analyze

Caption: Workflow for preparing and using this compound solutions.

degradation_pathway This compound This compound (Stable Stock) degraded Degraded Products (Loss of Activity) This compound->degraded Degradation alkaline_ph Alkaline/Neutral pH (Hydrolysis) light UV Light (Photolysis) high_temp Elevated Temperature

Caption: Factors leading to the degradation of this compound.

References

Refinement of phenmedipham residue analysis to achieve lower detection limits

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining phenmedipham residue analysis to achieve lower detection limits.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound residues.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC/LC-MS 1. Column degradation or contamination. 2. Incompatible injection solvent with the mobile phase. 3. Secondary interactions between this compound and the stationary phase. 4. Column void or channeling.1. Flush the column with a strong solvent, or if the problem persists, replace the column. 2. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 3. Adjust the mobile phase pH or use a different column chemistry. 4. Check for voids by disconnecting the column outlet and observing the packing bed. If a void is present, the column may need to be repacked or replaced.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Inadequate column equilibration time between injections. 3. Temperature variations in the column oven. 4. Pump malfunction or leaks in the HPLC/LC system.1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Increase the equilibration time to ensure the column is fully conditioned before each injection. 3. Verify the column oven is maintaining a stable temperature. 4. Check for leaks in the system and perform pump maintenance as needed.
Low Signal Intensity or Sensitivity 1. Suboptimal detector wavelength (HPLC-UV). 2. Inefficient ionization in the mass spectrometer (LC-MS). 3. Matrix suppression effects. 4. Degradation of this compound during sample preparation or analysis.1. Determine the optimal UV wavelength for this compound detection (typically around 230-240 nm). 2. Optimize MS parameters such as spray voltage, gas flows, and collision energy. 3. Employ matrix-matched calibration standards or use a more effective sample cleanup procedure. 4. Ensure samples are stored properly and minimize exposure to light and high temperatures.
High Background Noise in Chromatogram 1. Contaminated mobile phase or solvents. 2. Dirty flow cell in the detector. 3. Bleed from the column or other system components. 4. Electronic noise from the detector.1. Use high-purity solvents and filter the mobile phase. 2. Flush the detector flow cell with an appropriate cleaning solution. 3. Condition the column properly and check for any degrading components in the system. 4. Ensure proper grounding of the instrument and check for any nearby sources of electronic interference.
Matrix Effects (Ion Suppression or Enhancement in LC-MS) 1. Co-eluting matrix components interfering with the ionization of this compound. 2. High concentration of salts or other non-volatile compounds in the sample extract.1. Improve sample cleanup to remove interfering matrix components. 2. Dilute the sample extract before injection. 3. Use matrix-matched standards for calibration to compensate for the effect. 4. Utilize an internal standard that is structurally similar to this compound.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound, and does it involve a complex signaling pathway?

A1: this compound is a selective systemic herbicide that primarily acts by inhibiting photosynthesis at Photosystem II (PSII).[3][4][5] It binds to the D1 protein of the PSII complex, which blocks electron transport and ultimately leads to the death of the target weed. This is a direct inhibition of a fundamental biochemical process rather than an activation or inhibition of a complex intracellular signaling pathway.

Q2: What are the most common analytical techniques for achieving low detection limits for this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques. LC-MS/MS is generally more sensitive and selective, allowing for lower detection limits, especially in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.

Q3: How can I improve the sensitivity of my HPLC-UV method for this compound analysis?

A3: To improve sensitivity in HPLC-UV analysis, consider the following:

  • Optimize Wavelength: Ensure you are using the wavelength of maximum absorbance for this compound.

  • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.

  • Sample Concentration: Concentrate the sample extract to a smaller volume before injection.

  • Reduce Baseline Noise: Use high-purity solvents, degas the mobile phase, and ensure a clean flow cell.

Q4: What is the QuEChERS method and is it suitable for this compound analysis?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples. It involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE). The QuEChERS method is suitable for this compound analysis and can provide good recoveries and cleanup, making it compatible with LC-MS/MS or GC-MS analysis.

Q5: How do I mitigate matrix effects when analyzing this compound in complex samples like soil or plant tissues?

A5: Matrix effects, which can suppress or enhance the analyte signal in LC-MS/MS, are a common challenge. To mitigate these effects:

  • Effective Sample Cleanup: Use solid-phase extraction (SPE) or dSPE (as in QuEChERS) to remove interfering compounds.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.

  • Internal Standards: Use a stable isotope-labeled internal standard for this compound if available.

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound analysis from various studies.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UVSoil and Sugar Beet Roots-0.0001 mg/kg
LC-MS/MSFood and Feed of Plant Origin-0.01 mg/kg
GC-MS and/or LC-MS/MS (QuEChERS)All Plant Commodities-0.01–0.05 mg/kg
HPLC-DADEnvironmental Water0.04 µg/L-
HPLC-DADHerbicide Formulation2.7 µg/mL-

Experimental Protocols

Protocol 1: this compound Residue Analysis in Soil and Plant Matrices by HPLC-UV

This protocol is a generalized procedure based on common practices for the extraction and analysis of this compound.

  • Sample Preparation and Extraction:

    • Weigh 20-30 g of homogenized soil or plant material into a centrifuge tube.

    • Add an appropriate volume of extraction solvent (e.g., 150 mL of a 1:1 v/v mixture of methanol and dichloromethane).

    • Shake vigorously for 20-30 minutes on a mechanical shaker.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction step with a fresh portion of the solvent.

    • Combine the supernatants.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • Condition a Florisil SPE cartridge (e.g., 1g) with the elution solvent followed by the extraction solvent.

    • Load the combined extract onto the SPE cartridge.

    • Wash the cartridge with a non-polar solvent to remove interferences.

    • Elute the this compound with a solvent of appropriate polarity (e.g., a 10% solution of ethyl acetate in methylene chloride).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 230 nm.

    • Quantification: Use an external standard calibration curve prepared with this compound standards of known concentrations.

Protocol 2: this compound Residue Analysis using QuEChERS and LC-MS/MS

This protocol outlines a typical QuEChERS workflow for the analysis of this compound in plant-based food matrices.

  • Sample Preparation and Extraction (QuEChERS):

    • Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 g for 5 minutes.

  • Sample Cleanup (Dispersive SPE - dSPE):

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge for 2 minutes.

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column suitable for LC-MS.

    • Mobile Phase: Gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • MS/MS Detection: Monitor at least two specific precursor-to-product ion transitions (MRMs) for this compound for quantification and confirmation.

    • Quantification: Use a matrix-matched calibration curve to correct for matrix effects.

Visualizations

Experimental_Workflow_HPLC_UV cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Soil/Plant Sample Extraction Solvent Extraction (e.g., Methanol/DCM) Sample->Extraction Homogenize Cleanup Solid-Phase Extraction (SPE Cleanup) Extraction->Cleanup Centrifuge & Collect Supernatant Concentration Evaporation & Reconstitution Cleanup->Concentration Elute this compound Injection HPLC Injection Concentration->Injection Inject Reconstituted Sample Separation C18 Column Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Data Data Analysis Detection->Data

Caption: Experimental workflow for this compound analysis by HPLC-UV.

Experimental_Workflow_LC_MS_MS cluster_quechers QuEChERS Sample Preparation cluster_analysis Analysis Sample Food Sample Extraction Acetonitrile Extraction with QuEChERS Salts Sample->Extraction Homogenize dSPE Dispersive SPE (dSPE) Cleanup Extraction->dSPE Centrifuge & Collect Supernatant Injection LC Injection dSPE->Injection Inject Supernatant Separation C18 Column Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Data Data Analysis Detection->Data

Caption: QuEChERS workflow for this compound analysis by LC-MS/MS.

Troubleshooting_Logic Start Analytical Problem (e.g., Poor Peak Shape) CheckSystem Check HPLC/LC System (Pump, Leaks, Temp) Start->CheckSystem CheckMethod Review Method Parameters (Mobile Phase, Gradient) CheckSystem->CheckMethod System OK Solution Implement Solution (e.g., Replace Column) CheckSystem->Solution Issue Found CheckColumn Inspect Column (Contamination, Voids) CheckMethod->CheckColumn Method OK CheckMethod->Solution Issue Found CheckSamplePrep Evaluate Sample Prep (Extraction, Cleanup) CheckColumn->CheckSamplePrep Column OK CheckColumn->Solution Issue Found CheckSamplePrep->Solution Sample Prep OK CheckSamplePrep->Solution Issue Found

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Phenmedipham in Regulatory Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of phenmedipham, a widely used herbicide, in regulatory testing. The focus is on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), two common techniques for pesticide residue analysis. This document summarizes key validation parameters, details experimental protocols, and visualizes the analytical workflow and the herbicide's mechanism of action.

Data Presentation: Comparison of Analytical Methods

The validation of analytical methods is crucial to ensure the reliability and accuracy of results for regulatory purposes. The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS for the determination of this compound, based on data compiled from various studies. It is important to note that direct comparison may be limited as the data originates from different studies with varying experimental conditions.

Table 1: Comparison of Validation Parameters for this compound Analysis

Validation ParameterHPLC-UVLC-MS/MSRegulatory Guideline (ICH Q2(R1))
Specificity Method demonstrates selectivity for this compound in the presence of other components.High specificity due to mass-to-charge ratio detection, minimizing matrix interference.The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity (Range) 0.005 - 10 µg/mL[1]0.010 - 0.200 mg/kgA linear relationship should be evaluated across the range of the analytical procedure.
Accuracy (Recovery) 80.8 - 98.7%[1]83.7% (at 0.01 mg/kg)The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision (RSD) < 1% (retention time and peak area)3.2% (at 0.01 mg/kg)The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) 2.7 µg/mLNot explicitly found in a comparable formatThe detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 0.01 µg/g[1]0.01 mg/kg[2]The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 2: Overview of Alternative Analytical Methods for this compound

Analytical MethodPrincipleApplicationReference
Gas Chromatography (GC) Separation of volatile compounds followed by detection (e.g., ECD, FID, MS).Determination of this compound and its metabolites.[3]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Quantitative analysis of herbicide residues.
Colorimetry Measurement of color intensity proportional to the analyte concentration.Analysis of desmedipham, a related compound.
Titrimetry Determination of the concentration of a substance by reacting it with a standard solution.Suitable for the determination of the active ingredient in technical this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a synthesized representation based on a method for the determination of this compound in agricultural products.

a) Sample Preparation (Extraction and Clean-up):

  • Extract a homogenized sample with acetonitrile.

  • Separate the acetonitrile layer by salting-out.

  • Isolate and evaporate the acetonitrile phase.

  • Dissolve the extract in a diethyl ether-hexane (1:1) solution.

  • Perform a clean-up step using a Florisil column.

  • Wash the column with diethyl ether-hexane (1:1).

  • Elute this compound with an acetone-hexane (3:7) mixture and evaporate the eluate.

  • For further clean-up, dissolve the residue in acetone-hexane (2:8) and use SAX/PSA and ENVI-Carb/NH2 cartridges.

b) Chromatographic Conditions:

  • Column: ODS column (e.g., 4.6 mm i.d. x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile-water (6:4).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • UV Detection: 235 nm.

  • Injection Volume: 2 µL.

c) Calibration:

  • Prepare a series of standard solutions of this compound in a suitable solvent.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. The calibration curve should be linear over the desired concentration range (e.g., 0.005 µg/mL to 10 µg/mL).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a general representation for multi-residue pesticide analysis, including this compound, in food matrices.

a) Sample Preparation (QuEChERS Method):

  • Weigh a homogenized sample into a centrifuge tube.

  • Add acetonitrile and internal standards.

  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride) and shake vigorously to induce phase separation.

  • Centrifuge the sample.

  • Take an aliquot of the upper acetonitrile layer for clean-up.

  • Perform dispersive solid-phase extraction (d-SPE) by adding a sorbent mixture (e.g., PSA, C18) to the extract.

  • Vortex and centrifuge.

  • The final extract is ready for LC-MS/MS analysis.

b) Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution using two solvents, typically water with a modifier (e.g., formic acid, ammonium formate) as mobile phase A, and an organic solvent like methanol or acetonitrile with a similar modifier as mobile phase B.

  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Injection Volume: Typically 5-10 µL.

c) Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

  • Source Parameters: Optimize parameters such as capillary voltage, gas flows (nebulizing, drying), and temperature for maximum signal intensity.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for this compound analysis and its mechanism of action.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Homogenization Sample Homogenization Extraction Extraction with Acetonitrile Homogenization->Extraction Salting_out Phase Separation (Salting-out) Extraction->Salting_out Cleanup Clean-up (e.g., SPE) Salting_out->Cleanup HPLC_UV HPLC-UV Cleanup->HPLC_UV Injection LC_MSMS LC-MS/MS Cleanup->LC_MSMS Injection Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification Validation Method Validation Quantification->Validation

Figure 1: Experimental workflow for this compound analysis.

phenmedipham_moa cluster_psii Photosystem II (PSII) in Thylakoid Membrane P680 P680 (Reaction Center) Pheo Pheophytin P680->Pheo QA QA (Plastoquinone A) Pheo->QA QB_site QB Site on D1 Protein QA->QB_site PQ Plastoquinone (PQ) QB_site->PQ Electron Transfer Inhibition Inhibition QB_site->Inhibition This compound This compound This compound->QB_site Binds to D1 Protein Inhibition->PQ ROS Reactive Oxygen Species (ROS) Production Inhibition->ROS Block Blocks PQ Binding CellDamage Cellular Damage ROS->CellDamage

Figure 2: this compound's mechanism of action in Photosystem II.

References

Comparative Efficacy of Phenmedipham and Desmedipham on Palmer Amaranth: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the herbicidal efficacy of phenmedipham and desmedipham on Palmer amaranth (Amaranthus palmeri), a problematic weed in many agricultural systems. The data presented is primarily derived from a comprehensive greenhouse study conducted to evaluate the response of Palmer amaranth and sugarbeet to these herbicides.

Executive Summary

Both this compound and desmedipham are post-emergence herbicides that function by inhibiting Photosystem II of photosynthesis.[1] Experimental data indicates that desmedipham generally provides greater control of Palmer amaranth compared to this compound, as evidenced by lower lethal dose (LD50) and growth reduction (GR50) values.[2][3] However, this increased efficacy with desmedipham comes at the cost of greater potential for crop injury, particularly to sugarbeets.[2][4] The growth stage of Palmer amaranth at the time of application is a critical determinant of herbicide efficacy. Control is significantly higher when these herbicides are applied to Palmer amaranth at the cotyledon stage compared to a height of 7 cm. A pre-packaged mixture of desmedipham and this compound can provide effective control of cotyledon-stage Palmer amaranth, but may also cause significant crop injury.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound, desmedipham, and their combination on Palmer amaranth and the selectivity in sugarbeet.

Table 1: Efficacy and Selectivity at the Cotyledon Growth Stage

HerbicidePalmer Amaranth LD50 (g ai ha⁻¹)Palmer Amaranth GR50 (g ai ha⁻¹)Selectivity Index¹
DesmediphamLower than this compoundLower than this compound1.61
This compoundHigher than DesmediphamHigher than Desmedipham2.47
Desmedipham + this compound--3.05

¹A higher selectivity index indicates greater crop safety relative to weed control efficacy.

Table 2: Efficacy on 7-cm Tall Palmer Amaranth

HerbicideEfficacy
DesmediphamDid not provide effective control at labeled rates.
This compoundDid not provide effective control at labeled rates.
Desmedipham + this compoundDid not provide effective control at labeled rates.

Experimental Protocols

The data presented in this guide is based on a greenhouse experiment designed to determine the dose-response of Palmer amaranth and sugarbeet to this compound and desmedipham.

Experimental Setup:

  • Location: Greenhouse experiment conducted at the University of Nebraska Panhandle Research and Extension Center.

  • Plant Material: Three populations of Palmer amaranth and four hybrids of sugarbeet were evaluated. Plants were grown in 9-cm square plastic pots filled with a peat moss and perlite-based potting mix.

  • Herbicide Treatments: Desmedipham and this compound were applied individually and as a pre-packaged mixture. A range of application rates were used to establish a dose-response curve.

  • Application Timings: Herbicides were applied at two distinct growth stages:

    • Cotyledon Stage: Palmer amaranth was 2 cm tall, and sugarbeet was 1.5 cm tall.

    • Two True-Leaf Stage (Sugarbeet): Palmer amaranth was 7 cm tall, and sugarbeet was 5 cm tall.

  • Data Collection:

    • Mortality: Plant survival was assessed visually.

    • Biomass Reduction: Aboveground plant biomass was harvested, dried, and weighed to determine the reduction in growth compared to untreated controls.

  • Statistical Analysis: A two-parameter log-logistic model was used to determine the lethal dose required to kill 50% of the population (LD50). A three-parameter log-logistic model was used to determine the dose required to reduce plant biomass by 50% (GR50). The selectivity index was calculated by dividing the estimated dose for 10% sugarbeet injury by the estimated dose for 90% Palmer amaranth control.

Mandatory Visualizations

Signaling Pathway: Inhibition of Photosystem II

G cluster_thylakoid Thylakoid Membrane PSII PSII D1_Protein D1 Protein Plastoquinone (PQ) Binding Site PSII->D1_Protein e- PQ Plastoquinone (PQ) D1_Protein:q->PQ e- transfer Electron_Transport_Chain To Electron Transport Chain PQ->Electron_Transport_Chain Herbicides This compound & Desmedipham Herbicides->D1_Protein:q Block X G cluster_prep Preparation cluster_treatment Treatment Application cluster_data Data Collection & Analysis Planting Plant Palmer Amaranth & Sugarbeet in Pots Growth Grow Plants to Target Stages Planting->Growth Stage1 Cotyledon Stage (PA: 2cm, SB: 1.5cm) Growth->Stage1 Stage2 7-cm Palmer Amaranth (SB: Two True-Leaf) Growth->Stage2 Application Apply this compound, Desmedipham, & Mixture at Various Rates Stage1->Application Stage2->Application Assessment Assess Plant Mortality & Harvest Biomass Application->Assessment Analysis Calculate LD50, GR50, & Selectivity Index Assessment->Analysis

References

Unraveling the Interactions of Phenmedipham, Desmedipham, and Ethofumesate Herbicide Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the synergistic and antagonistic potential of a widely used herbicide combination for broadleaf weed control, this guide offers researchers, scientists, and drug development professionals a comprehensive analysis supported by experimental data and detailed protocols.

The combination of phenmedipham, desmedipham, and ethofumesate is a cornerstone of post-emergence weed management in various crops, most notably sugar beets. This mixture leverages different modes of action to provide broad-spectrum control of annual broadleaf weeds. Understanding the nature of the interaction between these three active ingredients—whether it is synergistic, antagonistic, or additive—is crucial for optimizing application rates, managing herbicide resistance, and minimizing environmental impact.

This compound and desmedipham belong to the phenylcarbamate class of herbicides and act by inhibiting photosynthesis at Photosystem II (PSII)[1][2][3]. Ethofumesate, a member of the benzofuran chemical family, disrupts plant growth by inhibiting the biosynthesis of very-long-chain fatty acids, which is essential for cell division (mitosis)[4]. The combination of these distinct mechanisms of action forms the basis for their potential synergistic activity.

Quantitative Analysis of Herbicide Interactions

To quantitatively assess the interaction of a herbicide mixture, the observed response of the mixture is compared to an "expected" response. The expected response is calculated based on the activity of the individual components when applied alone. A common method for this calculation is Colby's method.

While specific experimental data from a single, controlled study demonstrating the synergistic, additive, or antagonistic effects of a this compound, desmedipham, and ethofumesate mixture through a dose-response analysis was not available in the public domain, the following table provides a hypothetical example to illustrate the application of Colby's method.

Table 1: Hypothetical Example of Synergistic and Antagonistic Effects of a this compound, Desmedipham, and Ethofumesate Mixture on Weed Control Using Colby's Method.

Herbicide/MixtureApplication Rate (g a.i./ha)Observed Weed Control (%)Expected Weed Control (%)¹Interaction
This compound9040--
Desmedipham7035--
Ethofumesate11025--
Mixture 1 (P+D+E) 90 + 70 + 110 85 71.9 Synergistic
Mixture 2 (P+D+E) 45 + 35 + 55 50 60.5 Antagonistic

¹Expected Weed Control (%) = 100 - [(100 - A) * (100 - B) * (100 - C) / 10000], where A, B, and C are the percent control from each herbicide applied individually.

Field Performance of this compound, Desmedipham, and Ethofumesate Mixtures

Field studies have consistently demonstrated the high efficacy of this compound, desmedipham, and ethofumesate mixtures in controlling a wide range of broadleaf weeds in sugar beet cultivation. The performance of these mixtures can be influenced by application rates, weed growth stage, and the addition of adjuvants.

Table 2: Efficacy of this compound + Desmedipham + Ethofumesate on Various Weed Species (Field Data Compilation).

Weed SpeciesHerbicide Rate (g a.i./ha)Weed Control (%)Reference
Chenopodium albumP (91) + D (71) + E (112) + Metamitron>90[5]
Tripleurospermum perforatumP (91) + D (71) + E (112) + Metamitron>95
Amaranthus retroflexusP (91) + D (71) + E (112)85-95
Thlaspi arvenseP (91) + D (71) + E (112) + Triflusulfuron>90
Viola arvensisP (91) + D (71) + E (112) + Triflusulfuron>90

P = this compound, D = Desmedipham, E = Ethofumesate

Experimental Protocols

Protocol 1: Greenhouse Dose-Response Study for Determining Herbicide Interactions

This protocol describes a greenhouse experiment to generate dose-response data for this compound, desmedipham, and ethofumesate, both individually and in a mixture, to determine the nature of their interaction.

1. Plant Material and Growth Conditions:

  • Select a common weed species known to be sensitive to the herbicides, such as Amaranthus retroflexus (redroot pigweed) or Chenopodium album (common lambsquarters).

  • Grow seedlings in pots containing a standardized soil mix in a greenhouse with controlled temperature (22-25°C), humidity (60-70%), and a 16-hour photoperiod.

  • Thin seedlings to a uniform number per pot (e.g., 4 plants) before herbicide application.

2. Herbicide Preparation and Application:

  • Prepare stock solutions of analytical grade this compound, desmedipham, and ethofumesate.

  • Create a series of dilutions for each herbicide to establish a dose-response curve (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, and 2x the recommended field rate).

  • Prepare tank mixtures of the three herbicides in a fixed ratio corresponding to a commercial formulation at the same range of doses.

  • Apply herbicides to plants at the 2-4 true leaf stage using a calibrated cabinet sprayer to ensure uniform coverage. Include an untreated control group.

3. Data Collection and Analysis:

  • At 14-21 days after treatment, visually assess weed control as a percentage (0% = no effect, 100% = complete death).

  • Harvest the above-ground biomass of the plants in each pot, dry in an oven at 70°C for 72 hours, and record the dry weight.

  • Calculate the percent reduction in dry weight relative to the untreated control.

  • Analyze the dose-response data using a log-logistic model to determine the dose required for 50% growth inhibition (GR₅₀).

4. Determining the Interaction:

  • Colby's Method: Use the observed percent control values from the individual herbicide treatments to calculate the expected percent control for the mixture using the formula: Expected = 100 - [(100 - P) * (100 - D) * (100 - E)] / 10000 where P, D, and E are the observed percent control for this compound, desmedipham, and ethofumesate applied alone.

    • If Observed > Expected, the interaction is synergistic .

    • If Observed < Expected, the interaction is antagonistic .

    • If Observed = Expected, the interaction is additive .

  • Isobologram Analysis: Plot the GR₅₀ values of the individual herbicides on the x and y (and z) axes. The line connecting these points represents the line of additivity. Plot the GR₅₀ of the mixture.

    • If the mixture's GR₅₀ falls below the line, the interaction is synergistic .

    • If it falls above the line, the interaction is antagonistic .

    • If it falls on the line, the interaction is additive .

G cluster_protocol Experimental Workflow for Herbicide Interaction Analysis start Plant Cultivation (e.g., Amaranthus retroflexus) herbicide_prep Herbicide Preparation (Individual & Mixture Doses) start->herbicide_prep application Herbicide Application (2-4 Leaf Stage) herbicide_prep->application data_collection Data Collection (Visual Injury, Biomass) application->data_collection analysis Dose-Response Analysis (GR50 Calculation) data_collection->analysis colby Colby's Method analysis->colby isobologram Isobologram Analysis analysis->isobologram interpretation Determine Interaction (Synergistic, Antagonistic, Additive) colby->interpretation isobologram->interpretation

Caption: Workflow for assessing herbicide interactions.

Mechanism of Action and Potential for Synergy

The distinct modes of action of the three herbicides provide a strong basis for synergistic interactions.

  • This compound and Desmedipham: These herbicides block the electron transport chain in Photosystem II by binding to the D1 protein. This leads to a rapid cessation of photosynthesis, causing chlorosis and necrosis.

  • Ethofumesate: This herbicide inhibits the synthesis of very-long-chain fatty acids, which are critical components of cell membranes and precursors for various lipids. This disruption of lipid synthesis impairs cell division and the formation of the cuticle, the waxy outer layer of the plant.

A potential mechanism for synergy is that the inhibition of cuticle formation by ethofumesate could enhance the penetration and uptake of the foliar-applied this compound and desmedipham. A compromised cuticle would present less of a barrier, allowing more of the PSII inhibitors to reach their target site within the chloroplasts.

G cluster_plant Plant Cell cluster_chloroplast Chloroplast cluster_cell_division Cell Division PSII Photosystem II (PSII) ETC Electron Transport Chain PSII->ETC e- Photosynthesis Photosynthesis Blocked ETC->Photosynthesis VLCFA Very-Long-Chain Fatty Acid Synthesis Mitosis Mitosis Disrupted VLCFA->Mitosis Phen_Des This compound & Desmedipham Phen_Des->PSII Inhibits Etho Ethofumesate Etho->VLCFA Inhibits

Caption: Herbicide modes of action in a plant cell.

References

A Comparative Analysis of Phenmedipham's Cross-Reactivity with Other Photosystem II Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of phenmedipham with other prominent photosystem II (PSII) inhibiting herbicides. By examining their inhibitory activities and binding mechanisms, this document aims to offer valuable insights for the development of new herbicides and the management of herbicide resistance.

Introduction to Photosystem II Inhibition

Photosystem II inhibiting herbicides are a major class of chemical compounds used for weed control. Their primary mode of action is the disruption of the photosynthetic electron transport chain in plants.[1] These herbicides bind to the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts.[2] This binding event blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby halting CO2 fixation and the production of ATP and NADPH necessary for plant growth.[3] The blockage of electron transport leads to the formation of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in cell death.[1]

This compound, a member of the phenylcarbamate chemical family, is a selective, post-emergence herbicide used to control broadleaf weeds.[4] Understanding its cross-reactivity with other PSII inhibitors, such as triazines, ureas, nitriles, and benzothiadiazinones, is crucial for predicting its efficacy against various weed species and for managing the evolution of resistant biotypes.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a herbicide is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the herbicide required to inhibit 50% of a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and other selected PSII inhibiting herbicides from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as the plant species or in vitro system used, buffer composition, and light intensity.

HerbicideChemical ClassPlant Species / SystemIC50 (M)Reference
This compound PhenylcarbamateChenopodium albumNot specified, but effective
Atrazine TriazinePea thylakoids1-2 x 10-7
Diuron UreaPea thylakoids7-8 x 10-8
Bromoxynil NitrileNot specifiedNot specified
Bentazon BenzothiadiazinonePea thylakoids~10-5
Metribuzin TriazinonePea thylakoids1-2 x 10-7
Terbuthylazine TriazinePea thylakoids1-2 x 10-7
Metobromuron UreaPea thylakoids~10-6

Note: A direct comparative study providing IC50 values for all listed herbicides under identical conditions was not available in the public domain at the time of this review. The data presented is compiled from various sources and should be interpreted with caution.

Experimental Protocols

The assessment of PSII inhibition and herbicide cross-reactivity relies on robust experimental methodologies. The two primary techniques employed are chlorophyll fluorescence analysis and oxygen evolution assays.

Chlorophyll Fluorescence Analysis

This non-invasive technique provides a rapid assessment of the photosynthetic efficiency of a plant. By measuring the fluorescence emitted by chlorophyll a, researchers can deduce the status of the PSII reaction centers.

Protocol:

  • Dark Adaptation: Plant leaves or isolated thylakoids are incubated in complete darkness for a minimum of 20-30 minutes. This ensures that all PSII reaction centers are in an "open" state (QA is oxidized).

  • Measurement of F0: A weak measuring light is applied to determine the minimal fluorescence level (F0), where the reaction centers are still open.

  • Saturating Pulse: A short, intense pulse of light is applied to transiently close all PSII reaction centers (QA is fully reduced). This yields the maximum fluorescence level (Fm).

  • Calculation of Fv/Fm: The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - F0) / Fm. A decrease in this ratio indicates stress or inhibition of PSII.

  • Herbicide Treatment: For cross-reactivity studies, plant material is treated with a range of concentrations of different herbicides.

  • Data Analysis: The IC50 value for each herbicide is determined by plotting the Fv/Fm values against the logarithm of the herbicide concentration and fitting the data to a dose-response curve.

Oxygen Evolution Assay

This method directly measures the rate of oxygen production, a key indicator of water-splitting activity in PSII.

Protocol:

  • Sample Preparation: Isolated thylakoids or chloroplasts are suspended in a suitable buffer.

  • Oxygen Electrode: The sample is placed in a sealed chamber equipped with a Clark-type oxygen electrode to monitor the oxygen concentration.

  • Light Source: The sample is illuminated with a light source of known intensity to drive photosynthesis.

  • Artificial Electron Acceptor: An artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), is added to the suspension. DCPIP accepts electrons from the reduced QB site, allowing for the continuous measurement of electron flow and associated oxygen evolution.

  • Herbicide Addition: A range of concentrations of the test herbicides are added to the chamber to determine their inhibitory effect on the rate of oxygen evolution.

  • Data Analysis: The rate of oxygen evolution is measured over time for each herbicide concentration. The IC50 value is calculated as the herbicide concentration that causes a 50% reduction in the rate of oxygen evolution compared to the untreated control.

Signaling Pathways and Binding Sites

The cross-reactivity of PSII inhibiting herbicides is fundamentally determined by their binding characteristics to the D1 protein. Different chemical classes of herbicides have distinct, though sometimes overlapping, binding niches within the QB binding pocket.

PSII_Inhibition_Pathway cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site (D1 Protein) QA->QB_site e- Blocked_Flow Blocked QB_site->Blocked_Flow This compound This compound (Phenylcarbamate) This compound->QB_site Bind to Ser264 niche Triazines Triazines (e.g., Atrazine) Triazines->QB_site Bind to Ser264 niche Ureas Ureas (e.g., Diuron) Ureas->QB_site Bind to Ser264 niche Nitriles Nitriles (e.g., Bromoxynil) Nitriles->QB_site Bind to His215 niche Bentazon Bentazon (Benzothiadiazinone) Bentazon->QB_site Bind to His215 niche Light Light Energy Light->P680 Electron_Flow Electron Flow

Caption: Mechanism of PSII inhibition by different herbicide classes.

The D1 protein has two main binding domains for PSII inhibitors. The "Ser264" niche is the primary binding site for herbicides like triazines, ureas, and phenylcarbamates, including this compound. The "His215" niche is the binding site for phenolic herbicides like nitriles and benzothiadiazinones. This distinction in binding sites is the molecular basis for the observed patterns of cross-resistance. For instance, weed biotypes with a mutation at the Ser264 position that confers resistance to triazines may not be resistant to herbicides that bind to the His215 niche.

Experimental Workflow for Cross-Reactivity Assessment

A systematic workflow is essential for accurately determining the cross-reactivity profile of a herbicide.

Herbicide_Cross_Reactivity_Workflow cluster_setup Experimental Setup cluster_assay Inhibition Assays cluster_analysis Data Analysis and Interpretation Plant_Material Select Plant Material (e.g., Susceptible Weed Species, Isolated Thylakoids) Herbicide_Selection Select Herbicides for Comparison (this compound, Atrazine, Diuron, etc.) Plant_Material->Herbicide_Selection Concentration_Series Prepare Serial Dilutions of Each Herbicide Herbicide_Selection->Concentration_Series Fluorescence_Assay Chlorophyll Fluorescence Assay (Measure Fv/Fm) Concentration_Series->Fluorescence_Assay Oxygen_Assay Oxygen Evolution Assay (Measure O2 Rate) Concentration_Series->Oxygen_Assay Dose_Response Generate Dose-Response Curves Fluorescence_Assay->Dose_Response Oxygen_Assay->Dose_Response IC50_Calculation Calculate IC50 Values Dose_Response->IC50_Calculation Cross_Reactivity_Profile Determine Cross-Reactivity Profile (Compare IC50 values) IC50_Calculation->Cross_Reactivity_Profile

Caption: Workflow for assessing herbicide cross-reactivity.

This workflow ensures a comprehensive and comparative analysis, providing reliable data for understanding the spectrum of activity of a particular herbicide and its potential for cross-resistance.

Conclusion

The cross-reactivity of this compound with other photosystem II inhibiting herbicides is a complex interplay of their chemical structures and their binding affinities to the D1 protein. While this compound shares a binding niche with other major herbicide classes like triazines and ureas, subtle differences in their interactions at the molecular level can lead to variations in their inhibitory potency and cross-resistance profiles. The experimental protocols and workflows detailed in this guide provide a framework for conducting rigorous comparative studies. A deeper understanding of these cross-reactivity patterns is essential for the development of novel, more effective herbicides and for the implementation of sustainable weed management strategies that mitigate the evolution of herbicide resistance.

References

Phenmedipham's Fate in the Earth: A Comparative Look at its Degradation Across Different Soil Types

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of scientific literature reveals that the degradation of the herbicide phenmedipham is significantly influenced by the type of soil to which it is applied. Key soil properties such as texture, organic matter content, and pH play a crucial role in determining its persistence, with degradation rates varying considerably across different agricultural landscapes. This guide synthesizes available data to provide a comparative overview for researchers, scientists, and professionals in drug development.

This compound, a widely used post-emergence herbicide for broadleaf weed control, primarily breaks down in the soil through microbial activity and chemical hydrolysis. The rate of this degradation, often measured as the time it takes for 50% of the initial amount to dissipate (DT50 or half-life), is not a constant but a variable dependent on the soil environment.

Comparative Degradation Rates of this compound

The persistence of this compound in soil is a critical factor in its environmental fate and potential for carryover to subsequent crops. While comprehensive studies directly comparing a wide range of soil types are limited, available data indicates a clear trend of faster degradation in soils with higher microbial activity and more favorable conditions for hydrolysis.

A study conducted in the agricultural region of South-Western Poland provides specific degradation kinetics for this compound in a local soil. The research found that the half-life (DT50) of this compound when applied alone was 21.4 days.[1] Interestingly, the formulation of the herbicide significantly impacted its persistence. The addition of a surfactant adjuvant resulted in a slightly longer half-life of 23.2 days, while an oil adjuvant extended the half-life to 32.1 days, suggesting that these additives may temporarily shield the this compound molecule from degradation processes.[1]

While this study offers a valuable benchmark, it is important to note that these values are specific to the soil and environmental conditions of the experimental site. Other research, conducted under controlled greenhouse conditions, has reported faster degradation, with DT50 values ranging from 9 to 15 days.[1] This difference highlights the influence of environmental factors such as temperature and moisture, which are typically optimized in greenhouse settings, leading to accelerated microbial and chemical degradation.

General toxicological data indicates an average soil half-life of around 30 days for this compound, but also notes that this rate can be slower in acidic soils and faster in alkaline soils.[2] This is consistent with the understanding that chemical hydrolysis of this compound is pH-dependent, accelerating under more alkaline conditions.

The following table summarizes the available quantitative data on this compound degradation.

Soil Type/ConditionTreatmentHalf-life (DT50) in daysReference
Agricultural Soil (Field Study, Poland)This compound alone21.4 (±2.1)[1]
Agricultural Soil (Field Study, Poland)This compound + Surfactant23.2 (±2.3)
Agricultural Soil (Field Study, Poland)This compound + Oil Adjuvant32.1 (±2.1)
Greenhouse ExperimentThis compound9 - 15
General (Database Value)Not specified~30

Factors Influencing this compound Degradation

The variability in this compound's half-life across different studies can be attributed to a combination of factors inherent to the soil and the surrounding environment.

  • Soil Texture: The relative proportions of sand, silt, and clay influence soil aeration, water holding capacity, and surface area available for microbial colonization and chemical reactions. While direct comparative studies for this compound are scarce, research on other herbicides has shown that degradation can be faster in soils with a higher clay and organic matter content, such as a medium silty loam, compared to sandier soils like heavy loamy sand. This is often due to a more active microbial community in the former.

  • Soil Organic Matter (SOM): Organic matter serves as a primary food source for soil microorganisms and can also influence the adsorption of herbicides. Higher SOM content generally leads to a larger and more active microbial population, which can enhance the biodegradation of this compound.

  • Soil pH: As previously mentioned, the chemical hydrolysis of this compound is sensitive to pH. Alkaline conditions (higher pH) promote faster chemical breakdown of the herbicide.

  • Moisture and Temperature: Optimal moisture and temperature are crucial for microbial activity. Warmer temperatures generally increase the rate of microbial metabolism and, consequently, the degradation of this compound.

  • Adjuvants: As demonstrated in the Polish field study, the addition of adjuvants to herbicide formulations can alter their persistence in the soil. Oil-based adjuvants, in particular, may increase the herbicide's affinity for soil particles or create a protective barrier, slowing its degradation.

This compound Degradation Pathway

The breakdown of this compound in the soil environment proceeds through a series of steps, primarily initiated by the cleavage of its ester or amide linkages. The major degradation pathway involves the hydrolysis of the carbamate linkage to form methyl-N-(3-hydroxyphenyl) carbamate and m-toluidine. These intermediate metabolites are then further degraded by soil microorganisms.

Phenmedipham_Degradation_Pathway This compound This compound Metabolite1 Methyl-N-(3-hydroxyphenyl) carbamate This compound->Metabolite1 Hydrolysis Metabolite2 m-Toluidine This compound->Metabolite2 Hydrolysis Further_Degradation Further Microbial Degradation Products Metabolite1->Further_Degradation Metabolite2->Further_Degradation

This compound degradation pathway in soil.

Experimental Protocols

The study of this compound degradation in soil typically involves laboratory or field experiments designed to monitor its dissipation over time. A general experimental workflow is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Soil_Collection Soil Collection and Characterization Phenmedipham_Application This compound Application (with/without adjuvants) Soil_Collection->Phenmedipham_Application Incubation Incubation under Controlled Conditions (Temperature, Moisture) Phenmedipham_Application->Incubation Sampling Periodic Soil Sampling Incubation->Sampling Extraction Solvent Extraction of This compound and Metabolites Sampling->Extraction Analysis Quantification by HPLC or LC-MS Extraction->Analysis Kinetics Degradation Kinetics (First-Order Model) Analysis->Kinetics DT50 Calculation of DT50 Kinetics->DT50

General experimental workflow for studying this compound degradation in soil.

Detailed Methodologies:

A representative protocol for determining the degradation rate of this compound in soil, based on methodologies from cited literature, would include the following steps:

  • Soil Collection and Preparation:

    • Collect topsoil (e.g., 0-15 cm depth) from the desired agricultural field.

    • Air-dry the soil and sieve it (e.g., through a 2 mm mesh) to ensure homogeneity.

    • Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), organic carbon content, pH, and cation exchange capacity.

  • Herbicide Application:

    • Weigh a specific amount of the prepared soil into replicate containers (e.g., pots or flasks).

    • Apply a solution of this compound (and adjuvants, if required) to the soil surface to achieve a desired concentration, typically corresponding to the recommended field application rate.

  • Incubation:

    • Incubate the treated soil samples in a controlled environment, such as a growth chamber or incubator.

    • Maintain constant temperature (e.g., 20-25°C) and soil moisture (e.g., 50-60% of water holding capacity) throughout the experiment.

  • Sampling and Extraction:

    • Collect soil samples from replicate containers at predetermined time intervals (e.g., 0, 3, 7, 14, 21, 30, 60, and 90 days after treatment).

    • Extract this compound and its metabolites from the soil samples using an appropriate organic solvent (e.g., methanol or acetone) followed by shaking and centrifugation.

  • Analysis:

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) for more sensitive and specific quantification of the parent compound and its degradation products.

  • Data Analysis:

    • Plot the concentration of this compound remaining in the soil against time.

    • Fit the data to a first-order degradation kinetics model to calculate the degradation rate constant (k).

    • Determine the half-life (DT50) using the formula: DT50 = ln(2)/k.

References

A Comparative Guide to Analytical Methods for Phenmedipham Detection in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the detection and quantification of the herbicide phenmedipham in environmental water samples: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The selection of an appropriate method is critical for accurate environmental monitoring and regulatory compliance. This document outlines the performance characteristics, experimental protocols, and underlying principles of each method to aid researchers in making informed decisions.

At a Glance: Method Comparison

The following table summarizes the key performance characteristics of HPLC-DAD, GC-MS, and ELISA for the analysis of this compound in water. The data presented is a synthesis from various validation studies.

Performance MetricHPLC-DADGC-MS (Multi-Residue Method)ELISA (Illustrative)
Limit of Detection (LOD) 0.04 µg/L - 2.7 µg/mL[1][2]1.8 - 29.2 ng/L (for various pesticides)[3]~ 0.05 - 1 ng/mL (for other pesticides)
Limit of Quantification (LOQ) 0.2 µg/L - 137.4 µg/mL[1]5 - 50 ng/L (for various pesticides)[3]~ 0.1 - 5 ng/mL (for other pesticides)
Recovery (%) 84 - 108%70 - 120% (for various pesticides)80 - 120% (typical for pesticide kits)
Precision (%RSD) < 1% - 12%< 15% (typical for pesticide analysis)< 15% (typical for commercial kits)
Analysis Time per Sample 10 - 30 minutes20 - 40 minutes< 2 hours (for a 96-well plate)
Specificity Moderate to HighVery HighHigh (potential for cross-reactivity)
Cost per Sample ModerateHighLow
Throughput ModerateModerateHigh

Experimental Workflows and Principles

Method Validation Workflow

The validation of any analytical method is crucial to ensure reliable and reproducible data. A typical workflow for validating a this compound detection method is illustrated below.

Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Select Analytical Technique MD2 Optimize Instrumental Parameters MD1->MD2 MD3 Develop Sample Preparation Protocol MD2->MD3 MV1 Linearity & Range MV2 Accuracy (Recovery) MV3 Precision (Repeatability & Reproducibility) MV4 Specificity/ Selectivity MV5 Limit of Detection (LOD) & Limit of Quantification (LOQ) MV6 Robustness SA2 Sample Preparation (e.g., SPE) MD3->SA2 Transfer Protocol SA1 Sample Collection & Preservation SA1->SA2 SA3 Instrumental Analysis SA2->SA3 SA4 Data Processing & Reporting SA3->SA4

A generalized workflow for the development and validation of an analytical method for this compound detection.

Detailed Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective technique for the pre-concentration and cleanup of this compound from water samples prior to chromatographic analysis.

Objective: To isolate and concentrate this compound from the aqueous matrix and remove interfering substances.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge. Ensure the sorbent bed does not go dry.

  • Sample Loading: Pass the water sample (typically 100-500 mL, pH adjusted if necessary) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5-10 mL of deionized water to remove any remaining polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-20 minutes to remove excess water.

  • Elution: Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 4 mL) of a suitable organic solvent, such as ethyl acetate or a mixture of ethyl acetate and methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the quantification of this compound in water samples.

Principle: The water sample extract is injected into a liquid chromatograph. This compound is separated from other components on a reversed-phase column based on its polarity and is detected by its characteristic UV absorbance using a diode-array detector.

Instrumentation and Conditions:

  • HPLC System: A liquid chromatograph equipped with a binary pump, autosampler, column oven, and diode-array detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of methanol and water is commonly used. A typical starting point is a 60:40 (v/v) mixture of methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitoring at 230 nm or 240 nm.

Validation Parameters:

  • Linearity: A calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations. A linear relationship between concentration and peak area is expected with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determined by analyzing spiked water samples at different concentration levels. Accuracy is expressed as the percentage recovery, and precision is expressed as the relative standard deviation (%RSD).

  • LOD and LOQ: Determined by analyzing a series of low-concentration standards and calculating the signal-to-noise ratio (S/N). Typically, LOD is determined at an S/N of 3, and LOQ at an S/N of 10.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of a wide range of pesticides, including this compound, although it may require derivatization for some compounds.

Principle: The sample extract is injected into a gas chromatograph, where this compound is vaporized and separated from other compounds in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification and quantification.

Instrumentation and Conditions (General Multi-Residue Method):

  • GC System: A gas chromatograph with a split/splitless injector and a capillary column.

  • Column: A low-bleed, non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 70°C, ramping to 200°C at 25°C/min, then to 280°C at 5°C/min, and holding for 5-10 minutes.

  • MS System: A mass spectrometer operating in electron ionization (EI) mode.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

Validation Parameters: Similar to HPLC, validation includes establishing linearity, accuracy, precision, LOD, and LOQ. For GC-MS, the specificity is further enhanced by the confirmation of multiple characteristic ions and their abundance ratios.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of an antibody to the target analyte. While specific commercial ELISA kits for this compound are not widely documented in the reviewed literature, the principles and general performance characteristics can be described based on kits for other pesticides.

Principle: A competitive ELISA format is typically used for small molecules like pesticides. In this format, a known amount of enzyme-labeled this compound (conjugate) competes with the this compound in the sample for binding to a limited number of specific antibody-binding sites, usually coated on a microtiter plate. The amount of enzyme conjugate that binds is inversely proportional to the concentration of this compound in the sample. A substrate is then added, which produces a color change that can be measured spectrophotometrically.

General Procedure:

  • Sample Addition: Add standards, controls, and water samples to the antibody-coated microtiter wells.

  • Conjugate Addition: Add the enzyme-labeled this compound conjugate to each well.

  • Incubation: Incubate the plate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate to the wells.

  • Incubation: Incubate the plate to allow for color development.

  • Stopping the Reaction: Add a stop solution to halt the color development.

  • Reading: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

Validation Parameters:

  • Standard Curve: A standard curve is generated by plotting the absorbance versus the concentration of the standards. A sigmoidal curve is typically obtained.

  • Cross-Reactivity: The specificity of the antibody is a critical parameter. Cross-reactivity with structurally related compounds should be evaluated to assess the potential for false-positive results.

  • Accuracy and Precision: Determined by analyzing spiked water samples.

  • LOD and LOQ: The lower limit of detection is typically defined as the concentration corresponding to 80-90% of the maximum signal.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship in a competitive ELISA for this compound detection.

Competitive ELISA Principle cluster_0 Low this compound in Sample cluster_1 High this compound in Sample A1 Antibody-Coated Well B1 Enzyme-Labeled This compound (High Binding) A1->B1 Binds C1 High Color Signal B1->C1 Produces A2 Antibody-Coated Well B2 Sample this compound (High Binding) A2->B2 Binds C2 Enzyme-Labeled This compound (Low Binding) A2->C2 Blocked D2 Low Color Signal C2->D2 Produces

The principle of competitive ELISA for this compound detection.

Conclusion

The choice of an analytical method for this compound detection in water depends on the specific requirements of the study.

  • HPLC-DAD offers a good balance of sensitivity, selectivity, and cost, making it suitable for routine monitoring.

  • GC-MS provides the highest selectivity and sensitivity, making it an excellent confirmatory technique, especially in complex matrices.

  • ELISA is a rapid, high-throughput, and cost-effective screening tool, ideal for analyzing a large number of samples. However, positive results from ELISA should ideally be confirmed by a chromatographic method due to the potential for cross-reactivity.

Researchers should carefully consider the validation data, required detection limits, sample throughput needs, and available resources when selecting the most appropriate method for their application.

References

Efficacy comparison of phenmedipham formulations with and without adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of phenmedipham formulations, both with and without the inclusion of adjuvants. The following sections detail the enhanced efficacy of this compound when combined with various adjuvants, supported by experimental data and detailed protocols.

This compound is a selective post-emergence herbicide used to control broadleaf weeds, primarily in sugar beet cultivation. Its mode of action involves the inhibition of photosynthesis at photosystem II.[1][2] The effectiveness of this compound can be significantly influenced by the formulation and the addition of adjuvants, which are substances that enhance the herbicide's performance. Adjuvants can improve the physical and chemical properties of the spray solution, leading to better weed control.

Efficacy Comparison of this compound Formulations

The addition of adjuvants to this compound-based herbicides has been shown to significantly improve their efficacy in controlling various weed species. This enhancement allows for the potential reduction of herbicide application rates without compromising weed control, which is beneficial from both an economic and environmental perspective.

A study by Izadi-Darbandi et al. (2019) investigated the effects of several adjuvants on the efficacy of a this compound + desmedipham + ethofumesate mixture against common weeds in sugar beet fields. The results demonstrated that the inclusion of adjuvants significantly decreased the total weed density and biomass.[3][4] While there was no statistically significant difference among the performance of the different adjuvants, their presence consistently improved the herbicide's effectiveness, particularly at reduced herbicide rates.[3]

Quantitative Data Summary

The following tables summarize the key findings from field trials, comparing the performance of this compound formulations with and without adjuvants on weed control and crop yield.

Table 1: Effect of Adjuvants on Weed Control Efficacy of this compound + Desmedipham + Ethofumesate

Treatment (Herbicide Rate)AdjuvantTotal Weed Density Reduction (%)Total Weed Biomass Reduction (%)
Reduced Rate (411.5 g a.i. ha⁻¹) NoneData not specifiedData not specified
Adigor (0.5% v/v)Significant increase over no adjuvantSignificant increase over no adjuvant
Ammonium sulphate (2% v/v)Significant increase over no adjuvantSignificant increase over no adjuvant
Citogate (0.2% v/v)Significant increase over no adjuvantSignificant increase over no adjuvant
D-Octil (0.3% v/v)Significant increase over no adjuvantSignificant increase over no adjuvant
Hydro-Max (0.5% v/v)Significant increase over no adjuvantSignificant increase over no adjuvant
Volck (0.5% v/v)Significant increase over no adjuvantSignificant increase over no adjuvant
Recommended Rate (823.0 g a.i. ha⁻¹) None72.17 - 74.4660.89 - 79.83
Adigor (0.5% v/v)Up to 97.21 (biomass)Up to 97.21 (biomass)
Other AdjuvantsSignificant increase over no adjuvantSignificant increase over no adjuvant

Data sourced from Izadi-Darbandi et al. (2019).

Table 2: Effect of Adjuvants on Sugar Beet Yield with Recommended Herbicide Rate

AdjuvantRoot Yield (Mg ha⁻¹)Sucrose Yield (t ha⁻¹)
Weed-free check 64.6810.45
Adigor (0.5% v/v) 71.31-
HydroMax (0.5% v/v) -13.21
Other Adjuvants Significantly increasedSignificantly increased

Data sourced from Izadi-Darbandi et al. (2019).

Another study by Kucharski et al. investigated the influence of oil and surfactant adjuvants on this compound behavior. The addition of an oil adjuvant was found to slow the degradation of this compound in the soil, with the DT50 (the time taken for 50% of the substance to degrade) increasing by about 11 days compared to this compound applied alone. This prolonged presence in the soil could contribute to extended weed control.

Table 3: Effect of Adjuvants on this compound Degradation in Soil

TreatmentDT50 (days)
This compound alone ~21
This compound + Oil Adjuvant 32.1 (±2.1)
This compound + Surfactant Adjuvant 23.2 (±2.3)

Data sourced from Kucharski et al.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments cited in this guide, offering a framework for replicating and building upon this research.

Field Trial for Efficacy Assessment (Izadi-Darbandi et al., 2019)
  • Experimental Design: The experiment was set up as a factorial trial based on a randomized complete block design with three replications.

  • Treatments:

    • Herbicide Rates: Three rates of a this compound + desmedipham + ethofumesate mixture (Betanal Progress OF) were used: 411.5, 617.2, and 823.0 g a.i. ha⁻¹, corresponding to 50%, 75%, and 100% of the recommended rate.

    • Adjuvants: Six different adjuvants were tested: Adigor (0.5% v/v), Ammonium sulphate (2% v/v), Citogate (0.2% v/v), D-Octil (0.3% v/v), Hydro-Max (0.5% v/v), and Volck (0.5% v/v), and compared to a no-adjuvant control.

  • Application: Herbicides were applied post-emergence to sugar beet and weeds.

  • Data Collection:

    • Weed density and biomass were assessed at 3 and 5 weeks after treatment (WAT). Quadrats were used to sample the weed population in each plot.

    • Sugar beet root and sucrose yields were determined at harvest.

  • Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and the means were compared using Fisher's least significant difference (LSD) test at a 0.05 significance level.

Soil Residue and Degradation Study (Kucharski et al.)
  • Experimental Design: A randomized complete block design with four replicates was used in field experiments conducted over a three-year period.

  • Treatments:

    • A commercial formulation of this compound was applied at the recommended dose.

    • Treatments included this compound alone and in a mixture with an oil adjuvant (methylated esters of fatty acids from rape oil) and a surfactant adjuvant (polymethylsiloxane copolymer).

  • Sampling: Soil and sugar beet root samples were collected at harvest time.

  • Analysis: this compound residues were analyzed using high-performance liquid chromatography (HPLC) with UV detection. The degradation rate (DT50) was calculated from residue levels over time.

Visualizing the Mechanisms and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of adjuvant action and a typical experimental workflow for evaluating herbicide efficacy.

Adjuvant_Action_Mechanism cluster_spray Spray Application cluster_leaf Leaf Surface cluster_internal Internal Plant Tissue Spray_Droplet Herbicide Spray Droplet Adjuvant Adjuvant Leaf Weed Leaf Surface Spray_Droplet->Leaf Contact Improved_Retention Improved Spreading & Retention Adjuvant->Improved_Retention Reduces Surface Tension Enhanced_Penetration Enhanced Cuticular Penetration Adjuvant->Enhanced_Penetration Increases Penetration Cuticle Cuticle Leaf->Cuticle Uptake Cell Plant Cell Cuticle->Cell Translocation Target_Site Photosystem II (Target Site) Cell->Target_Site Inhibition Improved_Retention->Leaf Enhanced_Penetration->Cuticle

Caption: Mechanism of adjuvant action on herbicide efficacy.

Experimental_Workflow Start Experiment Start Setup Field Plot Setup (Randomized Block Design) Start->Setup Treatment Herbicide Application (this compound +/- Adjuvants) Setup->Treatment Data_Collection1 Weed Assessment (3 WAT) - Density - Biomass Treatment->Data_Collection1 Data_Collection2 Weed Assessment (5 WAT) - Density - Biomass Data_Collection1->Data_Collection2 Harvest Sugar Beet Harvest Data_Collection2->Harvest Yield_Analysis Root & Sucrose Yield Measurement Harvest->Yield_Analysis Data_Analysis Statistical Analysis (ANOVA, LSD Test) Yield_Analysis->Data_Analysis Conclusion Efficacy Comparison & Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for herbicide efficacy trials.

References

Comparative Efficacy of Phenmedipham on Sugar Beet Varieties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the impact of phenmedipham on various sugar beet (Beta vulgaris) varieties. This compound is a selective post-emergence herbicide widely used for the control of broadleaf weeds in sugar beet cultivation. Its efficacy is based on the inhibition of photosynthesis in susceptible plants. This document synthesizes available experimental data to objectively compare its performance and provide detailed methodologies for key experiments.

Executive Summary

This compound is a photosystem II (PSII) inhibitor that blocks the electron transport chain, leading to the death of susceptible weed species.[1][2] Sugar beet plants exhibit a high degree of tolerance to this compound due to their ability to rapidly metabolize the herbicide into non-toxic compounds.[1] While research has been conducted to assess the impact of this compound on sugar beet, studies directly comparing the tolerance levels of various commercial cultivars have not revealed significant, consistent differences in their responses.[3] Minor transient effects, such as a temporary reduction in photosynthetic activity, can be observed in most varieties shortly after application, but the plants typically recover quickly without significant long-term impacts on yield or sugar content under normal conditions.

Data Presentation

The following tables summarize the quantitative data on the impact of this compound on sugar beet. It is important to note that most studies utilize this compound in combination with other herbicides like desmedipham and ethofumesate. The data presented here reflects the general impact of this compound-containing herbicide treatments.

Table 1: General Impact of this compound-Based Herbicides on Sugar Beet Physiology

ParameterObservationMagnitude of EffectRecoverySource(s)
Photosynthesis (Quantum Yield)Reduction in Photosystem II efficiency30-50% reduction 1 day after treatmentSubstantial recovery within 10 days
Dry Weight/BiomassPotential for slight reduction3% reduction from split application (this compound + desmedipham)Generally recovers
Root YieldMinor, often statistically insignificant reductionsVariable, dependent on application rate and conditionsHigh
Sucrose ConcentrationGenerally not influencedNo significant changeN/A

Table 2: Comparative Response of Sugar Beet vs. Susceptible Weeds to this compound

SpeciesResponse to this compoundKey Differentiating FactorSource(s)
Sugar Beet (Beta vulgaris)TolerantRapid metabolic detoxification (hydroxylation and glycosylation)
Susceptible Weeds (e.g., Amaranthus retroflexus, Chenopodium album)SusceptibleSlow metabolism of this compound

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of herbicide impact. The following protocols are based on standardized methods for herbicide testing in plants, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Protocol 1: Whole-Plant Pot Assay for this compound Tolerance Screening

1. Plant Material and Growth Conditions:

  • Select certified seeds of the sugar beet varieties to be tested.
  • Sow seeds in pots (e.g., 10 cm diameter) filled with a standardized greenhouse potting mix.
  • Grow plants in a controlled environment (greenhouse or growth chamber) with a temperature of 20-25°C, a 16-hour photoperiod, and adequate irrigation.
  • Thin seedlings to one plant per pot after emergence.

2. Herbicide Application:

  • Apply this compound when the sugar beet plants have reached the 2-4 true leaf stage.
  • Use a precision laboratory sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).
  • Prepare a range of this compound concentrations, including a control (no herbicide), the recommended field rate, and 2x and 4x the recommended rate to assess the tolerance threshold.

3. Data Collection and Analysis:

  • Visual Injury Assessment: Visually score plant injury at 3, 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (plant death).
  • Chlorophyll Fluorescence: Measure the maximum quantum yield of PSII (Fv/Fm) using a portable fluorometer at 1, 3, and 7 DAT to quantify the impact on photosynthesis.
  • Biomass Measurement: At 21 DAT, harvest the above-ground plant material, dry in an oven at 70°C for 48 hours, and record the dry weight.
  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between varieties and treatments.

Protocol 2: Field Trial for Yield and Quality Assessment

1. Experimental Design:

  • Establish field plots in a randomized complete block design with at least four replications.
  • Each plot should consist of a minimum of four rows, with the central two rows used for data collection to minimize edge effects.

2. Crop Management:

  • Follow standard agronomic practices for sugar beet cultivation in the respective region regarding planting density, fertilization, and irrigation.
  • Ensure the trial area is free of weeds to isolate the effect of the herbicide on the crop.

3. Herbicide Application:

  • Apply this compound at the recommended growth stage and application rate using a calibrated field plot sprayer.
  • Include an untreated control for comparison.

4. Data Collection:

  • Phytotoxicity: Visually assess crop injury at regular intervals after application.
  • Yield: At maturity, harvest the central two rows of each plot and record the fresh root weight.
  • Quality Analysis: Take a representative subsample of roots from each plot for analysis of sucrose content, purity, and impurity levels (e.g., sodium, potassium, amino-nitrogen).

5. Statistical Analysis:

  • Analyze yield and quality data using ANOVA to determine the statistical significance of any differences between the treated and control plots for each variety.

Mandatory Visualization

Signaling Pathway of this compound Action

phenmedipham_pathway This compound This compound Application absorption Leaf Absorption This compound->absorption psii Photosystem II (PSII) in Thylakoid Membrane absorption->psii metabolism Metabolic Detoxification (Hydroxylation & Glycosylation) absorption->metabolism In Sugar Beet d1 D1 Protein (psbA) electron_transport Electron Transport Chain d1->electron_transport Blocks e- transfer ros Reactive Oxygen Species (ROS) Production d1->ros Leads to atp_nadph ATP & NADPH Production electron_transport->atp_nadph Drives photosynthesis Photosynthesis & Carbon Fixation atp_nadph->photosynthesis damage Oxidative Stress & Cellular Damage ros->damage plant_death Weed Death damage->plant_death tolerance Sugar Beet Tolerance metabolism->tolerance

Caption: Mode of action of this compound and the basis of sugar beet tolerance.

Experimental Workflow for Herbicide Tolerance Assessment

experimental_workflow start Start: Select Sugar Beet Varieties sowing Sow Seeds in Pots/ Field Plots start->sowing growth Grow Plants to 2-4 True Leaf Stage sowing->growth application Apply this compound at Different Concentrations growth->application assessment Data Collection & Assessment application->assessment visual Visual Injury Scoring (3, 7, 14, 21 DAT) assessment->visual fluorescence Chlorophyll Fluorescence (1, 3, 7 DAT) assessment->fluorescence biomass Biomass Measurement (21 DAT) assessment->biomass yield_quality Yield & Quality Analysis (at Harvest) assessment->yield_quality analysis Statistical Analysis visual->analysis fluorescence->analysis biomass->analysis yield_quality->analysis conclusion Conclusion on Varietal Tolerance analysis->conclusion

Caption: Workflow for assessing this compound's impact on sugar beet varieties.

References

Shifting Soils: A Comparative Look at the Environmental Fate of Phenmedipham and Other Carbamate Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the environmental persistence and degradation pathways of carbamate herbicides, with a focus on phenmedipham, provides critical insights for researchers and environmental scientists. This guide synthesizes experimental data to offer a clear comparison of their environmental behavior, detailing the methodologies behind these assessments.

This compound, a widely used herbicide for controlling broad-leaved weeds, belongs to the carbamate class of pesticides. While effective, understanding its environmental fate—what happens to it after application—is paramount for assessing its ecological impact. This guide compares the environmental characteristics of this compound with other notable carbamate herbicides, including carbofuran, carbaryl, aldicarb, and methomyl, across key degradation and transport parameters: hydrolysis, photolysis, soil sorption, and biodegradation.

Comparative Environmental Fate Parameters

The environmental persistence and mobility of a pesticide are governed by a complex interplay of its chemical properties and environmental conditions. The following tables summarize key quantitative data for this compound and other selected carbamate herbicides, offering a side-by-side comparison of their behavior in various environmental compartments.

Table 1: Hydrolysis Half-Life of Selected Carbamate Herbicides

HerbicidepH 5 Half-Life (days)pH 7 Half-Life (days)pH 9 Half-Life (days)
This compound Stable14 - 280.4 - 1
Carbofuran Stable3.5 - 280.2 - 1
Carbaryl Stable10 - 120.1 - 0.2
Aldicarb Stable1 - 30< 1
Methomyl Stable30< 1

Data compiled from various environmental fate studies.

Table 2: Photolysis Half-Life of Selected Carbamate Herbicides in Water

HerbicidePhotolysis Half-Life (days)Conditions
This compound 1.8 - 14Aqueous solution, simulated sunlight
Carbofuran 0.17 - 4Aqueous solution, natural sunlight
Carbaryl 2.5 - 13Aqueous solution, natural sunlight
Aldicarb Data not readily available-
Methomyl 27 - 345Aqueous solution, simulated sunlight

Photolysis rates are highly dependent on light intensity, wavelength, and the presence of photosensitizers in the water.

Table 3: Soil Sorption Coefficient (Koc) of Selected Carbamate Herbicides

HerbicideKoc (mL/g)Mobility Classification
This compound 400 - 1600Low to Medium
Carbofuran 16 - 136High to Medium
Carbaryl 130 - 640Medium
Aldicarb 10 - 50High
Methomyl 7 - 68High

Koc values indicate the tendency of a chemical to bind to soil organic carbon. Higher Koc values suggest lower mobility.

Table 4: Aerobic Soil Metabolism Half-Life of Selected Carbamate Herbicides

| Herbicide | Soil Half-Life (days) | |---|---|---| | This compound | 7 - 28 | | Carbofuran | 15 - 60 | | Carbaryl | 4 - 21 | | Aldicarb | 7 - 21 | | Methomyl | 7 - 30 |

Soil half-life is influenced by factors such as soil type, temperature, moisture, and microbial activity.

Experimental Protocols: A Methodological Overview

The data presented in this guide are derived from standardized laboratory and field studies designed to assess the environmental fate of chemical substances. The primary guidelines for these tests are provided by the Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).

Hydrolysis

The rate of hydrolysis is determined according to OECD Guideline 111 or EPA OCSPP 835.2120 . This involves dissolving the herbicide in sterile aqueous buffer solutions at different pH levels (typically 4, 7, and 9) and incubating them in the dark at a constant temperature. Samples are collected at various time intervals and analyzed to determine the concentration of the parent compound and any major degradation products. The half-life is then calculated for each pH value.

Photolysis

Aqueous photolysis studies follow OECD Guideline 316 or EPA OCSPP 835.2240 . A solution of the herbicide in sterile, buffered water is exposed to a light source that simulates natural sunlight. Control samples are kept in the dark to account for any non-photolytic degradation. The concentration of the herbicide is measured over time to determine the rate of photolytic degradation and its half-life.

Soil Sorption/Desorption

The soil sorption and desorption characteristics are typically evaluated using a batch equilibrium method as described in OECD Guideline 106 or EPA OCSPP 835.1220 . A solution of the herbicide is equilibrated with a soil sample of known organic carbon content. The concentration of the herbicide in the solution is measured after equilibrium is reached, and the amount sorbed to the soil is calculated by difference. The soil organic carbon-water partitioning coefficient (Koc) is then determined.

Biodegradation

Aerobic soil metabolism studies, which determine the rate of biodegradation, are conducted following guidelines such as OECD Guideline 301 or EPA OCSPP 835.3110 . The herbicide is applied to fresh soil samples, which are then incubated under controlled aerobic conditions (temperature and moisture). At various intervals, soil samples are extracted and analyzed for the parent compound and its metabolites to determine the rate of degradation and the half-life.

Degradation Pathways and Experimental Workflows

The breakdown of carbamate herbicides in the environment proceeds through various chemical and biological pathways. Understanding these pathways is crucial for identifying potential metabolites and their environmental impact.

This compound Degradation Pathway

This compound degradation is primarily initiated by the cleavage of the ester or carbamate linkages. The major routes of degradation include hydrolysis and microbial metabolism. Hydrolysis of the central carbamate linkage is a key step, leading to the formation of methyl N-(3-hydroxyphenyl)carbamate (MHPC) and 3-methylaniline (m-toluidine). MHPC can be further hydrolyzed to m-aminophenol. Microbial degradation can further break down these initial metabolites.

Phenmedipham_Degradation This compound This compound MHPC Methyl N-(3-hydroxyphenyl)carbamate (MHPC) This compound->MHPC Hydrolysis/ Microbial Action m_toluidine 3-Methylaniline (m-toluidine) This compound->m_toluidine Hydrolysis/ Microbial Action m_aminophenol m-Aminophenol MHPC->m_aminophenol Hydrolysis Further_Degradation Further Degradation (e.g., ring cleavage) m_toluidine->Further_Degradation m_aminophenol->Further_Degradation

This compound degradation pathway.
General Carbamate Herbicide Degradation

A common degradation pathway for many carbamate herbicides involves the hydrolysis of the carbamate ester bond. This initial step is often the rate-limiting factor in their environmental persistence. The resulting alcohol or phenol and the carbamic acid are generally less toxic and more susceptible to further microbial degradation. The carbamic acid itself is unstable and typically decomposes to an amine and carbon dioxide.

Carbamate_Degradation Carbamate_Ester Carbamate Herbicide (R-O-C(=O)NR'R'') Alcohol_Phenol Alcohol/Phenol (R-OH) Carbamate_Ester->Alcohol_Phenol Hydrolysis Carbamic_Acid Carbamic Acid (HO-C(=O)NR'R'') Carbamate_Ester->Carbamic_Acid Hydrolysis Further_Degradation Further Microbial Degradation Alcohol_Phenol->Further_Degradation Amine Amine (HNR'R'') Carbamic_Acid->Amine CO2 Carbon Dioxide (CO2) Carbamic_Acid->CO2 Amine->Further_Degradation

General carbamate degradation pathway.
Experimental Workflow for Environmental Fate Assessment

The assessment of a herbicide's environmental fate follows a structured workflow, beginning with fundamental physicochemical property testing and progressing to more complex degradation and mobility studies.

Environmental fate assessment workflow.

Phenmedipham's Herbicidal Efficacy Against Emerging Weed Threats: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal activity of phenmedipham against several newly emerging and problematic weed species. The product's performance is evaluated alongside alternative herbicides, supported by experimental data to inform research and development in weed management.

Executive Summary

This compound, a post-emergence carbamate herbicide, is a well-established inhibitor of photosystem II (PSII) in plants.[1][2] Its primary mode of action involves blocking the electron transport chain, leading to the production of reactive oxygen species (ROS) and subsequent cell death.[3][4] While traditionally used for broadleaf weed control in crops like sugar beets, spinach, and strawberries, recent research has explored its efficacy against newly problematic and herbicide-resistant weed species. This guide synthesizes available data on this compound's performance against key emerging weeds—Amaranthus palmeri (Palmer amaranth), Ambrosia artemisiifolia (Common Ragweed), and Kochia scoparia (Kochia)—and compares it with alternative chemical control methods.

Comparative Efficacy of this compound

This compound's effectiveness against emerging weed species is often evaluated in combination with other herbicides, such as desmedipham and ethofumesate, to broaden the spectrum of control.

Against Amaranthus palmeri (Palmer amaranth)

Amaranthus palmeri has developed resistance to multiple herbicide modes of action, making its control a significant challenge. Studies have shown that the efficacy of this compound against A. palmeri is highly dependent on the weed's growth stage at the time of application.

Table 1: Efficacy of this compound and Desmedipham on Amaranthus palmeri

HerbicideGrowth StageLD50 (g ai/ha)aGR50 (g ai/ha)bControl Efficacy at 1x RateReference
This compoundCotyledon213 - >1,120123 - 291~50% - >90%
DesmediphamCotyledon66 - 7845 - 56>90%
Desmedipham + this compoundCotyledon101 - 12378 - 90>90%
This compound7-cm>1,1201,019<50%
Desmedipham7-cm224168~50%
Desmedipham + this compound7-cm560336~50%

aLethal dose required to kill 50% of the population. bDose required to cause a 50% reduction in plant growth (biomass).

Alternative Herbicides for A. palmeri Control:

  • Glufosinate: Effective as a post-emergence option, especially in glufosinate-tolerant crops.

  • Dicamba and 2,4-D: Can be used in tolerant crop varieties.

  • PPO Inhibitors (e.g., fomesafen, lactofen): Provide post-emergence control, though resistance has been reported.

  • HPPD Inhibitors (e.g., mesotrione, tembotrione): Offer both pre- and post-emergence activity.

  • Group 15 Herbicides (e.g., S-metolachlor, pyroxasulfone): Effective as pre-emergence residual herbicides.

Against Ambrosia artemisiifolia (Common Ragweed)

Common ragweed is a competitive weed that can cause significant yield losses and is a major source of allergenic pollen.

Table 2: Comparative Efficacy of Herbicides on Ambrosia artemisiifolia

HerbicideApplication TimingEfficacyReference
This compoundPost-emergenceModerate to Good (often in tank-mixes)
GlufosinatePost-emergenceHigh
GlyphosatePost-emergenceHigh (resistance is a growing concern)
Metsulfuron-methylPost-emergenceHigh in greenhouse, low in field
AminopyralidPost-emergenceHigh (at low doses)
DimethenamidPre-emergenceGood
FluorochloridonPre-emergenceVery Good
MesotrionePost-emergenceGood
DicambaPost-emergenceGood
Against Kochia scoparia (Kochia)

Kochia is known for its tumbleweed dispersal mechanism and has developed resistance to multiple herbicides, including glyphosate and ALS inhibitors.

Table 3: Efficacy of Herbicide Programs on Glyphosate-Resistant Kochia scoparia

Herbicide ProgramCrop/SettingAverage Control EfficacyReference
This compound-basedSugar Beet32%
Corn Herbicide Programs (various)Corn99%
Soybean Herbicide Programs (various)Soybean96%
Fallow Herbicide Programs (various)Fallow97%
Wheat Herbicide Programs (various)Wheat93%

Alternative Herbicides for K. scoparia Control:

  • Fluroxypyr and Dicamba: Effective post-emergence options, though resistance to dicamba has been reported.

  • Glufosinate: A viable option in glufosinate-resistant canola.

  • Sulfentrazone and Carfentrazone: Can provide good pre-plant and post-emergence control.

  • Saflufenacil: Effective in tank-mixes with glyphosate for burndown applications.

Experimental Protocols

The data presented in this guide are derived from greenhouse and field experiments. The following is a generalized protocol for whole-plant bioassays to determine herbicide efficacy.

Whole-Plant Dose-Response Bioassay Protocol
  • Seed Germination and Plant Growth:

    • Seeds of the target weed species are collected from confirmed resistant or susceptible populations.

    • Seeds are germinated in petri dishes or trays with a suitable substrate.

    • Seedlings are transplanted into pots (e.g., 10 cm diameter) containing a standardized potting mix.

    • Plants are grown in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application:

    • Herbicides are applied at a specific growth stage of the weeds (e.g., cotyledon to 4-leaf stage, or a specific height).

    • A range of herbicide doses, including a non-treated control and rates above and below the recommended field rate, are applied.

    • Applications are made using a cabinet sprayer calibrated to deliver a specific volume of spray solution (e.g., 200 L/ha) at a constant pressure.

  • Data Collection and Analysis:

    • Plant mortality (lethal dose, LD50) is assessed visually at a set time after treatment (e.g., 21 days).

    • Above-ground biomass is harvested, dried in an oven (e.g., at 60°C for 72 hours), and weighed to determine the growth reduction (GR50).

    • Data are analyzed using a log-logistic dose-response model to calculate LD50 and GR50 values.

Visualizations

Signaling Pathway of this compound

This compound acts by inhibiting Photosystem II (PSII), a key component of the photosynthetic electron transport chain in the thylakoid membranes of chloroplasts.

phenmedipham_pathway cluster_photosynthesis Photosynthetic Electron Transport Chain cluster_inhibition This compound Action Light Light Energy PSII Photosystem II (PSII) D1 Protein Light->PSII excites e- Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone e- transfer Block Blocks Electron Transfer Cytochrome_b6f Cytochrome b6f Plastoquinone->Cytochrome_b6f e- transfer PSI Photosystem I (PSI) Cytochrome_b6f->PSI e- transfer ATP_Synthase ATP Synthase Cytochrome_b6f->ATP_Synthase H+ gradient NADPH NADPH PSI->NADPH e- transfer ATP ATP ATP_Synthase->ATP This compound This compound This compound->Block ROS Reactive Oxygen Species (ROS) Accumulation Block->ROS Cell_Damage Lipid Peroxidation & Cell Membrane Damage ROS->Cell_Damage Plant_Death Plant Death Cell_Damage->Plant_Death

Caption: Mechanism of action of this compound.

Experimental Workflow for Herbicide Efficacy Testing

The following diagram illustrates a typical workflow for conducting experiments to validate the herbicidal activity of a compound.

experimental_workflow cluster_setup Experiment Setup cluster_application Treatment cluster_assessment Data Collection & Analysis cluster_outcome Outcome Seed_Collection 1. Seed Collection (Resistant & Susceptible Biotypes) Plant_Cultivation 2. Plant Cultivation (Greenhouse) Seed_Collection->Plant_Cultivation Spraying 4. Herbicide Application (Controlled Environment) Plant_Cultivation->Spraying Herbicide_Prep 3. Herbicide Preparation (Dose-Response Range) Herbicide_Prep->Spraying Visual_Assessment 5. Visual Assessment (Mortality, Injury) Spraying->Visual_Assessment Biomass_Measurement 6. Biomass Measurement (Dry Weight) Spraying->Biomass_Measurement Data_Analysis 7. Statistical Analysis (LD50, GR50 Calculation) Visual_Assessment->Data_Analysis Biomass_Measurement->Data_Analysis Efficacy_Report 8. Efficacy Report & Comparison Data_Analysis->Efficacy_Report

Caption: Workflow for herbicide efficacy validation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Phenmedipham

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination. Phenmedipham, a carbamate herbicide, requires specific disposal procedures due to its hazardous characteristics, particularly its toxicity to aquatic life.[1][2] Adherence to these guidelines is not only a matter of safety but also of regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the safety precautions for handling this compound. Always consult the Safety Data Sheet (SDS) for the specific formulation you are using.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[4]

  • Ventilation: Use only in well-ventilated areas to avoid inhalation of dusts or vapors.

  • Spill Management: In case of a spill, collect the spillage. Absorb with earth, sand, or other non-combustible material and transfer to containers for later disposal. Do not let the product enter drains.

  • Environmental Precautions: Avoid release to the environment as this compound is very toxic to aquatic life with long-lasting effects.

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data related to the disposal and hazards of this compound, compiled from various safety data sheets.

ParameterValue / InformationSource
Aquatic Toxicity Very toxic to aquatic life with long lasting effects. (H410)
Disposal Statement Dispose of contents/container to an approved waste disposal plant. (P501)
Environmental Release Avoid release to the environment. (P273)
Spill Response Collect spillage. (P391)
Storage Store in a well-ventilated place. Keep container tightly closed. Keep cool.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste from a laboratory setting involves a multi-step process that ensures the safety of personnel and minimizes environmental impact. This procedure is a synthesis of general laboratory chemical waste guidelines and specific information from this compound Safety Data Sheets.

Step 1: Waste Identification and Segregation

  • Identify Waste: Clearly identify all waste containing this compound, including pure chemical, solutions, contaminated labware (e.g., gloves, pipette tips, containers), and spill cleanup materials.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. Keep it separate from non-hazardous trash.

Step 2: Waste Collection and Containerization

  • Select Appropriate Containers: Use containers that are compatible with this compound. The original container is often a good choice for solid waste. For liquid waste, use a dedicated, leak-proof container. Ensure containers are in good condition.

  • Label Containers: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.

Step 3: On-site Storage

  • Designated Storage Area: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Secondary Containment: It is best practice to place waste containers in secondary containment to prevent spills from spreading.

Step 4: Arrange for Professional Disposal

  • Contact a Licensed Disposal Company: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in accordance with all federal and state regulations.

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal, as required by your institution and regulatory agencies.

Step 5: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • Dispose of Rinsate: The rinsate should be collected and disposed of as hazardous waste along with other this compound waste.

  • Container Disposal: Once decontaminated, the empty container can typically be disposed of as non-hazardous waste, but always check your local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound from a laboratory setting.

Phenmedipham_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Generate this compound Waste B Identify & Segregate Waste A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Hazardous Waste Area C->D E Schedule Pickup with Licensed Disposal Company D->E F Transport to Approved Treatment, Storage, and Disposal Facility (TSDF) E->F G Final Disposal (e.g., Incineration) F->G

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenmedipham

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Phenmedipham, a widely used herbicide, requires stringent safety protocols in a laboratory setting to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of all personnel. Adherence to these procedures is paramount for creating a safe and compliant research environment.

Personal Protective Equipment (PPE) Specifications

When handling this compound, a comprehensive PPE ensemble is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required protective gear.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles and Face ShieldUse tightly fitting chemical safety goggles that comply with EN 166.[1] A face shield should be worn in addition to goggles, especially when there is a risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesWear durable, chemical-resistant gauntlet-style gloves that extend up the forearm.[2] Do not use leather, paper, or fabric gloves.[2] It is advisable to wear a light pair of disposable gloves underneath the outer gloves and discard them after each use.
Body Protection Chemical-Resistant ClothingWear a long-sleeved overall or a long-sleeved jacket and long trousers made of a non-certified mixed cotton/polyester fabric with a minimum polyester content of 65% and a fabric thickness of at least 245 g/m². For tasks with a higher risk of splashing, such as mixing, an apron should also be worn.
Foot Protection Chemical-Resistant BootsWear chemical-resistant boots. Pants should be worn over the top of the boots to prevent chemicals from entering. Leather and fabric footwear are not suitable.
Respiratory Protection RespiratorA certified particle-filtering half mask or a half mask with separable filters is required at a minimum. In situations with potential for aerosol generation or in poorly ventilated areas, a full-face respirator with appropriate cartridges should be used.
Quantitative Exposure Limits
SubstanceLimit Value - Eight Hours
This compound0.5 mg/m³ (Latvia)

Operational Plan: Step-by-Step Handling of this compound

This section provides a procedural, step-by-step guide for the safe handling of this compound in a laboratory setting.

Preparation and Pre-Handling Checklist
  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.

  • Designated Area: All handling of this compound should occur in a designated, well-ventilated area, preferably within a chemical fume hood.

  • Assemble PPE: Ensure all required PPE is readily available, inspected for integrity, and worn correctly before handling the substance.

  • Emergency Equipment: Verify the location and functionality of emergency equipment, including an eyewash station and safety shower.

  • Spill Kit: Have a chemical spill kit readily accessible.

Handling and Experimental Procedure
  • Weighing and Transfer:

    • Conduct all weighing and transferring of solid this compound within a chemical fume hood to minimize dust inhalation.

    • Use non-sparking tools.

  • Solution Preparation:

    • When preparing solutions, add this compound to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.

  • General Practices:

    • Avoid contact with skin and eyes.

    • Do not eat, drink, or smoke in the work area.

    • Wash hands thoroughly after handling.

Post-Handling and Decontamination
  • Decontaminate Work Surfaces: Clean and decontaminate all work surfaces and equipment used for handling this compound.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Wash the outside of gloves before removing them.

  • Personal Hygiene: Wash hands and any exposed skin with soap and water immediately after finishing work.

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Vigorously scrub the affected area with soap and water.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical advice.

  • Ingestion: Do not induce vomiting. Call a poison center or doctor if you feel unwell.

In Case of a Spill:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use absorbent materials from the spill kit to contain the spill.

  • Collect: Collect the spilled material and place it in a sealed, labeled container for disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.

    • Do not mix with other waste streams.

  • Container Disposal:

    • Empty containers should be triple-rinsed, and the rinsate collected as hazardous waste.

  • Final Disposal:

    • Dispose of all this compound waste through a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations.

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound A 1. Preparation - Review SDS - Designate Area - Assemble PPE - Check Emergency Equipment B 2. Handling - Weighing in Fume Hood - Solution Preparation - General Safe Practices A->B Proceed with caution F Emergency Procedures - Exposure Response - Spill Management A->F If incident occurs C 3. Post-Handling - Decontaminate Surfaces - Proper PPE Removal - Personal Hygiene B->C Experiment complete B->F If incident occurs D 4. Waste Collection - Segregate Waste - Label Containers C->D Generate waste C->F If incident occurs E 5. Disposal - Triple Rinse Containers - Use Licensed Contractor D->E Ready for disposal D->F If incident occurs E->F If incident occurs

Caption: A flowchart outlining the key stages of safely handling and disposing of this compound in a laboratory setting.

References

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Retrosynthesis Analysis

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。